Sodium glycocholate hydrate
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWROUPFMHKARON-HJRQWJHVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Sodium Glycocholate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glycocholate hydrate (B1144303), a conjugated bile salt, is a critical endogenous molecule with diverse physiological roles and significant pharmaceutical applications. Its amphiphilic nature, stemming from a rigid steroidal backbone and a flexible glycine (B1666218) conjugate side chain, underpins its function as a biological detergent, aiding in the digestion and absorption of lipids.[1][2] In the realm of drug development, sodium glycocholate is widely recognized for its potent ability to enhance the permeation of poorly soluble drugs across biological membranes, thereby improving their bioavailability.[3][4] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of sodium glycocholate hydrate, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.
Core Mechanisms of Action
The action of this compound is complex and concentration-dependent, primarily revolving around three interconnected mechanisms: permeation enhancement through membrane perturbation, micellar solubilization of hydrophobic drugs, and modulation of cellular signaling pathways.
Permeation Enhancement: Interplay with Cellular Membranes and Tight Junctions
Sodium glycocholate acts as a potent permeation enhancer by transiently and reversibly altering the integrity of epithelial barriers.[4][5] This effect is achieved through several concerted actions:
-
Membrane Fluidization and Pore Formation: At sub-micellar concentrations, the amphiphilic monomers of sodium glycocholate insert into the lipid bilayer of cell membranes. This disrupts the highly organized lipid packing, leading to an increase in membrane fluidity and the formation of transient pores.[6] This non-specific increase in permeability facilitates the passage of molecules through the transcellular route.
-
Disruption of Tight Junctions: Sodium glycocholate can modulate the proteins that form tight junctions, the primary regulators of paracellular transport. It has been shown to lead to a reduction in the expression of key tight junction proteins like occludin, weakening the barrier and increasing paracellular permeability.[5] This allows hydrophilic molecules, which would otherwise be excluded, to pass between cells.
-
Reduction of Mucus Viscosity: The mucus layer presents a significant barrier to drug absorption. Bile salts like sodium glycocholate can reduce the viscosity and elasticity of this layer, thereby improving the access of drug molecules to the epithelial surface.[4]
The permeation-enhancing effects of sodium glycocholate are concentration-dependent. For instance, a 100 mM concentration of sodium glycocholate was shown to significantly increase the permeation of morphine hydrochloride across porcine buccal mucosa, with an enhancement factor of 9.3, whereas a 10 mM concentration showed no enhancement.[7]
Micellar Solubilization and Drug Delivery
Above its critical micelle concentration (CMC), sodium glycocholate molecules self-assemble into micelles.[4][8] These structures have a hydrophobic core and a hydrophilic shell, making them ideal carriers for poorly water-soluble drugs.[9]
-
Enhanced Drug Solubility: By encapsulating hydrophobic drug molecules within their core, micelles increase the apparent solubility of these drugs in aqueous environments, such as the gastrointestinal tract.[9][10] This is a crucial step for subsequent absorption.
-
Protection from Degradation: The micellar structure can protect encapsulated drugs from enzymatic degradation in the gastrointestinal tract, thereby increasing their stability and the amount of active drug available for absorption.[11]
-
Facilitated Transport: Micelles can facilitate the transport of drugs across the unstirred water layer and bring the encapsulated drug into close proximity with the intestinal epithelium, creating a high concentration gradient that favors absorption.
Modulation of Cellular Signaling Pathways
Recent studies have revealed that bile acids, including sodium glycocholate, can act as signaling molecules, primarily through the activation of nuclear receptors like the farnesoid X receptor (FXR).[12][13]
-
FXR Activation: Sodium glycocholate is an endogenous ligand for FXR, a key regulator of bile acid, lipid, and glucose homeostasis.[12][13][14] Activation of FXR in the liver and intestine triggers a signaling cascade that regulates the expression of genes involved in bile acid synthesis and transport.[13][15]
-
Impact on Gene Expression: The activation of FXR by bile acids leads to the inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, representing a negative feedback mechanism.[13]
-
Modulation of Other Pathways: Beyond FXR, sodium glycocholate has been suggested to influence other signaling pathways. For example, by disrupting membrane rafts, it may affect the clustering and activity of membrane-associated proteins, potentially impacting downstream cascades like the MAPK pathway.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the physicochemical properties and biological activity of sodium glycocholate.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₄₂NNaO₆ | [2] |
| Molecular Weight | 487.6 g/mol | [2] |
| Critical Micelle Conc. (CMC) | 13 mM (20-25°C) | |
| Aggregation Number | 1.9 | |
| Melting Point | 210-215 °C (sublimation) | [10] |
Table 1: Physicochemical Properties of Sodium Glycocholate.
| Application | Concentration | Observed Effect | Reference(s) |
| Permeation Enhancement (Morphine HCl) | 100 mM | 9.3-fold increase in permeation across porcine buccal mucosa | [7] |
| Permeation Enhancement (Octreotide) | 10 mM | Doubled the apparent permeability coefficient (Papp) across isolated rat colonic mucosae | [16][17] |
| Cytotoxicity (Caco-2 cells) | >2 mM | Altered cellular parameters after 60 minutes of exposure | [16][17] |
| Intracellular Staining (General Guideline) | 0.02% - 0.1% | Effective for permeabilizing cell membranes for antibody entry | [6] |
| Protein Extraction (Cell Lysis) | 0.1% - 1% | Sufficient for solubilizing membranes to release intracellular proteins | [6] |
Table 2: Concentration-Dependent Effects of Sodium Glycocholate in Experimental Systems.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to investigate the mechanism of action of sodium glycocholate.
Protocol 1: In Vitro Transbuccal Permeation Study Using Franz Diffusion Cells
Objective: To evaluate the effect of sodium glycocholate on the permeation of a model drug (e.g., morphine hydrochloride) across a biological membrane.
Methodology:
-
Tissue Preparation: Porcine buccal mucosa is obtained and the connective tissue is carefully removed. The mucosa is then mounted between the donor and receiver compartments of a Franz diffusion cell, with the mucosal side facing the donor compartment.
-
Experimental Setup: The receiver compartment is filled with a known volume of a suitable buffer (e.g., phosphate-buffered saline, PBS) and maintained at 37°C with constant stirring.
-
Drug Application: A solution of the model drug, with and without sodium glycocholate at various concentrations (e.g., 10 mM and 100 mM), is added to the donor compartment.
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receiver compartment and replaced with fresh buffer to maintain sink conditions.
-
Analysis: The concentration of the drug in the collected samples is quantified using a suitable analytical method (e.g., HPLC).
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the initial drug concentration in the donor compartment. The enhancement factor (EF) is calculated as the ratio of Kp with the enhancer to Kp without the enhancer.
Protocol 2: Assessment of Paracellular Permeability in Caco-2 Cell Monolayers
Objective: To investigate the effect of sodium glycocholate on the integrity of tight junctions and paracellular transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
TEER Measurement: The transepithelial electrical resistance (TEER) of the Caco-2 monolayers is measured using an epithelial volt-ohm meter to assess the integrity of the tight junctions before and after treatment.
-
Treatment: The apical side of the monolayers is treated with solutions containing a paracellular marker (e.g., FITC-dextran) with and without sodium glycocholate at various concentrations.
-
Sampling: Samples are collected from the basolateral compartment at specific time points.
-
Analysis: The concentration of the fluorescent marker in the basolateral samples is measured using a fluorometer.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the marker across the monolayer, A is the surface area of the monolayer, and C0 is the initial concentration of the marker in the apical compartment.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with sodium glycocholate's mechanism of action.
Caption: Permeation enhancement mechanism of sodium glycocholate.
Caption: Micellar solubilization and drug delivery by sodium glycocholate.
Caption: Sodium glycocholate-mediated FXR signaling pathway.
Caption: Experimental workflow for in vitro permeability assay.
Conclusion
The mechanism of action of this compound is intricate and multifaceted, extending beyond its classical role as a simple solubilizing agent. Its ability to interact with and transiently disrupt biological membranes, modulate tight junctions, form drug-carrying micelles, and activate specific cellular signaling pathways makes it a powerful tool in pharmaceutical formulation and a subject of ongoing research. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for harnessing the full potential of sodium glycocholate in the development of effective drug delivery systems for a wide range of therapeutic agents. This guide provides a foundational framework for researchers and scientists to delve deeper into the applications and implications of this versatile bile salt.
References
- 1. Sodium Glycocholate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Sodium glycocholate | C26H42NNaO6 | CID 23670522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro studies on enhancing effect of sodium glycocholate on transbuccal permeation of morphine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sodium Cholate Hydrate? [synapse.patsnap.com]
- 9. What is Sodium Cholate Hydrate used for? [synapse.patsnap.com]
- 10. This compound | 338950-81-5 [chemicalbook.com]
- 11. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of farnesol X receptor in glycolipid metabolism regulation [xuebao.shsmu.edu.cn]
- 15. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers: in vitro and ex vivo intestinal and buccal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sodium Glycocholate Hydrate: Physicochemical Properties and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glycocholate, a primary conjugated bile salt, is a critical physiological agent in the digestion and absorption of lipids and fat-soluble vitamins. Its amphiphilic nature, arising from a rigid steroidal backbone and a flexible glycine (B1666218) conjugate side chain, allows for the formation of micelles in aqueous solutions. This property makes it an invaluable tool in pharmaceutical research and development, where it is utilized as a solubilizing agent, absorption enhancer, and a component of drug delivery systems. This technical guide provides a comprehensive overview of the physical and chemical properties of sodium glycocholate hydrate (B1144303), detailed experimental protocols for its characterization and application, and insights into its role in relevant biological signaling pathways.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of sodium glycocholate hydrate is essential for its effective application. These properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Chemical Name | Sodium 2-((3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl)amino)acetate hydrate | [1],[2] |
| Synonyms | Glycocholic acid sodium salt hydrate, N-Cholylglycine sodium salt | [1],[3],[4] |
| CAS Number | 338950-81-5 | [1],,[5],[6] |
| Molecular Formula | C₂₆H₄₂NNaO₆ · xH₂O | [1],[3],[5] |
| Molecular Weight | 487.60 g/mol (anhydrous basis) | [1],[3],[5],[7] |
| Appearance | White to off-white powder or crystalline powder | [4] |
| Melting Point | 210-215 °C (with sublimation) | [3],[4] |
| Solubility | Water: >274 g/L at 15°C; Alcohol: >340 g/L at 15°C; Slightly soluble in Ethanol and DMSO | [8] |
Table 2: Chemical and Micellar Properties of this compound
| Property | Value | References |
| pKa (of Glycocholic Acid) | 3.8 - 4.4 | [8],[9],[10] |
| Critical Micelle Concentration (CMC) | 7.1 - 13 mM (in aqueous solution at 20-25°C) | [3],[9] |
| Aggregation Number | 1.9 - 2.1 | [3],[9] |
| Description | Anionic biological detergent | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research settings. This section provides protocols for key experiments.
Determination of Critical Micelle Concentration (CMC) by Conductometry
The CMC is a fundamental property of surfactants, marking the concentration at which micelle formation begins.[11] Conductometry is a common method for its determination.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 50 mM) in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 1 mM to 20 mM).
-
Conductivity Measurement:
-
Calibrate a conductivity meter using standard potassium chloride solutions.
-
Measure the conductivity of each dilution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Plot the specific conductivity as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
-
Phase Solubility Study for a Poorly Soluble Drug
This protocol determines the effect of this compound on the aqueous solubility of a hydrophobic drug.
Methodology:
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound with increasing concentrations (e.g., 0, 5, 10, 20, 50, 100 mM) in a physiologically relevant buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Drug Addition: Add an excess amount of the poorly soluble drug to each surfactant solution in separate sealed vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sample Preparation:
-
Centrifuge the samples at a high speed to pellet the undissolved drug.
-
Carefully withdraw the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Drug Quantification:
-
Dilute the filtered supernatant appropriately.
-
Quantify the concentration of the dissolved drug in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Plot the solubility of the drug (in mg/mL or M) as a function of the this compound concentration.
-
A linear increase in solubility above the CMC of the surfactant indicates micellar solubilization.
-
Caco-2 Cell Permeability Assay
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption. Sodium glycocholate can be used as an absorption enhancer in this assay.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Preparation of Transport Buffer and Dosing Solutions:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Prepare dosing solutions of the test drug in the transport buffer with and without a non-toxic concentration of this compound (e.g., below its CMC to study monomer effects or above to study micellar effects).
-
-
Permeability Assay (Apical to Basolateral Transport):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of the drug in the collected samples using a sensitive analytical method like LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the apical chamber.
-
-
-
Data Interpretation:
-
Compare the Papp values of the drug in the presence and absence of sodium glycocholate to evaluate its absorption-enhancing effect.
-
Role in Biological Signaling Pathways
Bile acids, including glycocholic acid, are not only digestive aids but also act as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[12] This is primarily mediated through the activation of nuclear and cell surface receptors, most notably the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[12]
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor highly expressed in the liver and intestine.[12] Its activation by bile acids, including glycocholic acid, leads to the transcription of genes involved in bile acid homeostasis.
TGR5 Signaling Pathway
TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[12] Its activation by bile acids triggers intracellular signaling cascades.
Conclusion
This compound is a multifaceted molecule with well-defined physicochemical properties that make it an indispensable tool in pharmaceutical sciences. Its role as a biological surfactant is leveraged in drug formulation to enhance the solubility and permeability of poorly water-soluble compounds. Furthermore, its activity as a signaling molecule through receptors like FXR and TGR5 opens avenues for therapeutic interventions in metabolic diseases. The experimental protocols provided in this guide offer a practical framework for researchers to harness the potential of this compound in their studies. As drug development continues to tackle the challenges of poorly soluble molecules, the strategic application of excipients like sodium glycocholate will remain a cornerstone of formulation science.
References
- 1. This compound | 338950-81-5 | FS75104 [biosynth.com]
- 2. This compound | C26H44NNaO7 | CID 23702132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium glycocholate =95 TLC 338950-81-5 [sigmaaldrich.com]
- 4. This compound | 338950-81-5 [chemicalbook.com]
- 5. 338950-81-5, S 5226, Sodium glycocholate, >99% [ottokemi.com]
- 6. This compound | CAS No- 338950-81-5 | Simson Pharma Limited [simsonpharma.com]
- 7. moleculardepot.com [moleculardepot.com]
- 8. Glycocholic Acid [drugfuture.com]
- 9. 360512, Glycocholic Acid, Sodium Salt, 863-57-0, Sigma-Aldrich [sigmaaldrich.com]
- 10. Physicochemical and biological properties of natural and synthetic C-22 and C-23 hydroxylated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 12. journals.physiology.org [journals.physiology.org]
A Comprehensive Technical Guide to the Critical Micelle Concentration of Sodium Glycocholate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the critical micelle concentration (CMC) of sodium glycocholate hydrate (B1144303), a key parameter for its application in research and pharmaceutical development. Sodium glycocholate, a biocompatible and biodegradable bile salt, is widely recognized for its emulsifying properties and its role in enhancing the solubility and bioavailability of poorly soluble drugs.[1][2] Understanding its CMC is crucial for optimizing its function in various applications, particularly in the formulation of advanced drug delivery systems.[2][3]
Physicochemical Properties of Sodium Glycocholate Hydrate
This compound is the hydrated sodium salt of glycocholic acid, which is a conjugate of cholic acid and the amino acid glycine (B1666218).[4][5] This amphiphilic molecule possesses a hydrophobic steroidal backbone and a hydrophilic glycine conjugate, enabling it to form micelles in aqueous solutions.[3]
| Property | Value | Reference |
| Synonyms | Glycocholic acid sodium salt hydrate, N-(3α,7α,12α-Trihydroxy-24-oxocholan-24-yl)glycine sodium salt, N-Cholylglycine sodium salt | [1] |
| CAS Number | 338950-81-5 | [6] |
| Molecular Formula | C₂₆H₄₂NNaO₆ · xH₂O | [4][6] |
| Molecular Weight | 487.60 g/mol (anhydrous basis) | [4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 210-215 °C (sublimes) | [4] |
| Description | Anionic, biological detergent | [4][7] |
Critical Micelle Concentration (CMC) of Sodium Glycocholate
The critical micelle concentration is the concentration of a surfactant above which micelles begin to form.[8][9] Below the CMC, sodium glycocholate exists primarily as monomers. As the concentration surpasses the CMC, the monomers aggregate to form micelles, leading to significant changes in the physicochemical properties of the solution, such as surface tension and conductivity.[3][10] The CMC is a critical parameter for the meaningful use of surfactants; for instance, above the CMC, the surface tension of a solution remains relatively constant.[8]
Reported CMC Values
The CMC of sodium glycocholate is not a fixed value and is influenced by experimental conditions such as temperature, pH, and ionic strength.[3][11]
| Temperature (°C) | Ionic Strength (M) | pH | Method | CMC (mM) | Reference |
| 20-25 | Not specified | Not specified | Not specified | 13 | [4] |
| 25 | 0.10 (NaCl) | Not specified | Potentiometry, Derivative Spectrophotometry, Light Scattering | 2-6 | [3][12] |
Factors Influencing the CMC
Several factors can influence the CMC of sodium glycocholate:
-
Ionic Strength: The addition of electrolytes, such as sodium chloride, generally lowers the CMC of ionic surfactants.[13][14] The added ions shield the electrostatic repulsion between the charged head groups of the glycocholate molecules, facilitating micelle formation at lower concentrations.[3][14]
-
Temperature: For ionic surfactants like sodium glycocholate, the effect of temperature on the CMC can be complex and is generally less pronounced than for non-ionic surfactants.[13][15] Some studies suggest a slight decrease in the CMC of bile salts with increasing temperature within a certain range.[11]
-
pH: The pH of the solution can affect the ionization state of the carboxylic acid group in the glycine conjugate of sodium glycocholate.[3] Changes in pH can alter the charge of the hydrophilic head group, thereby influencing the electrostatic interactions and the CMC.[14]
-
Purity of the Surfactant: The presence of impurities can affect the CMC. Highly surface-active impurities can lead to a premature reduction in surface tension, causing an inaccurate determination of the CMC.[10]
Experimental Protocols for CMC Determination
Various methods can be employed to determine the CMC of surfactants. The choice of method depends on the properties of the surfactant and the specific experimental conditions.[10]
Surface Tension Method
This is a common and direct method for determining the CMC.[16] It is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[8][10]
Protocol:
-
Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC.
-
Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the anticipated CMC.
-
Measure the surface tension of each solution using a tensiometer.
-
Plot the surface tension as a function of the logarithm of the sodium glycocholate concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[8][16]
Workflow for CMC determination using the surface tension method.
Fluorescence Spectroscopy Method
This sensitive method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence properties change upon partitioning into the hydrophobic core of the micelles.[16]
Protocol:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of sodium glycocholate solutions in deionized water.
-
Add a small, constant amount of the pyrene stock solution to each surfactant solution. The final concentration of the organic solvent should be kept to a minimum.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is sensitive to the polarity of the microenvironment.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the sodium glycocholate concentration.
-
The CMC is determined from the midpoint of the sigmoidal transition in the plot.[3]
Workflow for CMC determination using fluorescence spectroscopy.
Conductivity Method
This method is suitable for ionic surfactants like sodium glycocholate. It relies on the change in the molar conductivity of the solution as a function of surfactant concentration.[17][18]
Protocol:
-
Prepare a series of sodium glycocholate solutions of varying concentrations in deionized water.
-
Measure the specific conductivity of each solution using a conductivity meter.
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[18]
Workflow for CMC determination by the conductivity method.
Role in Drug Delivery
Sodium glycocholate is a valuable excipient in pharmaceutical formulations, particularly for oral drug delivery.[19][20] Its ability to form micelles allows for the solubilization of poorly water-soluble drugs, thereby enhancing their absorption and bioavailability.[1][21] Recent studies have shown its effectiveness in liposomal delivery systems for drugs like insulin (B600854) and semaglutide (B3030467), where it can also act as a permeation enhancer and protect the drug from enzymatic degradation.[19][22] The demand for this compound is driven by its critical role in overcoming the challenges of poor drug solubility in a significant portion of new drug candidates.[20]
Logical Relationship of Factors Affecting CMC
The CMC of sodium glycocholate is a result of the balance between the hydrophobic and hydrophilic interactions of the molecule in an aqueous environment. The following diagram illustrates the logical relationships between key factors and the resulting CMC.
Factors influencing the Critical Micelle Concentration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 甘胆酸钠 水合物 ≥95% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C26H44NNaO7 | CID 23702132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 338950-81-5 | FS75104 [biosynth.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacy180.com [pharmacy180.com]
- 14. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 17. justagriculture.in [justagriculture.in]
- 18. fpharm.uniba.sk [fpharm.uniba.sk]
- 19. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 21. This compound | 338950-81-5 [chemicalbook.com]
- 22. Sodium glycocholate liposome encapsulated semaglutide increases oral bioavailability by promoting intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sodium Glycocholate Hydrate in Lipid Metabolism Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glycocholate hydrate (B1144303), a primary conjugated bile acid, plays a pivotal role in lipid metabolism, extending far beyond its classical role in dietary fat digestion. As a significant component of the bile acid pool, it acts as a signaling molecule, intricately regulating lipid and glucose homeostasis. This technical guide provides a comprehensive overview of the core functions of sodium glycocholate hydrate in lipid metabolism research, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support researchers and professionals in drug development. Its ability to emulsify fats, activate key nuclear receptors, and influence metabolic pathways makes it a critical tool and target in the study and treatment of metabolic diseases.[1]
Core Mechanisms of Action in Lipid Metabolism
This compound's influence on lipid metabolism is multifaceted, encompassing both digestive and signaling functions.
Emulsification and Lipid Absorption
As a biological detergent, sodium glycocholate is essential for the emulsification of dietary fats in the small intestine. Its amphipathic nature allows it to break down large lipid globules into smaller micelles.[2] This process dramatically increases the surface area for pancreatic lipase (B570770) to hydrolyze triglycerides into fatty acids and monoglycerides, which can then be absorbed by enterocytes.[1][2] In research, this property is leveraged in in vitro digestion models to study the bioavailability of lipophilic drugs and nutrients.
Signaling through Farnesoid X Receptor (FXR)
Sodium glycocholate is a natural ligand for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[3][4] Activation of FXR by bile acids, including sodium glycocholate, orchestrates a complex regulatory network that governs bile acid, lipid, and glucose metabolism.
-
Bile Acid Homeostasis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn represses the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[4] In the intestine, FXR activation induces the secretion of fibroblast growth factor 15/19 (FGF15/19), which travels to the liver to suppress CYP7A1 expression.[3] This negative feedback loop is crucial for maintaining the appropriate size and composition of the bile acid pool.
-
Lipid Metabolism: FXR activation has been shown to lower serum triglycerides by repressing the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[5][6] This leads to decreased expression of key lipogenic enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[5][7] Furthermore, FXR activation can influence cholesterol metabolism and transport.
Takeda G-protein coupled Receptor 5 (TGR5) Signaling
While secondary bile acids are more potent activators, primary bile acids like glycocholate can also modulate TGR5, a G-protein coupled receptor expressed in various tissues including the intestine, gallbladder, and certain immune cells. TGR5 activation is linked to improved glucose homeostasis, reduced inflammation, and increased energy expenditure.[8][9][10] In the context of lipid metabolism, TGR5 signaling can contribute to the regulation of hepatic lipid storage and inflammation.[10]
Quantitative Data on the Effects of Sodium Glycocholate and Related Bile Acids
The following tables summarize quantitative data from various studies investigating the effects of bile acids, including sodium glycocholate and cholate (B1235396), on lipid metabolism parameters.
Table 1: Effects on Plasma Lipid Profile
| Parameter | Species | Treatment | Dosage | Duration | Change from Control | Reference |
| Total Cholesterol | Rat | Sodium Taurocholate | - | - | Decreased | [5] |
| LDL-C | Rat | Sodium Taurocholate | - | - | Decreased | [5] |
| Triglycerides | Rat | Sodium Taurocholate | - | - | Decreased | [5] |
| Total Cholesterol | Rat | Sodium Cholate | 2% of diet | - | Increased | [11] |
| HDL-C | Human | Bulevirtide (NTCP inhibitor, increases bile acids) | - | 12 weeks | +5.5 mg/dL | [12] |
| LDL-C | Human | Bulevirtide (NTCP inhibitor, increases bile acids) | - | 12 weeks | -19.6 mg/dL | [12] |
Table 2: Effects on Hepatic Lipid Content and Gene Expression
| Parameter | Species/Model | Treatment | Dosage | Duration | Change from Control | Reference |
| Triglycerides | NASH Mice | Sodium Cholate (SC) | 90 mg/kg & 180 mg/kg | 9 weeks | Decreased | [5] |
| Total Cholesterol | NASH Mice | Sodium Cholate (SC) | 90 mg/kg & 180 mg/kg | 9 weeks | Decreased | [5] |
| Srebp-1c mRNA | NASH Mice | Sodium Cholate (SC) | 180 mg/kg | 9 weeks | Decreased | [5] |
| Fasn mRNA | - | - | - | - | - | - |
| Acc mRNA | - | - | - | - | - | - |
| Ppar-α mRNA | NASH Mice | Sodium Cholate (SC) | 90 mg/kg & 180 mg/kg | 9 weeks | Increased | [5] |
| Cyp7a1 mRNA | NASH Mice | Sodium Cholate (SC) | 90 mg/kg & 180 mg/kg | 9 weeks | Decreased | [5] |
Table 3: Effects on Fecal Sterol Excretion
| Parameter | Species | Treatment | Dosage | Duration | Change from Control | Reference |
| Neutral Sterols | Rat | Guar (B607891) Gum (increases bile acid excretion) | 7.5% of diet | 3 weeks | Increased | [13] |
| Acidic Sterols (Bile Acids) | Rat | Guar Gum (increases bile acid excretion) | 7.5% of diet | 3 weeks | Increased | [13] |
| Neutral Sterols | Rat | Pectin (increases bile acid excretion) | 7.5% of diet | 3 weeks | Increased | [14] |
| Acidic Sterols (Bile Acids) | Rat | Pectin + Cholesterol | 7.5% of diet + 0.3% Cholesterol | 3 weeks | Increased | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in lipid metabolism research involving bile acids are provided below.
Protocol 1: In Vitro Lipid Digestion and Caco-2 Cell Absorption Model
This protocol is adapted for studying the influence of sodium glycocholate on the digestion and subsequent absorption of lipids using a Caco-2 cell monolayer, which mimics the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lipid substrate (e.g., triglyceride emulsion)
-
This compound
-
Pancreatin and lipase solution
-
Bile salt solution
-
Lipase inhibitor (e.g., 4-bromophenyl boronic acid)
-
Analytical standards for lipids of interest
-
LC-MS/MS system for quantification
Methodology:
-
Caco-2 Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). A stable and high TEER value indicates a confluent and tight monolayer.[3]
-
-
In Vitro Digestion:
-
Prepare a simulated intestinal fluid (SIF) containing the lipid substrate, pancreatin, lipase, and varying concentrations of sodium glycocholate.
-
Initiate the digestion by adding the enzyme solution and incubate at 37°C with gentle agitation.
-
Maintain the pH at a physiologically relevant level (e.g., 6.5) using a pH-stat.
-
At specified time points, collect aliquots of the digest and stop the enzymatic reaction with a lipase inhibitor.
-
-
Caco-2 Cell Exposure and Permeability Assay:
-
Wash the differentiated Caco-2 monolayers with pre-warmed HBSS.
-
Add the collected digest samples to the apical side of the Transwell® inserts.
-
Add fresh HBSS to the basolateral side.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
Collect samples from both the apical and basolateral compartments at the end of the incubation.
-
-
Quantification and Data Analysis:
-
Extract lipids from the collected samples.
-
Quantify the concentration of the lipids of interest in the apical and basolateral samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of lipid transport across the Caco-2 monolayer.
-
Protocol 2: Quantification of Hepatic Lipids
This protocol outlines the extraction and quantification of triglycerides and cholesterol from liver tissue.
Materials:
-
Frozen liver tissue
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Commercial colorimetric assay kits for triglycerides and cholesterol
Methodology:
-
Tissue Homogenization:
-
Weigh a piece of frozen liver tissue (50-100 mg).
-
Homogenize the tissue in ice-cold PBS.
-
-
Lipid Extraction (Bligh and Dyer Method):
-
To the homogenate, add chloroform and methanol in a 1:2 ratio (v/v).
-
Vortex thoroughly.
-
Add chloroform and water in a 1:1 ratio (v/v) to the mixture to induce phase separation.
-
Vortex again and centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Lipid Quantification:
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Re-suspend the dried lipid extract in an appropriate solvent provided with the commercial assay kits.
-
Quantify the triglyceride and cholesterol content using colorimetric assays according to the manufacturer's instructions.
-
Normalize the lipid content to the initial weight of the liver tissue.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes the measurement of mRNA levels of key genes involved in lipid metabolism.
Materials:
-
Liver or intestinal tissue samples
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers (see Table 4)
-
Real-time PCR instrument
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue samples using a commercial kit, following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the control samples.
-
Table 4: Example qPCR Primer Sequences for Mouse Lipid Metabolism Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Scd1 | TCGGAAAGCTGCACATCAAC | GCTGGTACTGGGTGTTTCTGA | [15] |
| Fasn | GCTGCGGAAACTTCAGGAAAT | AGAGACGTGTCACTCCTGGACTT | [7] |
| Acc1 | GACAGACTGATCGCAGAGAAAG | TGGAGAGCCCCACACACA | [16] |
| Cpt1a | CCTGGGCATGATTGCAAAG | AAGAGGACGCCACTCACGAT | [17] |
| Ppara | AGAGCCCCATCTGTCCTCTC | ACTGGTAGTCTTGCAAAACCAAA | [17] |
| Srebp-1c | GGAGCCATGGATTGCACTTT | AGCATAGGGTGGGTCAAATAGG | [17] |
| Chrebp | CCTCGCCTACCACCATCAG | GCTGTCTCCAGCATGATCTTG | - |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways regulated by sodium glycocholate and other bile acids in the context of lipid metabolism.
References
- 1. protocols.io [protocols.io]
- 2. Extraction and analysis of liver lipids [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of cholesterol-7alpha-hydroxylase: BAREly missing a SHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]
- 11. Effects of cholic acid, chenodeoxycholic acid, and their related bile acids on cholesterol, phospholipid, and bile acid levels in serum, liver, bile, and feces of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fecal bile acids and neutral sterols in rats with spontaneous colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fecal losses of sterols and bile acids induced by feeding rats guar gum are due to greater pool size and liver bile acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dietary soluble fiber and cholesterol affect serum cholesterol concentration, hepatic portal venous short-chain fatty acid concentrations and fecal sterol excretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Diurnal variation in cholesterol 7α-hydroxylase activity is determined by the -203A>C polymorphism of the CYP7A1 gene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sodium Glycocholate Hydrate as a Biological Detergent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glycocholate hydrate (B1144303), a conjugated bile salt, is a versatile and biocompatible anionic detergent widely employed in biochemical and pharmaceutical research.[1][2] Its amphipathic nature, stemming from a rigid steroidal backbone and a flexible glycine (B1666218) conjugate side chain, allows it to form micelles in aqueous solutions, making it an effective agent for solubilizing lipids and membrane proteins.[3][4] Unlike harsher synthetic detergents, sodium glycocholate hydrate is considered milder, often preserving the native conformation and biological activity of sensitive biomolecules.[5] This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for its use in research and drug development.
Physicochemical Properties
The efficacy of this compound as a biological detergent is rooted in its fundamental physicochemical properties. These characteristics govern its behavior in solution and its interactions with biomolecules.
| Property | Value | Conditions |
| Critical Micelle Concentration (CMC) | 13 mM[1][6] | 20-25°C |
| 0.0129 mol/l | Surface tension method | |
| 0.0138 mol/l | Light scattering method | |
| Aggregation Number | 1.9[1][6] | --- |
| Micellar Average Molecular Weight | 900 g/mol [1][6] | --- |
| Melting Point | 210-215 °C (sublimation)[1][7] | --- |
| Molecular Formula | C26H42NO6Na · xH2O[1] | --- |
| Molecular Weight (anhydrous basis) | 487.60 g/mol [1] | --- |
Applications in Research and Drug Development
This compound's unique properties make it a valuable tool across various scientific disciplines.
Solubilization and Purification of Membrane Proteins
Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature. This compound is an effective detergent for their extraction and solubilization from the lipid bilayer.[5][] By forming mixed micelles with the protein and lipids, it disrupts the membrane structure while maintaining the protein in a soluble and often active state.[9] It is considered a moderately stringent detergent, more effective than non-ionic detergents but generally less denaturing than harsh ionic detergents like SDS.[9]
Drug Delivery Systems
This compound is extensively investigated for its role in enhancing the solubility and bioavailability of poorly soluble drugs.[10][11] It acts as an emulsifying agent and a permeation enhancer, facilitating drug absorption across biological membranes.[11][12]
-
Liposomes and Bilosomes: It is a key component in the formation of specialized liposomes known as bilosomes.[12] These vesicles incorporate bile salts into the lipid bilayer, which can improve the stability of the liposomes in the gastrointestinal tract and enhance the oral delivery of therapeutic agents like insulin (B600854) and semaglutide (B3030467).[13][14]
-
Ocular Drug Delivery: Liposomes containing sodium glycocholate have been shown to improve the corneal permeability of drugs like tacrolimus (B1663567).[15]
Biochemical and Cellular Assays
This bile salt is utilized in various laboratory procedures:
-
Cell Lysis: It can be used to disrupt cell membranes to release intracellular components for analysis.[5][]
-
Enzyme Assays: It is used in assays to determine serum total bile acids.[2][16]
-
Studying Lipid-Protein Interactions: By creating a controlled micellar environment, it facilitates the study of interactions between lipids and proteins.[17][18]
Experimental Protocols
Protocol 1: Solubilization of Membrane Proteins
This protocol provides a general workflow for the extraction of membrane proteins from cultured cells using this compound.
-
Cell Lysis Buffer Preparation:
-
Prepare a lysis buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.5% - 2.0% (w/v) this compound. The optimal concentration of the detergent should be determined empirically for each specific protein and is typically at least twice the CMC.[9]
-
Immediately before use, add a protease inhibitor cocktail to the lysis buffer to prevent protein degradation.
-
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add the ice-cold lysis buffer to the cell pellet or dish.
-
Incubate on ice for 30-60 minutes with gentle agitation to allow for complete solubilization.[9] For tissues or cells with tough walls, mechanical disruption methods like sonication or douncing may be required in conjunction with detergent lysis.[9]
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.[9]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a fresh, pre-chilled tube.
-
-
Downstream Applications:
-
The solubilized proteins are now ready for downstream applications such as protein quantification (using a detergent-compatible assay like the BCA assay), SDS-PAGE, Western blotting, or further purification steps.[9] It is crucial to maintain the this compound concentration above its CMC in all subsequent buffers to keep the protein soluble.[9]
-
Protocol 2: Preparation of Insulin-Loaded Liposomes
This protocol, adapted from Niu et al. (2011), describes the preparation of liposomes containing sodium glycocholate for the oral delivery of insulin.[13][19]
-
Lipid Solution Preparation:
-
Dissolve soybean phosphatidylcholine and sodium glycocholate in absolute ether. A typical molar ratio is 4:1 (phosphatidylcholine:sodium glycocholate).[19]
-
-
Aqueous Insulin Solution Preparation:
-
Prepare a solution of recombinant human insulin in a citric acid-Na2HPO4 buffer (pH 3.0).[19]
-
-
Emulsion Formation:
-
Add the aqueous insulin solution dropwise to the lipid solution while sonicating for 5 minutes in a water bath to form a water-in-oil emulsion.[19]
-
-
Organic Solvent Removal:
-
Remove the ether by rotary evaporation under reduced pressure (0.07–0.08 mPa) at 30°C for 20 minutes.[19]
-
-
Hydration:
-
Hydrate the resulting dry lipid film with a citric acid-Na2HPO4 buffer (pH 5.6) until a homogeneous dispersion is formed.[19]
-
-
Homogenization:
-
Purification:
-
Remove any unencapsulated insulin, for example, by using a Sephadex G50 column.[19]
-
Visualizations
Caption: Micelle formation by this compound in an aqueous solution.
Caption: Experimental workflow for the solubilization of membrane proteins.
Caption: Sodium glycocholate's role in facilitating cellular signaling.
Conclusion
This compound is a powerful and versatile biological detergent with significant applications in both fundamental research and pharmaceutical development. Its ability to gently and effectively solubilize membrane proteins, coupled with its role as a bioavailability enhancer in drug delivery systems, makes it an indispensable tool for scientists. A thorough understanding of its physicochemical properties and the optimization of experimental protocols are key to leveraging its full potential in advancing scientific discovery.
References
- 1. Sodium glycocholate =95 TLC 338950-81-5 [sigmaaldrich.com]
- 2. This compound | 338950-81-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Sodium Glycocholate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. nbinno.com [nbinno.com]
- 6. Sodium glycocholate =95 TLC 338950-81-5 [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium glycocholate liposome encapsulated semaglutide increases oral bioavailability by promoting intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liposomes containing bile salts as novel ocular delivery systems for tacrolimus (FK506): in vitro characterization and improved corneal permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. goldbio.com [goldbio.com]
- 17. Using computational microscopy to study lipid-protein interaction | Beckman Institute [beckman.illinois.edu]
- 18. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Sodium Glycocholate Hydrate in Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium glycocholate hydrate (B1144303), a primary conjugated bile salt, plays a pivotal role in a multitude of cellular and physiological processes. Beyond its classical role in the digestion and absorption of lipids, this amphiphilic molecule is increasingly recognized for its significant applications in cell biology research and pharmaceutical development. Its ability to modulate cell membranes, enhance the permeability of biological barriers, and influence cellular signaling pathways makes it a valuable tool for in vitro and in vivo studies. This technical guide provides an in-depth exploration of the core functions of sodium glycocholate hydrate in cell biology, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanisms of action to empower researchers in their scientific endeavors.
Core Functions and Mechanisms of Action
This compound's primary functions in cell biology stem from its amphiphilic nature, possessing both a hydrophilic (water-attracting) glycine (B1666218) conjugate and a hydrophobic (water-repelling) steroidal backbone. This dual characteristic dictates its behavior in aqueous environments and its interaction with biological membranes.
Micelle Formation and Solubilization
In aqueous solutions, this compound monomers self-assemble into micelles once a certain concentration, known as the Critical Micelle Concentration (CMC), is reached. These micelles are aggregates where the hydrophobic steroid rings form a core, and the hydrophilic glycine and hydroxyl groups are exposed to the aqueous environment. This structure allows for the encapsulation and solubilization of poorly water-soluble (hydrophobic) molecules, a principle fundamental to its physiological role in fat digestion and its application in drug delivery.
Membrane Perturbation and Permeability Enhancement
This compound can insert itself into the lipid bilayer of cell membranes, leading to a transient and reversible increase in membrane fluidity and permeability. This "permeation enhancing" effect is a cornerstone of its use in drug delivery to improve the absorption of therapeutic agents across epithelial barriers, such as the intestinal mucosa. The mechanism of permeation enhancement is thought to involve the modulation of tight junctions, the protein complexes that regulate paracellular transport. Sodium glycocholate can induce the contraction of the perijunctional actin-myosin ring, leading to the opening of the paracellular pathway.
Cellular Lysis and Protein Solubilization
At higher concentrations, the detergent properties of this compound can lead to the solubilization of cell membranes, resulting in cell lysis. This property is harnessed in laboratory settings for the extraction of cellular components, including membrane-bound proteins. By disrupting the lipid bilayer, it allows for the release and solubilization of these proteins for further analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the function of this compound.
| Parameter | Value | Reference |
| Critical Micelle Concentration (CMC) | 0.0129 - 0.0138 mol/L |
Table 1: Physicochemical Properties of this compound. This table presents the critical micelle concentration (CMC) of this compound in aqueous solutions.
| Drug | Concentration of Sodium Glycocholate | Enhancement Factor | Permeability Coefficient (Papp) | Reference |
| Morphine Hydrochloride | 100 mM | 9.3 | 2.35 x 10⁻⁵ cm/s | |
| Thyrotropin-Releasing Hormone (TRH) | 10 mM | ~3 | - | |
| Insulin | 10 mM | Significant Increase | - | |
| Paclitaxel | Not Specified | Up to 30% increase in absorption | - |
Table 2: Permeation Enhancement Effects of this compound. This table summarizes the reported enhancement of drug permeability across biological membranes in the presence of this compound.
Experimental Protocols
Cell Lysis for Protein Extraction using RIPA Buffer
This protocol describes the use of sodium glycocholate as a component of Radioimmunoprecipitation Assay (RIPA) buffer for the lysis of cultured cells to extract total cellular proteins.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (Recipe below)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% Sodium glycocholate
-
Protease and phosphatase inhibitors (added fresh)
Procedure:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (e.g., 1 mL for a 10 cm dish).
-
For adherent cells, use a cell scraper to scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells and resuspend in RIPA buffer.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay). The protein extract is now ready for downstream applications such as Western blotting.
Caption: Workflow for cell lysis using RIPA buffer containing sodium glycocholate.
Preparation of Sodium Glycocholate-Containing Liposomes
This protocol outlines the reversed-phase evaporation method for preparing liposomes incorporating sodium glycocholate, often used for the oral delivery of therapeutic agents like insulin.
Materials:
-
Soybean Phosphatidylcholine (SPC)
-
This compound
-
Drug to be encapsulated (e.g., insulin)
-
Organic solvent (e.g., diethyl ether or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., citric acid-Na₂HPO₄ buffer)
Procedure:
-
Dissolution: Dissolve the lipids (e.g., SPC) and sodium glycocholate in the organic solvent in a round-bottom flask.
-
Aqueous Phase Addition: Add the aqueous buffer containing the dissolved drug to the lipid solution.
-
Emulsification: Sonicate the mixture to form a water-in-oil (w/o) emulsion.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator. This will cause the emulsion to form a viscous gel.
-
Hydration: Hydrate the lipid film by adding more aqueous buffer and vortexing. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the liposome (B1194612) suspension can be subjected to sonication or high-pressure homogenization.
-
Purification: Remove unencapsulated drug and excess sodium glycocholate by methods such as dialysis or gel filtration.
Caption: Workflow for preparing sodium glycocholate-containing liposomes.
Caco-2 Permeability Assay
This protocol is for assessing the intestinal permeability of a compound in the presence of this compound as a permeation enhancer, using the Caco-2 cell line as an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® permeable supports
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
This compound
-
Analytical equipment for quantifying the test compound (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® permeable supports for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. Only use monolayers with TEER values within the established range for your laboratory.
-
Permeability Experiment: a. Wash the monolayers with pre-warmed HBSS. b. Prepare the transport solutions:
- Apical (Donor) Solution: Dissolve the test compound and this compound (at the desired concentration, e.g., 10 mM) in HBSS.
- Basolateral (Receiver) Solution: HBSS. c. Add the apical solution to the apical chamber and the basolateral solution to the basolateral chamber of the Transwell® plate. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
Sample Analysis: Quantify the concentration of the test compound in the collected basolateral samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the flux of the compound across the monolayer (μg/s)
-
A is the surface area of the permeable support (cm²)
-
C₀ is the initial concentration of the compound in the apical chamber (μg/mL)
-
Signaling Pathways
Sodium glycocholate, as a bile acid, is a known signaling molecule that can activate specific nuclear receptors and cell surface receptors, thereby modulating various cellular processes.
Farnesoid X Receptor (FXR) Signaling
One of the most well-characterized signaling pathways regulated by bile acids, including sodium glycocholate, is the Farnesoid X Receptor (FXR) pathway. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.
Mechanism:
-
Sodium glycocholate enters the cell and binds to FXR in the cytoplasm.
-
Upon binding, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).
-
This FXR/RXR heterodimer binds to specific DNA sequences called Bile Acid Response Elements (BAREs) in the promoter regions of target genes.
-
This binding event modulates the transcription of genes involved in:
-
Bile Acid Synthesis and Transport: Downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and upregulation of bile acid transporters.
-
Lipid Metabolism: Regulation of genes involved in fatty acid synthesis and oxidation.
-
Glucose Metabolism: Influence on gluconeogenesis and glycogen (B147801) synthesis.
-
Caption: Activation of the Farnesoid X Receptor (FXR) signaling pathway by sodium glycocholate.
Conclusion
This compound is a remarkably versatile molecule in cell biology, extending far beyond its digestive functions. Its well-characterized physicochemical properties make it an invaluable tool for researchers and drug development professionals. From enhancing the solubility and permeability of novel drug candidates to facilitating the study of membrane proteins and influencing key metabolic signaling pathways, the applications of this compound are extensive and continue to expand. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the effective utilization of this compound in a variety of research contexts, ultimately contributing to advancements in cellular biology and therapeutic development.
An In-depth Technical Guide to Sodium Glycocholate Hydrate: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of sodium glycocholate hydrate (B1144303). It is intended for professionals in research and drug development who utilize this bile salt for its emulsifying and drug delivery-enhancing properties.
Chemical Structure and Properties
Sodium glycocholate is a conjugated bile salt formed from the amino acid glycine (B1666218) and cholic acid.[1] In its hydrated form, water molecules are incorporated into the crystal structure. It is an anionic biological detergent used to solubilize fats for absorption.[1][2]
The structure consists of a rigid steroidal backbone (cholic acid) and a flexible side chain where glycine is attached via an amide linkage. This amphipathic nature, with both hydrophobic (the steroid nucleus) and hydrophilic (the hydroxyl groups and the glycine conjugate) regions, is responsible for its ability to form micelles and act as a detergent.[1][]
1.1. Chemical Identifiers
-
IUPAC Name: sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;hydrate[4]
-
Synonyms: Glycocholic acid sodium salt hydrate, N-Cholylglycine sodium salt hydrate[1][5]
-
CAS Number: 338950-81-5[5]
-
Molecular Formula: C₂₆H₄₄NNaO₇ (for the hydrate)[4] or C₂₆H₄₂NNaO₆ · xH₂O[1][6]
1.2. Physicochemical Properties
The following table summarizes the key physicochemical properties of sodium glycocholate and its hydrated form.
| Property | Value | Reference(s) |
| Molecular Weight (Hydrate) | 505.6 g/mol | [4] |
| Molecular Weight (Anhydrous) | 487.6 g/mol | [2][7] |
| Melting Point | 210-215 °C (sublimates) | [1][5] |
| Critical Micelle Concentration (CMC) | 13 mM (at 20-25°C) | [1] |
| Solubility | Slightly soluble in Water, DMSO, and Ethanol (may require sonication) | [][5] |
| Appearance | White to off-white solid/powder | [][5] |
Synthesis of Sodium Glycocholate
The chemical synthesis of sodium glycocholate involves the formation of a stable amide bond between the carboxyl group of cholic acid and the amino group of glycine.[8] This typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. The final step is the formation of the sodium salt.
2.1. Common Synthesis Methodologies
Several methods are employed for the synthesis of glycocholic acid and its subsequent conversion to the sodium salt:
-
Condensation Agents Method: This method utilizes condensing agents to activate the carboxyl group of the bile acid, which then reacts with glycine or a glycine ester to form the amide bond.[9]
-
Mixed Anhydride (B1165640) Method: Cholic acid is reacted with a reagent like ethyl chloroformate or isobutyl chloroformate to form a highly reactive mixed anhydride intermediate. This intermediate then readily reacts with a glycine ester. The resulting product is hydrolyzed with a base to yield sodium glycocholate. This method is noted for its high raw material utilization rate.[9]
-
One-Pot Method: This approach simplifies the procedure by combining reactants in a single vessel. For instance, a condensing agent can be used to directly couple the bile acid and a glycine ester, followed by hydrolysis in a sodium hydroxide (B78521) solution to yield the final product with high efficiency.[9]
2.2. Experimental Protocol: Mixed Anhydride Method
The following protocol is a representative example of the mixed anhydride method for synthesizing glycocholic acid, which can then be converted to the sodium salt.[9][10]
Materials:
-
Cholic Acid
-
Glycine ethyl ester hydrochloride
-
Pivaloyl chloride (or other chloroformate)
-
Tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Activation of Cholic Acid: Dissolve cholic acid in an appropriate solvent such as tetrahydrofuran (THF).
-
Formation of Mixed Anhydride: Cool the solution and add pivaloyl chloride to form the mixed anhydride intermediate.
-
Amide Bond Formation: In a separate vessel, prepare a solution of glycine ethyl ester. Add this solution to the mixed anhydride reaction mixture. Allow the reaction to proceed until completion.
-
Hydrolysis: Add a solution of sodium hydroxide (e.g., 1.3% v/v) to the reaction mixture and maintain the temperature (e.g., at 30°C) to hydrolyze the ethyl ester.[10]
-
Precipitation: Once the hydrolysis is complete, acidify the solution to a pH below 2 using concentrated HCl to precipitate the glycocholic acid.[10]
-
Isolation and Purification: Filter the suspension to collect the solid product. Wash the solid with water and an organic solvent like acetone.
-
Drying: Dry the purified glycocholic acid in a vacuum oven.
-
Salt Formation: To obtain the sodium salt, dissolve the purified glycocholic acid in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of aqueous sodium hydroxide. The final product, sodium glycocholate, can be isolated by evaporating the solvent.[8]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in a typical chemical synthesis of sodium glycocholate.
Caption: Chemical synthesis workflow for this compound.
References
- 1. 甘胆酸钠 水合物 ≥95% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sodium Glycocholate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | C26H44NNaO7 | CID 23702132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 338950-81-5 [chemicalbook.com]
- 6. This compound | 338950-81-5 | FS75104 [biosynth.com]
- 7. Sodium glycocholate | C26H42NNaO6 | CID 23670522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Amphipathic Personality of Sodium Glycocholate Hydrate: A Technical Guide for Scientists and Drug Development Professionals
An in-depth exploration of the physicochemical properties, experimental characterization, and biological significance of a pivotal bile salt.
Sodium glycocholate hydrate (B1144303), a primary conjugated bile salt, stands as a molecule of profound interest in biochemical, pharmaceutical, and drug delivery research. Its inherent amphipathic nature—possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions—governs its self-assembly in aqueous environments, dictating its physiological role in lipid digestion and its utility as a versatile excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of the core principles underlying the amphipathic behavior of sodium glycocholate hydrate, detailed experimental protocols for its characterization, and a summary of its interactions with biological systems.
The Dual Nature: Unpacking the Amphipathic Structure
The amphipathic character of this compound is a direct consequence of its unique molecular architecture. The molecule consists of a rigid, hydrophobic steroid nucleus derived from cholic acid, and a flexible, hydrophilic tail composed of a glycine (B1666218) conjugate and a sodium salt. This duality drives the molecule's behavior in aqueous solutions, leading to the formation of micelles—supramolecular assemblies where the hydrophobic steroid cores are shielded from water by an outer shell of hydrophilic glycine and sodium groups.[1]
Figure 1: Molecular structure of sodium glycocholate highlighting its amphipathic components.
Quantitative Analysis of Micellization
The formation of micelles is a critical phenomenon characterized by the Critical Micelle Concentration (CMC), the concentration at which micelles begin to form. The CMC is a key parameter for any application involving the solubilizing properties of this compound.
| Parameter | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | 13 mM | 20-25°C in aqueous solution | [2] |
| Aggregation Number | 1.9 | Not specified | [2] |
Note: The aggregation number of 1.9 is unusually low for typical micelle-forming surfactants and may reflect the unique, small aggregation behavior of bile salts.
The CMC and aggregation number of this compound are influenced by environmental factors such as temperature and ionic strength. Generally, for ionic surfactants, the CMC decreases with increasing temperature up to a certain point, after which it may increase.[3] The addition of electrolytes tends to decrease the CMC by reducing the electrostatic repulsion between the charged head groups.[3]
Experimental Protocols for Characterization
Accurate determination of the physicochemical properties of this compound is essential for its effective application. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
3.1.1. Surface Tensiometry
This method relies on the principle that surfactants lower the surface tension of a solvent. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 50 mM).
-
Serial Dilutions: Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Instrumentation: Calibrate a surface tensiometer using a standard with a known surface tension (e.g., deionized water).
-
Measurement: Measure the surface tension of each dilution at a constant temperature.
-
Data Analysis: Plot surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting curve.
Figure 2: Experimental workflow for CMC determination by surface tensiometry.
3.1.2. Fluorescence Spectroscopy with Pyrene (B120774) Probe
Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is high. Upon incorporation into the hydrophobic core of micelles, this ratio decreases significantly.
Protocol:
-
Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Probe Addition: To each solution, add a small aliquot of a concentrated pyrene stock solution (e.g., in acetone (B3395972) or ethanol) to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the solvent volume is minimal to not affect the solution properties.
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) in the dark to allow for pyrene partitioning into the micelles.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the samples at approximately 334 nm and record the emission spectrum from 350 to 450 nm.[4] Set the excitation and emission slit widths appropriately (e.g., 3 nm).[4]
-
Data Analysis: Determine the intensities of the first (I1, ~372 nm) and third (I3, ~383 nm) vibronic peaks.[4] Plot the I1/I3 ratio against the logarithm of the this compound concentration. The CMC is determined from the midpoint of the sigmoidal transition.
Micelle Size and Distribution Analysis by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. This information can be used to determine the hydrodynamic radius and size distribution of micelles.
Protocol:
-
Sample Preparation: Prepare a solution of this compound at a concentration above its CMC. Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and other large particles.
-
Instrumentation: Set the DLS instrument to the appropriate temperature and allow it to equilibrate.
-
Measurement: Place the sample in a clean cuvette and insert it into the instrument. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light to calculate the diffusion coefficient, which is then used to determine the hydrodynamic radius via the Stokes-Einstein equation. The polydispersity index (PDI) will indicate the width of the size distribution.
Biological Significance and Interactions
The amphipathic nature of this compound is central to its physiological functions and its applications in drug delivery.
Role in Lipid Digestion and Absorption
In the small intestine, sodium glycocholate and other bile salts play a crucial role in the digestion and absorption of dietary fats. They emulsify large fat globules into smaller droplets, increasing the surface area for the action of pancreatic lipase. The resulting fatty acids and monoglycerides (B3428702) are then incorporated into mixed micelles, which transport these hydrophobic molecules to the surface of enterocytes for absorption.
Figure 3: The role of sodium glycocholate in lipid digestion and absorption.
Interaction with Cellular Signaling Pathways
Beyond their role in digestion, bile acids, including sodium glycocholate, are now recognized as signaling molecules that can modulate various metabolic pathways. They can act as ligands for nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, like TGR5 (also known as G-protein coupled bile acid receptor 1).
Activation of FXR by bile acids in the liver and intestine plays a key role in regulating bile acid synthesis and transport, as well as lipid and glucose metabolism.[5] TGR5 activation is involved in energy expenditure and glucose homeostasis. The interaction of sodium glycocholate with these receptors highlights its broader physiological importance beyond simple fat solubilization.
Figure 4: Simplified signaling pathways involving sodium glycocholate.
Applications in Drug Development
The ability of this compound to form micelles and enhance the solubility of hydrophobic compounds makes it a valuable tool in drug development. It is used as an excipient to improve the oral bioavailability of poorly water-soluble drugs by increasing their dissolution rate and facilitating their transport across the intestinal epithelium.[6] Furthermore, its interaction with bile acid transporters can be exploited for targeted drug delivery to the liver.
Conclusion
The amphipathic nature of this compound is the cornerstone of its diverse and critical functions in both physiology and pharmaceutical science. A thorough understanding of its physicochemical properties, particularly its micellization behavior, is paramount for researchers and drug development professionals. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the continued exploration and application of this remarkable molecule.
References
- 1. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conductometric and Fluorescence Probe Analysis to Investigate the Interaction between Bioactive Peptide and Bile Salts: A Micellar State Study [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium glycocholate liposome encapsulated semaglutide increases oral bioavailability by promoting intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dance of Detergent and Membrane: A Technical Guide to Sodium Glycocholate Hydrate's Interaction with Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted interactions between sodium glycocholate hydrate (B1144303), a primary conjugated bile salt, and lipid bilayers, the fundamental structure of cell membranes. Understanding these interactions is paramount for advancements in drug delivery, toxicology, and gastroenterology. Sodium glycocholate, with its amphipathic nature, plays a crucial role in the digestion and absorption of lipids and fat-soluble vitamins.[1] Its ability to modulate the structure and properties of lipid membranes makes it a subject of intense scientific scrutiny. This document synthesizes key quantitative data, details prevalent experimental methodologies, and visualizes the core mechanisms of this critical biomolecular interaction.
Mechanisms of Interaction: From Insertion to Solubilization
The interaction of sodium glycocholate with lipid bilayers is a concentration-dependent process that can be broadly categorized into three stages:
-
Monomeric Insertion: At concentrations below its critical micelle concentration (CMC), individual sodium glycocholate molecules insert into the lipid bilayer. The hydrophobic steroid backbone anchors within the acyl chain region of the membrane, while the hydrophilic glycine (B1666218) conjugate and hydroxyl groups remain oriented towards the aqueous phase.[2][3] This insertion perturbs the local lipid packing and can increase membrane fluidity.
-
Mixed Micelle Formation: As the concentration of sodium glycocholate increases, a significant number of bile salt molecules become incorporated into the bilayer. This leads to the formation of mixed micelles, where both lipid and bile salt molecules coexist within the same aggregate structure.[4][5] This process is driven by the hydrophobic effect and the desire to shield the hydrophobic regions of both the lipids and the bile salt from the aqueous environment.
-
Bilayer Solubilization: At higher concentrations, typically above the CMC, the accumulation of bile salt molecules within the bilayer leads to its complete disruption and the formation of mixed micelles in solution.[5][6] This solubilization process is fundamental to the physiological role of bile salts in fat digestion and is also exploited in various biotechnological applications.
The following diagram illustrates the sequential interaction of sodium glycocholate with a lipid bilayer, culminating in membrane solubilization.
Quantitative Analysis of Interactions
Table 1: Critical Micelle Concentration (CMC) of Sodium Glycocholate and Related Bile Salts
| Bile Salt | Temperature (°C) | Ionic Strength (M) | Method | CMC (mM) | Reference(s) |
| Sodium Glycocholate | 25 | 0.10 (NaCl) | Potentiometry, Derivative Spectrophotometry, Light Scattering | 2-6 | [1][7] |
| Sodium Cholate (B1235396) | 25 | 0.15 (NaCl) | Surface Tension | 12-15 | |
| Sodium Deoxycholate | 25 | 0.15 (NaCl) | Surface Tension | 4-6 | |
| Sodium Glycodeoxycholate | 25 | 0.10 (NaCl) | Potentiometry, Derivative Spectrophotometry, Light Scattering | 2-6 | [1] |
Table 2: Thermodynamic Parameters of Bile Salt Partitioning into a POPC Bilayer
| Bile Salt | Enthalpy (ΔH) (kJ/mol) | Gibbs Free Energy (ΔG) (kJ/mol) | Entropy (ΔS) (J/mol·K) | Reference(s) |
| Glycine-conjugated (general) | -15 to -16 | - | - | [2] |
| Unconjugated (general) | -22 to -25 | - | - | [2] |
Table 3: Effects of Bile Salts on Lipid Bilayer Properties
| Bile Salt | Lipid Bilayer Composition | Effect | Magnitude | Reference(s) |
| Sodium Cholate | DPPC | Decreases orderliness, induces pores/defects | Concentration and time-dependent | [8][9] |
| Sodium Deoxycholate | DMPC | Forms mixed micelles, wormlike micelles, and perforated vesicles | Dependent on bile salt/lipid ratio | [5] |
| Taurocholate | DLPC | Induces formation of transmembrane clusters | - | [10] |
| Various Bile Salts | POPC | Minimal effect on area per lipid and bilayer thickness at low concentrations | - | [2] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the intricate interactions between sodium glycocholate and lipid bilayers. Below are detailed methodologies for some of the key approaches.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of thermodynamic parameters such as enthalpy (ΔH), binding affinity (Ka), and stoichiometry (n).
Experimental Workflow:
Detailed Methodology:
-
Liposome Preparation: Unilamellar vesicles (liposomes) of the desired lipid composition (e.g., POPC) are prepared by methods such as extrusion or sonication. The lipid concentration is accurately determined.[11][12]
-
Sample Preparation: Solutions of sodium glycocholate and the liposome suspension are prepared in the same buffer to minimize heats of dilution. Both solutions are thoroughly degassed before the experiment to prevent bubble formation in the calorimeter cell.[12][13]
-
Titration: The liposome suspension is loaded into the sample cell of the ITC instrument. The sodium glycocholate solution is loaded into the injection syringe. A series of small, precise injections of the sodium glycocholate solution into the liposome suspension is performed.[13]
-
Data Acquisition: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The raw data of heat change per injection is integrated and plotted against the molar ratio of sodium glycocholate to lipid. This binding isotherm is then fitted to a suitable binding model to extract thermodynamic parameters.[11][14]
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic-level view of the dynamic interactions between sodium glycocholate and lipid bilayers, offering insights into the precise location, orientation, and effects of the bile salt within the membrane.[3][10]
Experimental Workflow:
Detailed Methodology:
-
System Setup: A model lipid bilayer (e.g., POPC) is constructed using molecular modeling software. The bilayer is then solvated with a water model. Sodium glycocholate molecules are placed in the simulation box, either in the aqueous phase or directly within the bilayer. Counter-ions (e.g., Na+) are added to neutralize the system.[2][3]
-
Force Field Selection: An appropriate force field that accurately describes the interactions between lipids, water, ions, and the bile salt is chosen.
-
Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is equilibrated in a stepwise manner, typically starting with a constant volume and temperature (NVT) ensemble, followed by a constant pressure and temperature (NPT) ensemble. This allows the system to relax to a stable state.
-
Production Run: Once equilibrated, the production simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.
-
Trajectory Analysis: The resulting trajectory is analyzed to determine various properties, including the location and orientation of sodium glycocholate within the bilayer, its effect on bilayer thickness, area per lipid, and the order parameters of the lipid acyl chains.[2][3]
Neutron Reflection (NR)
Neutron reflection is a powerful technique for studying the structure of thin films and interfaces with sub-nanometer resolution. By using deuterium (B1214612) labeling, specific components of the system, such as the lipid headgroups, acyl chains, or the solvent, can be highlighted.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: A supported lipid bilayer is formed on a flat solid substrate, such as a silicon wafer. This can be achieved through vesicle fusion or Langmuir-Blodgett deposition. To enhance contrast, deuterated lipids or solvents (D₂O) are often used.[15][16]
-
Neutron Reflection Measurement: The sample is placed in a neutron reflectometer. A collimated beam of neutrons is directed at the sample surface at a grazing angle. The intensity of the reflected neutrons is measured as a function of the momentum transfer vector (Qz), which is perpendicular to the surface.[15]
-
Contrast Variation: The experiment is often repeated with different isotopic compositions of the solvent (e.g., different H₂O/D₂O ratios). This technique, known as contrast variation, helps to unambiguously determine the structure of the different layers.[16]
-
Data Analysis: The reflectivity profiles are analyzed by fitting them to a model of the interface, typically a slab model where each layer is characterized by its thickness, scattering length density (SLD), and roughness. This allows for the determination of the detailed structure of the lipid bilayer and the location of any interacting molecules like sodium glycocholate.[15]
Concluding Remarks
The interaction of sodium glycocholate hydrate with lipid bilayers is a complex and dynamic process with significant physiological and pharmaceutical implications. Through a combination of experimental techniques and computational simulations, a detailed understanding of the mechanisms and thermodynamics of these interactions is emerging. The quantitative data and methodologies presented in this guide provide a foundation for researchers and professionals to further explore and harness the unique properties of this essential bile salt. Future research will likely focus on more complex, biologically relevant membrane compositions and the interplay of sodium glycocholate with other membrane-active molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Interaction of Bile Salts With Lipid Bilayers: An Atomistic Molecular Dynamics Study [frontiersin.org]
- 3. Interaction of Bile Salts With Lipid Bilayers: An Atomistic Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sodium Cholate Hydrate? [synapse.patsnap.com]
- 5. Investigation of the enhanced ability of bile salt surfactants to solubilize phospholipid bilayers and form mixed micelles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. The effect of cholate on solubilisation and permeability of simple and protein-loaded phosphatidylcholine/sodium cholate mixed aggregates designed to mediate transdermal delivery of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical Study on the Interaction of Sodium Cholate with a Supported Lipid Bilayer Membrane [cjcu.jlu.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [file.scirp.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nist.gov [nist.gov]
- 16. Neutron reflectometry of supported hybrid bilayers with inserted peptide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Membrane Protein Solubilization using Sodium Glycocholate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are integral to numerous cellular processes and represent a major class of therapeutic drug targets.[1] However, their hydrophobic nature presents significant challenges for extraction from the lipid bilayer and subsequent purification and characterization.[1][2] Detergents are essential tools for overcoming these challenges by solubilizing membrane proteins, effectively removing them from their native lipid environment while aiming to preserve their structural and functional integrity.[3]
Sodium glycocholate, an anionic bile salt, is a powerful and biocompatible surfactant frequently employed for the solubilization of membrane proteins.[4][5] Its amphipathic structure, featuring a hydrophobic steroidal nucleus and a hydrophilic glycine (B1666218) conjugate, enables it to disrupt the lipid bilayer and form mixed micelles with membrane proteins and lipids.[6] This document provides detailed protocols and technical notes for the effective use of sodium glycocholate hydrate (B1144303) in the solubilization of membrane proteins for downstream applications in research and drug development.
Physicochemical Properties and Comparative Data
The selection of an appropriate detergent is critical for successful membrane protein solubilization. Sodium glycocholate is considered a moderately stringent detergent, often more effective than non-ionic detergents for disrupting protein-lipid interactions, yet generally less denaturing than harsh ionic detergents like SDS.[7]
Critical Micelle Concentration (CMC)
The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[6][8] Effective solubilization typically occurs at concentrations above the CMC.[7] The CMC of sodium glycocholate is influenced by factors such as temperature, pH, and ionic strength.[3][6]
| Parameter | Value | Conditions | Reference |
| Molecular Weight | 487.62 g/mol | [9] | |
| Critical Micelle Concentration (CMC) | 2 - 6 mM | 25°C, 0.10 M NaCl | [6][10] |
| Aggregation Number | 4 - 10 | [7] | |
| Type | Anionic (Bile Salt) | [7] |
Comparative Detergent Properties
The choice of detergent can significantly impact protein yield, purity, and activity. The following table provides a comparison of sodium glycocholate with other commonly used detergents.
| Detergent | Type | CMC (mM) | Typical Concentration | Key Characteristics |
| Sodium Glycocholate | Anionic (Bile Salt) | 2 - 6 | 0.5 - 2% (w/v) | Moderately stringent, good for disrupting lipid-protein interactions.[7] |
| CHAPS | Zwitterionic | 4 - 8 | 0.5 - 1% (w/v) | Mild and non-denaturing, useful for preserving protein structure.[7][11] |
| Triton X-100 | Non-ionic | ~0.24 | 0.1 - 1% (v/v) | Commonly used, but can interfere with UV-Vis spectroscopy.[7][11] |
| SDS | Anionic | 0.1 - 1% (w/v) | 0.1 - 1% (w/v) | Strongly denaturing, results in high yield but often with loss of function.[11] |
Experimental Protocols
The following protocols provide a general framework for the solubilization of membrane proteins from cultured mammalian cells using sodium glycocholate hydrate. Optimization of detergent concentration, buffer composition, and incubation time is often necessary for specific target proteins.
I. Preparation of Cell Membranes
-
Cell Harvesting : Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis : Add ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and freshly added protease inhibitors) to the cell pellet. Disrupt cells using a suitable mechanical method such as sonication or a French press.[7][12]
-
Membrane Enrichment : To isolate the membrane fraction, centrifuge the cell lysate at a low speed (e.g., 9,000 x g for 30 minutes at 4°C) to pellet nuclei and cell debris.[13]
-
High-Speed Centrifugation : Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[12][13]
-
Washing : Discard the supernatant containing cytosolic proteins. Resuspend the membrane pellet in a wash buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl) and repeat the ultracentrifugation step to remove remaining soluble proteins.[12]
-
Quantification : Resuspend the final membrane pellet in a minimal volume of buffer and determine the total protein concentration using a suitable protein assay, such as the Bradford assay. Aim for a protein concentration of 5-10 mg/mL.[12]
II. Solubilization of Membrane Proteins
-
Reagent Preparation : Prepare a stock solution of 10% (w/v) this compound in the desired buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).
-
Detergent Addition : Add the sodium glycocholate stock solution to the prepared membrane fraction to achieve the desired final concentration (a starting concentration of 1% (w/v) is recommended). A detergent-to-protein ratio of at least 4:1 (w/w) is a good starting point.[7]
-
Incubation : Incubate the mixture on a rotator or rocker for 30-60 minutes at 4°C to facilitate the complete solubilization of membrane proteins.[7] For some tightly associated proteins, a longer incubation period may be necessary.[7]
-
Clarification of Lysate : Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g for 45-60 minutes at 4°C) to pellet any insoluble cellular debris and non-solubilized membrane components.[7][12]
-
Collect Supernatant : Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a fresh, pre-chilled tube for downstream analysis or purification.[7]
Mandatory Visualizations
Mechanism of Membrane Protein Solubilization
Caption: Mechanism of membrane protein solubilization.
Experimental Workflow for Membrane Protein Solubilization
Caption: Workflow for membrane protein solubilization.
Troubleshooting and Optimization
-
Low Protein Yield : If the yield of the target protein is low, consider increasing the concentration of sodium glycocholate or the incubation time.[7] Combining detergent lysis with mechanical disruption methods can also improve efficiency.[7]
-
Protein Aggregation : Aggregation after solubilization may indicate that the detergent concentration has fallen below the CMC. Ensure all subsequent buffers contain sodium glycocholate at a concentration above its CMC.[7]
-
Loss of Protein Activity : Although considered milder than some ionic detergents, sodium glycocholate can still denature sensitive proteins.[7] If protein activity is compromised, try reducing the detergent concentration or performing a rapid detergent exchange to a milder non-ionic or zwitterionic detergent after the initial extraction.[7]
-
Downstream Incompatibility : The ionic nature of sodium glycocholate may interfere with certain downstream applications like ion-exchange chromatography or some co-immunoprecipitation assays.[7] Detergent exchange may be necessary for these applications.
Conclusion
This compound is a versatile and effective detergent for the solubilization of membrane proteins. Its utility in research, particularly in the fields of structural biology and drug development, is well-established.[14][15] The protocols and data presented here provide a solid foundation for researchers to develop and optimize their membrane protein extraction workflows. Careful consideration of the specific properties of the target protein and optimization of the solubilization conditions are paramount for achieving high yields of stable and active protein for further study.
References
- 1. Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for the Purification of Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. cusabio.com [cusabio.com]
- 4. benchchem.com [benchchem.com]
- 5. Sodium Glycocholate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. icepharma.com [icepharma.com]
- 10. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol of Ionic Detergents Isolate Membrane Protein: Step-by-Step Implementation - Creative BioMart [creativebiomart.net]
- 13. cube-biotech.com [cube-biotech.com]
- 14. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 15. datavagyanik.com [datavagyanik.com]
Application Notes: Utilizing Sodium Glycocholate Hydrate for Cellular Lysis and Protein Extraction
Introduction
Sodium glycocholate hydrate (B1144303) is an anionic, conjugated bile salt that serves as a biological detergent in various research applications.[1] Its amphipathic nature makes it effective in disrupting cell membranes and solubilizing membrane-associated proteins, facilitating their extraction and subsequent analysis.[1][2] As a moderately stringent detergent, it offers a balance between efficient solubilization of lipid-protein interactions and the preservation of protein structure, a crucial aspect for functional studies.[2] These characteristics, combined with its biocompatibility and low toxicity, make sodium glycocholate hydrate a valuable tool for researchers in biochemistry, drug development, and molecular biology.[1]
Physicochemical Properties and Mechanism of Action
This compound is the sodium salt of glycocholic acid, which is a conjugate of cholic acid and the amino acid glycine (B1666218). This structure confers an amphipathic quality, with a hydrophobic steroidal backbone and a hydrophilic conjugated glycine and carboxylate head group. In aqueous solutions, at concentrations above its critical micelle concentration (CMC) of 13 mM, sodium glycocholate molecules self-assemble into micelles.
During cell lysis, the hydrophobic regions of the detergent integrate into the lipid bilayer of the cell membrane. This disrupts the membrane's integrity, leading to the release of intracellular contents. For membrane proteins, the detergent molecules surround the hydrophobic transmembrane domains, effectively replacing the native lipid environment and forming mixed micelles of protein, detergent, and lipids. This process solubilizes the membrane proteins, keeping them in a soluble and often stable state for further purification and analysis.[2][3]
Applications in Protein Extraction
This compound is particularly advantageous for the extraction of:
-
Integral Membrane Proteins: Its ability to disrupt lipid-protein interactions makes it effective in solubilizing proteins embedded within the cell membrane.[1][2]
-
Protein Complexes: While its ionic nature can be disruptive to some protein-protein interactions, it can be used under optimized conditions to isolate stable complexes.[2]
Considerations for Use
While a powerful tool, the use of this compound requires careful consideration of several factors:
-
Optimal Concentration: The ideal concentration is protein-dependent and must be determined empirically. A common starting range is 1-2% (w/v) in the lysis buffer.[2][4] It is recommended to perform a concentration titration to find the best balance between extraction efficiency and maintaining protein integrity.[2]
-
Downstream Compatibility: The anionic nature of sodium glycocholate can interfere with certain downstream applications. For instance, it may disrupt protein-protein interactions in co-immunoprecipitation (co-IP) assays and can affect the performance of ion-exchange chromatography.[2] In such cases, a detergent exchange to a non-ionic or zwitterionic detergent may be necessary following initial solubilization.[2] It is generally compatible with SDS-PAGE and Western blotting at non-excessive concentrations.[2]
-
Protein Denaturation: Although considered milder than harsh ionic detergents like SDS, sodium glycocholate can still denature sensitive proteins.[2][5] Optimization of concentration, temperature, and incubation time is crucial to minimize this risk.
Quantitative Data and Comparisons
The selection of a detergent is a critical step in protein extraction. The following tables provide a summary of the physicochemical properties of this compound and a comparison with other commonly used detergents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₆H₄₂NNaO₆ · xH₂O | [4] |
| Molecular Weight | 487.60 g/mol (anhydrous) | |
| Type | Anionic (Bile Salt) | [2] |
| Appearance | White to off-white powder | |
| Critical Micelle Concentration (CMC) | 13 mM (in 20-25°C water) | |
| Aggregation Number | 1.9 | |
| Micellar Molecular Weight | ~900 g/mol |
Table 2: Comparative Overview of Common Lysis Detergents
| Detergent | Type | Key Characteristics |
| Sodium Glycocholate | Anionic (Bile Salt) | Moderately stringent, effective for disrupting lipid-protein interactions. Can be denaturing for some proteins.[2] |
| CHAPS | Zwitterionic | Mild and non-denaturing. Useful for preserving protein structure and function.[2] |
| Triton X-100 | Non-ionic | Commonly used, but can interfere with UV-Vis spectroscopy.[2] |
| SDS (Sodium Dodecyl Sulfate) | Anionic | Strong, denaturing detergent. Disrupts protein structure but is highly effective for solubilization.[5] |
| NP-40 (Nonidet P-40) | Non-ionic | Mild, non-denaturing detergent, good for isolating cytoplasmic proteins.[3][5] |
Experimental Protocols
The following protocols provide a starting point for using this compound for protein extraction from cultured mammalian cells. Optimization will be required for specific cell types and target proteins.
Protocol 1: Lysis of Adherent Mammalian Cells
Materials:
-
Cultured adherent mammalian cells (e.g., in a 10 cm dish)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA
-
Protease Inhibitor Cocktail (add fresh to Lysis Buffer before use)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge
Procedure:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of ice-cold Lysis Buffer (with freshly added protease inhibitors) to the dish.
-
Using a cold cell scraper, scrape the cells from the surface of the dish and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with gentle agitation to ensure complete solubilization.[2]
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the insoluble cellular debris.[6]
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay). Note that detergents can interfere with some protein assays.[7]
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Lysis of Suspension Mammalian Cells
Materials:
-
Cultured suspension mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA
-
Protease Inhibitor Cocktail (add fresh to Lysis Buffer before use)
-
Conical tubes
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge and microcentrifuge
Procedure:
-
Transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation at 300-500 x g for 5 minutes at 4°C.[8]
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Centrifuge again at 300-500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (with freshly added protease inhibitors). A general guideline is to add 1 mL of Lysis Buffer per 10^7 cells.
-
Gently pipet up and down to mix, avoiding excessive foaming.
-
Transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay.
-
The lysate is now ready for use or storage at -80°C.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound | 338950-81-5 | FS75104 [biosynth.com]
- 5. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 8. biomol.com [biomol.com]
Application Notes and Protocols: Preparation of Sodium Glycocholate Hydrate Liposomes for Enhanced Oral Insulin Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oral administration of therapeutic proteins and peptides, such as insulin (B600854), presents a significant challenge in pharmaceutical development due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium.[1][2] Liposomal formulations offer a promising strategy to overcome these barriers by encapsulating the drug, thereby protecting it from the harsh gastrointestinal environment. The incorporation of bile salts, such as sodium glycocholate, into the liposomal structure has been shown to further enhance oral bioavailability. Sodium glycocholate acts as both an enzyme inhibitor and a permeation enhancer, facilitating the transport of the encapsulated drug across the intestinal membrane.[1][3][4]
These application notes provide a detailed protocol for the preparation and characterization of insulin-loaded liposomes containing sodium glycocholate hydrate (B1144303), based on the reversed-phase evaporation method followed by homogenization.[1][2]
Data Presentation
Table 1: Optimal Formulation Parameters for Insulin-Loaded Sodium Glycocholate Liposomes
| Parameter | Optimal Value | Reference |
| Particle Size | 154 ± 18 nm | [1][2] |
| Insulin Entrapment Efficiency | 30% ± 2% | [1][2] |
| Polydispersity Index | 0.340 ± 0.024 | [2][4] |
| Drug Loading | 120.8 ± 2.7 µg/mL | [2][4] |
Table 2: Influence of Formulation and Process Variables on Liposome (B1194612) Characteristics
| Variable | Effect on Entrapment Efficiency | Effect on Particle Size | Reference |
| Homogenization Pressure | Increases with pressure up to a plateau | Decreases with increasing pressure | [2] |
| Number of Homogenization Cycles | Increases with number of cycles up to a plateau | Decreases with increasing cycles | [2] |
| Phospholipid:Sodium Glycocholate Ratio | Increases with higher phospholipid ratio | Not significantly affected | [2] |
| Insulin:Phospholipid Ratio | Decreases with higher insulin ratio | Not significantly affected | [2] |
| Aqueous Phase pH | Bell-shaped curve with maximum at pH 7.6 | Not significantly affected | [2] |
Experimental Protocols
Protocol 1: Preparation of Insulin-Loaded Sodium Glycocholate Liposomes
This protocol details the reversed-phase evaporation method followed by homogenization to prepare insulin-loaded liposomes.[1][2]
Materials:
-
Soybean phosphatidylcholine
-
Sodium glycocholate hydrate
-
Recombinant human insulin (rhINS)
-
Citric acid-Na₂HPO₄ buffer (pH 3.0 and pH 5.6)
-
Absolute ether
-
Triton X-100
-
Deionized water
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
High-pressure homogenizer
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Lipid Phase Preparation: Dissolve soybean phosphatidylcholine and sodium glycocholate in absolute ether.
-
Aqueous Phase Preparation: Prepare a solution of recombinant human insulin in citric acid-Na₂HPO₄ buffer (pH 3.0).
-
Emulsification: Add the aqueous insulin solution dropwise to the lipid phase while sonicating in a water bath for 5 minutes to form a water-in-oil (w/o) emulsion.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure (0.07–0.08 mPa) at 30°C with a rotating speed of 50 rpm for 20 minutes. This will result in the formation of a viscous gel.
-
Hydration: Add citric acid-Na₂HPO₄ buffer (pH 5.6) to the lipid film and hydrate for 30 minutes with gentle agitation to form a liposomal dispersion.
-
Homogenization: Subject the liposome suspension to high-pressure homogenization at 300 bar for four cycles to reduce the particle size and improve uniformity.[2]
Protocol 2: Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Dilute the liposome suspension with deionized water.
-
Measure the particle size and PDI using a dynamic light scattering (DLS) instrument.
2. Entrapment Efficiency (EE) Determination:
-
Separate the unencapsulated insulin from the liposomes by ultracentrifugation or size exclusion chromatography.
-
Disrupt the liposomes by adding a surfactant like Triton X-100 to release the encapsulated insulin.
-
Quantify the amount of encapsulated insulin using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Calculate the entrapment efficiency using the following formula: EE (%) = (Amount of encapsulated insulin / Total amount of insulin) x 100
3. Morphological Examination:
-
Visualize the morphology of the liposomes using transmission electron microscopy (TEM).
-
Prepare the sample by placing a drop of the diluted liposome suspension on a carbon-coated copper grid, followed by negative staining with a suitable agent (e.g., phosphotungstic acid).
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the preparation of insulin-loaded liposomes.
Caption: Proposed mechanism of oral insulin absorption.
Conclusion
The use of this compound in liposomal formulations presents a viable approach for the oral delivery of insulin. The protocols outlined in these application notes provide a framework for the consistent and reproducible preparation of these advanced drug delivery systems. The inclusion of sodium glycocholate not only protects the encapsulated insulin from enzymatic degradation but also enhances its permeation across the intestinal barrier, ultimately improving its oral bioavailability.[3] Further optimization of the formulation and process parameters can be explored to tailor the liposome characteristics for specific therapeutic applications.
References
- 1. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. dovepress.com [dovepress.com]
Application of Sodium Glycocholate Hydrate in Enhancing Drug Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glycocholate (SGC), a primary bile salt, has garnered significant attention in pharmaceutical research for its ability to enhance the oral bioavailability of poorly permeable drugs. Its amphiphilic nature allows it to interact with biological membranes, transiently and reversibly increasing their permeability. This application note provides a comprehensive overview of the mechanisms, applications, and experimental protocols for utilizing sodium glycocholate hydrate (B1144303) as a bioavailability enhancer.
The primary mechanism by which sodium glycocholate enhances drug absorption is through the modulation of tight junctions, the protein complexes that regulate the paracellular pathway between intestinal epithelial cells.[1][2] By loosening these junctions, SGC facilitates the transport of drug molecules that would otherwise be poorly absorbed.[2] Additionally, it can increase membrane fluidity, further aiding drug permeation.[3]
Data Presentation: Efficacy of Sodium Glycocholate Hydrate
The effectiveness of sodium glycocholate in enhancing drug permeability is concentration-dependent and varies depending on the drug molecule and the biological model used. The following tables summarize key quantitative data from various studies.
| Drug | Model System | SGC Concentration (mM) | Permeability Enhancement | Reference |
| Morphine Hydrochloride | Porcine Buccal Mucosa | 10 | No significant enhancement | [4] |
| Morphine Hydrochloride | Porcine Buccal Mucosa | 100 | 9.3-fold increase in permeation | [4] |
| Insulin | Rat Duodenum | 0.01 mg/mL (~0.02 mM) | Significant decrease in blood glucose | [5][6] |
| Thyrotropin-Releasing Hormone (TRH) | Rabbit Trachea | 10 | ~3-fold increase in Papp | [6] |
| Insulin | Rabbit Trachea | 10 | Significant increase in Papp | [6] |
| Semaglutide (B3030467) (in liposomes) | Rats (in vivo) | Not specified | ~6-fold higher AAC0-12h vs. control | [7] |
Table 1: Enhancement of Drug Permeability by this compound. This table illustrates the significant impact of sodium glycocholate concentration on the permeation of various drugs across different biological membranes.
| Drug | Model System | SGC Concentration (mM) | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
| Morphine Hydrochloride | Porcine Buccal Mucosa | 100 | 2.35 x 10⁻⁵ | [4] |
| Thyrotropin-Releasing Hormone (TRH) | Rabbit Trachea | 0 (Control) | ~3 x 10⁻⁷ | [6] |
| Insulin | Rabbit Trachea | 0 (Control) | 7 x 10⁻⁹ | [6] |
Table 2: Apparent Permeability Coefficients (Papp) of Drugs with this compound. This table provides specific permeability values, offering a quantitative measure of the enhancement effect of sodium glycocholate.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are step-by-step protocols for key experiments to evaluate the efficacy of sodium glycocholate as a permeation enhancer.
Protocol 1: In Vitro Drug Permeability Assay using Franz Diffusion Cells
This protocol is adapted from studies on the transbuccal permeation of morphine hydrochloride.[4]
Objective: To assess the effect of sodium glycocholate on the permeation of a drug across a biological membrane.
Materials:
-
Franz diffusion cells
-
Biological membrane (e.g., porcine buccal mucosa, excised intestinal tissue)
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Donor solution: Drug dissolved in buffer with and without sodium glycocholate
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 37°C
-
Syringes and needles for sampling
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Membrane Preparation: Excise the biological membrane and mount it between the donor and receptor chambers of the Franz diffusion cell, ensuring the physiological orientation is maintained.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (37°C) and degassed receptor solution. Place a magnetic stir bar in the chamber.
-
Equilibration: Allow the system to equilibrate for 30 minutes, ensuring the membrane is hydrated and the temperature is stable at 37°C.
-
Dosing: Add the donor solution (drug with or without sodium glycocholate) to the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 30, 60, 90, 120, 180 minutes), withdraw a sample from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analysis: Quantify the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The slope of the linear portion of the curve represents the steady-state flux (Jss). The apparent permeability coefficient (Papp) can be calculated using the following equation: Papp = Jss / C₀ where C₀ is the initial drug concentration in the donor chamber.
Protocol 2: In Vitro Caco-2 Cell Monolayer Permeability Assay
This protocol is a standard method for evaluating intestinal drug absorption.[8][9][10]
Objective: To determine the effect of sodium glycocholate on the permeability of a drug across a Caco-2 cell monolayer, a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Transepithelial Electrical Resistance (TEER) meter
-
Drug solution with and without sodium glycocholate
-
Analytical instrument for drug quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the TEER of the monolayers to ensure their integrity. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Permeability Study (Apical to Basolateral): a. Wash the monolayers with pre-warmed (37°C) transport buffer. b. Add the drug solution (with or without sodium glycocholate) to the apical (donor) side. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
Sample Analysis: Quantify the drug concentration in the collected samples.
-
Data Analysis: Calculate the Papp value as described in Protocol 1.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for assessing the in vivo efficacy of sodium glycocholate.[6][11]
Objective: To determine the effect of co-administering sodium glycocholate on the pharmacokinetic profile of a drug after oral administration in rats.
Materials:
-
Sprague-Dawley or Wistar rats
-
Oral gavage needles
-
Drug formulation with and without sodium glycocholate
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical instrument for drug quantification in plasma
Procedure:
-
Animal Acclimatization: Acclimate rats to the experimental conditions for at least one week.
-
Fasting: Fast the animals overnight (12-18 hours) before the experiment, with free access to water.
-
Dosing: Administer the drug formulation (with or without sodium glycocholate) to the rats via oral gavage.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the drug concentration in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Plot the plasma drug concentration versus time and determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The relative bioavailability can be calculated by comparing the AUC of the formulation with sodium glycocholate to the control formulation.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of sodium glycocholate and the experimental workflows.
Caption: Mechanism of Sodium Glycocholate Action.
Caption: In Vitro Franz Cell Experimental Workflow.
Caption: In Vivo Oral Bioavailability Experimental Workflow.
Conclusion
This compound is a versatile and effective excipient for enhancing the oral bioavailability of a wide range of drug molecules. By understanding its mechanisms of action and employing standardized experimental protocols, researchers can effectively evaluate and optimize its use in drug formulation. The data and protocols presented in this application note serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the advancement of oral drug delivery systems.
References
- 1. Tight junction modulation and its relationship to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paracellular drug absorption enhancement through tight junction modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p.pdfhall.com [p.pdfhall.com]
- 4. In vitro studies on enhancing effect of sodium glycocholate on transbuccal permeation of morphine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. brieflands.com [brieflands.com]
- 7. Sodium glycocholate liposome encapsulated semaglutide increases oral bioavailability by promoting intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 11. In vivo toxicology of excipients commonly employed in drug discovery in rats [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of Sodium Glycocholate Hydrate for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glycocholate hydrate (B1144303) is a conjugated bile salt that plays a significant role in physiological processes such as fat emulsification and absorption. In the realm of cell culture, it is a valuable tool primarily utilized for its cytotoxic properties and its ability to modulate cell membrane permeability.[1] It is not typically employed as a supplement to promote cell growth in standard culture media.[1] Instead, its application is more specialized, serving as an agent to induce apoptosis, study drug absorption, or investigate cellular signaling pathways.[1][2] The optimal concentration of sodium glycocholate hydrate is therefore highly dependent on the specific cell type and the experimental objective. This document provides a comprehensive guide to determining and utilizing the optimal concentration of this compound for various cell culture applications.
Data Presentation: Quantitative Effects of this compound
The cytotoxic and permeability-enhancing effects of this compound and the closely related sodium glycodeoxycholate are cell-type specific and concentration-dependent. The following tables summarize quantitative data from various studies to guide initial experimental design. It is crucial to empirically determine the optimal concentration for each specific cell line and experimental setup.[1][2]
Table 1: Cytotoxicity of Sodium Glycocholate/Glycodeoxycholate on Various Cell Lines
| Cell Line | Compound | Concentration | Exposure Time | Effect |
| Caco-2 | Sodium Glycodeoxycholate | >2 mM | 60 minutes | Cytotoxic effects observed[2] |
| Caco-2 | Sodium Glycodeoxycholate | 2 mM | 2 hours | IC50 value (50% inhibition of cell viability)[2] |
| Caco-2 | Sodium Glycodeoxycholate | 1-5 mM | 2 hours | Cytotoxic effects observed[1] |
| TR146 (buccal epithelial) | Sodium Glycodeoxycholate | ≥1.5 mM | 60 minutes | Changes in cellular parameters[2] |
| Rat Hepatocytes | Sodium Glycodeoxycholate | 50 µM - 150 µM | Not Specified | Induction of apoptosis[2] |
Table 2: Permeation Enhancement Effects of Sodium Glycocholate/Glycodeoxycholate
| Cell/Tissue Model | Compound | Concentration | Effect on Permeability |
| Caco-2 / HT29-MTX | Sodium Glycodeoxycholate | 0.5 mM | 2.5-fold transient decrease in TEER[3] |
| Caco-2 / HT29-MTX | Sodium Glycodeoxycholate | 0.8 mM | Significant decrease in TEER[3] |
| Caco-2 / HT29-MTX | Sodium Glycodeoxycholate | 1 mM | Significant decrease in TEER[3] |
| Caco-2 | Sodium Glycodeoxycholate | 2.12 mM | 4.57-fold decrease in TEER[3] |
| Caco-2 | Sodium Glycodeoxycholate | 10 mM | Reduction in TEER[3] |
| Porcine Buccal Mucosa | Sodium Glycocholate | 100 mM | 9.3-fold enhancement in permeation of morphine hydrochloride[4] |
| Porcine Buccal Mucosa | Sodium Glycocholate | 10 mM | No enhancement in permeation of morphine hydrochloride[4] |
Experimental Protocols
Protocol 1: Determination of Optimal Sub-Toxic Concentration of this compound
Objective: To determine the maximum concentration of this compound that does not significantly reduce the viability of a specific cell line. This is a critical first step for experiments where maintaining cell viability is essential, such as in studies of its effects as a permeation enhancer.
Materials:
-
This compound (cell culture grade)
-
Target cells in culture
-
Complete cell culture medium for the target cell line
-
Sterile Phosphate-Buffered Saline (PBS) or Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or LDH release assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in sterile PBS or DMSO.[2] For cell culture applications, it is recommended to prepare the stock solution in sterile PBS or the cell culture medium itself to avoid solvent-induced toxicity.[2]
-
If using DMSO, ensure the final concentration in the culture medium is low (typically <0.5%) to prevent adverse effects on the cells.[2]
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Store aliquots at -20°C.[2]
-
-
Cell Seeding:
-
Seed the target cells into a 96-well plate at a density that will allow them to reach approximately 70-80% confluency within 24-48 hours.
-
-
Serial Dilutions and Cell Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A suggested range is from low micromolar (e.g., 1 µM) to millimolar (e.g., 5 mM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the planned experiment (e.g., 2, 24, or 48 hours).[1]
-
-
Cell Viability Assessment:
-
After the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control.
-
The highest concentration that does not cause a significant reduction in cell viability is considered the optimal sub-toxic concentration for your experimental conditions.
-
Experimental workflow for determining the optimal sub-toxic concentration.
Protocol 2: Cytotoxicity Assay using Lactate (B86563) Dehydrogenase (LDH) Release
Objective: To quantify the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of lysed cells.
Materials:
-
Cells treated with various concentrations of this compound (as in Protocol 1)
-
LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Prepare Samples:
-
Following the incubation period with this compound, carefully collect the cell culture supernatant from each well.
-
Prepare a positive control for maximum LDH release by lysing untreated cells with the lysis buffer provided in the kit.
-
Use untreated cells as a negative control for spontaneous LDH release.
-
-
Perform LDH Assay:
-
Transfer the collected supernatants to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's protocol.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
-
Measure Absorbance:
-
Measure the absorbance at the wavelength specified in the assay kit protocol using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Workflow for the LDH cytotoxicity assay.
Signaling Pathways Modulated by this compound
Sodium glycocholate, as a bile acid, is known to act as a signaling molecule that can modulate various cellular pathways involved in metabolism, inflammation, and cell proliferation.[3] While the direct interactions are still under investigation, evidence suggests its involvement in the Takeda G-protein-coupled receptor 5 (TGR5) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[3]
At higher concentrations, sodium glycocholate induces apoptosis, or programmed cell death. This process is often mediated through the activation of caspase cascades.
Simplified signaling pathways modulated by sodium glycocholate.
Conclusion
The use of this compound in cell culture is a nuanced process that requires careful optimization. Its primary applications lie in the fields of cytotoxicity research and as a permeation enhancer for drug delivery studies. The optimal concentration is not a single value but rather a range that is highly dependent on the cell line and the specific research question. By following the detailed protocols for determining sub-toxic concentrations and assessing cytotoxicity, researchers can effectively and safely utilize this compound in their experimental designs. Further investigation into its modulation of cellular signaling pathways will continue to uncover its potential as a tool in cell biology and drug development.
References
Application Notes: The Use of Sodium Glycocholate Hydrate in Western Blot Analysis
Introduction
Sodium glycocholate hydrate (B1144303) is an anionic, bile salt detergent that has proven to be a valuable tool for the solubilization and analysis of membrane proteins via Western blotting. Its unique properties as a mild ionic detergent allow for the effective disruption of lipid-lipid and lipid-protein interactions, which is crucial for extracting proteins embedded within the cellular membrane. Unlike harsher detergents such as sodium dodecyl sulfate (B86663) (SDS), sodium glycocholate is less likely to cause irreversible protein denaturation, thereby preserving the native structure and antigenicity of the target protein, which is essential for successful immunodetection. These characteristics make it particularly useful for the study of integral membrane proteins, including receptors, transporters, and channels, as well as for the isolation of proteins from specialized membrane microdomains known as lipid rafts.
Key Applications:
-
Solubilization of Membrane Proteins: Sodium glycocholate is effective at disrupting cellular membranes to release integral and membrane-associated proteins. Its ability to form micelles facilitates the solubilization of hydrophobic proteins in aqueous buffers.
-
Preservation of Protein Structure: As a milder ionic detergent, it is less denaturing than SDS, which can be advantageous when studying proteins whose epitopes are conformation-dependent.
-
Lipid Raft Isolation: Due to its specific properties, sodium glycocholate can be used in protocols to isolate detergent-resistant membranes (DRMs), which are enriched in cholesterol and sphingolipids and are characteristic of lipid rafts.
Optimization of Concentration:
The optimal concentration of sodium glycocholate hydrate is dependent on the specific protein of interest and the cell or tissue type. A typical starting concentration in a lysis buffer is between 1-2% (w/v). However, it is highly recommended to perform a concentration titration (e.g., 0.5%, 1.0%, 1.5%, 2.0%) to determine the ideal balance between efficient protein extraction and the preservation of protein integrity for your specific target.
Data Presentation: Comparison of Common Detergents in Western Blotting
The selection of a detergent is a critical step in the preparation of protein lysates for Western blot analysis, especially for membrane-associated proteins. The table below provides a comparison of sodium glycocholate with other commonly used detergents.
| Detergent | Class | Typical Concentration | Key Advantages | Key Disadvantages |
| Sodium Glycocholate | Anionic (Bile Salt) | 1-2% (w/v) | Effective for membrane proteins, less denaturing than SDS, useful for lipid raft isolation. | Can be denaturing for some sensitive proteins, may interfere with some downstream applications. |
| SDS | Anionic | 0.1-4% (w/v) | Strong solubilizing agent, highly effective for denaturing proteins for SDS-PAGE. | Strongly denaturing, disrupts protein-protein interactions and enzymatic activity. |
| Triton X-100 | Non-ionic | 0.1-1% (v/v) | Mild, non-denaturing, good for maintaining protein structure and interactions. | Less effective for solubilizing some integral membrane proteins and disrupting lipid rafts. |
| NP-40 | Non-ionic | 0.1-1% (v/v) | Similar to Triton X-100, mild and non-denaturing. | Less effective for complete solubilization of all membrane proteins. |
| CHAPS | Zwitterionic | 0.5-2% (w/v) | Mild, non-denaturing, and effective at breaking protein-protein interactions while preserving monomeric structure. | Can be less efficient for solubilizing some highly aggregated proteins. |
| RIPA Buffer | Mixed | N/A | A cocktail of detergents (ionic and non-ionic) providing robust lysis for a wide range of proteins, including nuclear and membrane-bound. | Can be too harsh for co-immunoprecipitation or kinase assays due to denaturation and disruption of interactions. |
Experimental Protocols
Protocol 1: Extraction of Membrane Proteins using Sodium Glycocholate Lysis Buffer
This protocol describes the preparation of a cell lysate for Western blot analysis of membrane proteins using a lysis buffer containing this compound.
Materials:
-
This compound
-
Tris-HCl
-
NaCl
-
EDTA
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (optional)
-
Cultured cells or tissue sample
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Homogenizer (for tissue samples)
-
Microcentrifuge
Lysis Buffer Preparation (1% Sodium Glycocholate):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (w/v) this compound
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail (if studying protein phosphorylation)
Store the buffer at 4°C and add inhibitors fresh before use.
Procedure for Adherent Cells:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 0.5 mL for a 10 cm dish).
-
Using a cell scraper, scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant, containing the solubilized proteins, to a new pre-chilled tube.
-
Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
The lysate is now ready for the addition of Laemmli sample buffer and subsequent Western blot analysis.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Proceed with steps 5-9 from the adherent cell protocol.
Procedure for Tissue Samples:
-
Dissect the tissue of interest on ice and wash with ice-cold PBS.
-
Place the tissue in a pre-chilled tube and snap-freeze in liquid nitrogen.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 300-500 µL for ~5 mg of tissue) and homogenize using an electric homogenizer on ice.
-
Incubate the homogenate on a rotator for 2 hours at 4°C.
-
Proceed with steps 6-9 from the adherent cell protocol.
Protocol 2: Western Blot Analysis of Proteins Solubilized with Sodium Glycocholate
This protocol outlines the subsequent steps for analyzing the protein lysate prepared using Protocol 1.
Materials:
-
Protein lysate from Protocol 1
-
4X Laemmli Sample Buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with 4X Laemmli sample buffer to a final concentration of 1X. For most proteins, boil the samples at 95-100°C for 5-10 minutes. For multi-pass membrane proteins that may aggregate upon boiling, incubation at 70°C for 10 minutes may be preferable.
-
SDS-PAGE: Load 20-40 µg of protein per lane of an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Experimental Workflow for Western Blotting
Caption: Workflow for membrane protein analysis using sodium glycocholate.
Comparison of Detergent Properties
Caption: Logical relationship between different classes of detergents.
EGFR Signaling Pathway
Application Notes and Protocols: Micelle Formation with Sodium Glycocholate Hydrate for Drug Solubilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glycocholate hydrate (B1144303) is a biocompatible and biodegradable bile salt that is widely used as a surfactant in pharmaceutical formulations. Its amphiphilic nature, possessing both a hydrophobic steroidal nucleus and a hydrophilic glycine (B1666218) conjugate, enables it to self-assemble into micelles in aqueous solutions. This property is particularly valuable for the solubilization of poorly water-soluble drugs, thereby enhancing their bioavailability and therapeutic efficacy.
These application notes provide a comprehensive overview of the principles and protocols for utilizing sodium glycocholate hydrate in the formation of micelles for drug solubilization. Detailed experimental procedures for micelle preparation, characterization, and drug loading are outlined to guide researchers in the successful formulation of drug delivery systems.
Principles of Micelle Formation and Drug Solubilization
Critical Micelle Concentration (CMC)
In an aqueous solution, surfactant molecules like sodium glycocholate exist as monomers at low concentrations. As the concentration increases, they begin to aggregate at the air-water interface, reducing the surface tension. The Critical Micelle Concentration (CMC) is the specific concentration at which the surfactant monomers start to self-assemble into micelles in the bulk of the solution. Beyond the CMC, any additional surfactant molecules will primarily form new micelles or incorporate into existing ones. The CMC is a crucial parameter as it dictates the minimum concentration of sodium glycocholate required for micellization and, consequently, for drug solubilization.
Mechanism of Drug Solubilization
The micelles formed by sodium glycocholate have a core-shell structure. The hydrophobic steroid rings form the inner core, creating a microenvironment suitable for encapsulating lipophilic (poorly water-soluble) drug molecules. The hydrophilic glycine and hydroxyl groups form the outer shell, which interfaces with the aqueous environment, ensuring the stability of the micelle in the solution. This encapsulation of the drug within the hydrophobic core effectively increases its solubility in the aqueous medium.
Quantitative Data
The following tables summarize key quantitative parameters associated with this compound micelles. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and ionic strength.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Conditions |
| Critical Micelle Concentration (CMC) | 2-6 mM | 25°C, 0.15 M NaCl |
| Molecular Weight | 487.62 g/mol (anhydrous) | - |
| Aggregation Number | 2-10 | Dependent on concentration and ionic strength |
Table 2: Representative Drug Solubilization Data using Bile Salt Micelles
| Drug | Micelle System | Drug Loading (%) | Encapsulation Efficiency (%) | Micelle Size (nm) | Polydispersity Index (PDI) |
| Curcumin | Phospholipid-Sodium Deoxycholate | 13.12[1][2][3] | 87.58[1][2][3] | 66.5[1][2][3] | 0.216[2] |
| Paclitaxel (B517696) | Sodium Glycocholate/Egg Phosphatidylcholine | High (specific value not reported)[4] | ~90 (in a different polymeric micelle system)[5] | ~100 (in a different polymeric micelle system)[5] | Narrow (specific value not reported)[5] |
Note: Data for Curcumin and Paclitaxel are from mixed micelle systems containing a bile salt, providing an indication of the potential performance of this compound micelles.
Experimental Protocols
Protocol for Determination of Critical Micelle Concentration (CMC)
This protocol describes the determination of the CMC of this compound using the conductivity method, which is suitable for ionic surfactants.
Materials:
-
This compound
-
Deionized Water
-
Conductivity Meter
-
Magnetic Stirrer and Stir Bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a sufficient amount of this compound to prepare a stock solution with a concentration significantly above the expected CMC (e.g., 50 mM) in deionized water.
-
Prepare a series of dilutions: Prepare a range of dilutions from the stock solution, covering concentrations both below and above the expected CMC.
-
Calibrate the conductivity meter: Calibrate the instrument according to the manufacturer's instructions using standard potassium chloride solutions.
-
Measure conductivity: a. Place a known volume of deionized water in a beaker with a magnetic stir bar and measure its conductivity. b. Make successive additions of the sodium glycocholate stock solution to the deionized water, ensuring thorough mixing after each addition. c. Record the conductivity after each addition.
-
Data Analysis: a. Plot the measured conductivity as a function of the sodium glycocholate concentration. b. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Protocol for Preparation of Drug-Loaded Micelles (Thin-Film Hydration Method)
This method is widely used for encapsulating hydrophobic drugs into micelles.
Materials:
-
This compound
-
Poorly water-soluble drug
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Syringe filter (e.g., 0.22 µm)
Procedure:
-
Dissolution: Accurately weigh and dissolve the desired amounts of this compound and the drug in a suitable organic solvent in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure. A thin, uniform film of the drug and surfactant will form on the inner wall of the flask.
-
Hydration: Add the pre-warmed aqueous buffer to the flask containing the thin film. The volume of the buffer will determine the final concentration of the micelles.
-
Micelle Formation: Agitate the flask to hydrate the film. This can be done by gentle shaking or vortexing at a temperature above the phase transition temperature of the components.
-
Sonication (Optional): To obtain smaller and more uniform micelles, the suspension can be sonicated using a bath or probe sonicator until the solution becomes clear.
-
Filtration: Filter the resulting micelle solution through a 0.22 µm syringe filter to remove any larger aggregates or non-encapsulated drug particles.
Protocol for Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles. This can be achieved by methods such as:
-
Centrifugation: Centrifuge the micelle solution at high speed. The free, unencapsulated drug will precipitate, while the micelles remain in the supernatant.
-
Dialysis: Place the micelle solution in a dialysis bag with a suitable molecular weight cut-off and dialyze against the aqueous buffer to remove the free drug.
-
-
Quantification of Entrapped Drug: a. Disrupt the micelles in the supernatant (from centrifugation) or the dialysis bag by adding a suitable organic solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. b. Quantify the amount of drug using a suitable analytical technique, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC), by creating a standard curve of the drug.
-
Calculations:
-
Drug Loading (DL %):
-
Encapsulation Efficiency (EE %):
-
Protocol for Micelle Size and Polydispersity Index (PDI) Measurement
Dynamic Light Scattering (DLS) is used to determine the size distribution and PDI of the micelles.
Materials:
-
Drug-loaded micelle solution
-
DLS instrument
-
Cuvettes
Procedure:
-
Sample Preparation: Dilute the micelle solution to an appropriate concentration with the same buffer used for hydration to avoid multiple scattering effects.
-
Instrument Setup: a. Turn on the DLS instrument and allow it to stabilize. b. Set the parameters such as solvent viscosity, refractive index, and temperature.
-
Measurement: a. Filter the diluted sample through a 0.22 µm filter directly into a clean cuvette. b. Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature. c. Perform the measurement to obtain the hydrodynamic diameter (size) and the PDI. The PDI value indicates the breadth of the size distribution, with values below 0.3 generally considered acceptable for drug delivery applications.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Curcumin-loaded mixed micelles: preparation, optimization, physicochemical properties and cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. paclitaxel loaded micelles: Topics by Science.gov [science.gov]
- 5. jptcp.com [jptcp.com]
Application Notes and Protocols for In Vitro Drug Absorption Studies Using Sodium Glycocholate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glycocholate hydrate (B1144303), a primary conjugated bile salt, plays a crucial role in the digestion and absorption of dietary fats and lipids. In the pharmaceutical sciences, it is widely utilized as a biochemical tool in in vitro drug absorption studies to enhance the solubility and permeability of poorly absorbed therapeutic agents. Its amphiphilic nature allows for the formation of micelles, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous environments. Furthermore, sodium glycocholate can modulate the integrity of epithelial tight junctions, leading to a transient and reversible increase in paracellular permeability. These properties make it an invaluable excipient in formulation development and a key component in biorelevant dissolution media designed to simulate the conditions of the human gastrointestinal tract.
These application notes provide detailed protocols for utilizing sodium glycocholate hydrate in in vitro permeability and dissolution assays to assess its impact on drug absorption.
Mechanisms of Action
This compound enhances drug absorption through two primary mechanisms:
-
Micellar Solubilization: Above its critical micelle concentration (CMC), sodium glycocholate molecules self-assemble into micelles.[1][2] Poorly water-soluble drugs can partition into the hydrophobic core of these micelles, leading to a significant increase in their solubility in the aqueous medium of the gastrointestinal tract.[1][2] This enhanced solubilization creates a higher concentration gradient, which is a key driving force for passive drug diffusion across the intestinal epithelium.
-
Permeation Enhancement: Sodium glycocholate can transiently and reversibly open the tight junctions between intestinal epithelial cells.[3] This leads to an increase in paracellular transport, allowing hydrophilic and larger molecules to pass through the intestinal barrier more readily.[4] The interaction of sodium glycocholate with tight junction proteins, such as claudins and occludin, is thought to be a key aspect of this mechanism, although the precise signaling pathways are still under investigation.[5][6] Some studies suggest that bile salts can induce changes in the actin cytoskeleton, which is linked to the regulation of tight junction integrity.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies demonstrating the effect of sodium glycocholate and related bile salts on drug permeability and solubility.
Table 1: Effect of Sodium Glycocholate on Apparent Permeability Coefficient (Papp) and Transepithelial Electrical Resistance (TEER)
| Drug/Marker | In Vitro Model | Sodium Glycocholate Concentration | Change in Papp | Change in TEER | Reference |
| Morphine Hydrochloride | Porcine Buccal Mucosa | 100 mM | 9.3-fold increase (Papp: 2.35 x 10⁻⁵ cm/s) | Not Reported | [8] |
| [³H]-octreotide | Caco-2 cells | 10 mM (as Glycodeoxycholate) | Doubled | Reduced | [4] |
| FITC-dextran 4000 (FD4) | Caco-2 cells | 10 mM (as Glycodeoxycholate) | Increased | Reduced | [4] |
| Insulin | Rat Duodenum | 10 µg/mL | Significant decrease in blood glucose (indirect measure of increased absorption) | Not Applicable | [9] |
Table 2: Micellar Solubilization of Poorly Soluble Drugs
| Drug | Bile Salt | Bile Salt Concentration | Solubility Enhancement | Reference |
| Poorly soluble compounds | Sodium Taurocholate | Above CMC | Linear increase with concentration | [1] |
| Thiamine disulfide compounds | Sodium Glycocholate | Varied | Enhanced absorption | [10] |
Experimental Protocols
Protocol 1: In Vitro Permeability Assay Using Caco-2 Cell Monolayers
This protocol is adapted from standard Caco-2 permeability assays and incorporates this compound as a permeation enhancer.[11][12][13]
Objective: To determine the effect of this compound on the transport of a test compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates (or similar) with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Test compound
-
Lucifer yellow (as a marker for paracellular permeability and monolayer integrity)
-
Analytical standards of the test compound
-
LC-MS/MS or other suitable analytical equipment
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density (e.g., 6 x 10⁴ cells/cm²).
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with well-developed tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Monolayers with TEER values above 250 Ω·cm² are generally considered suitable for transport studies.
-
Alternatively, assess the permeability of Lucifer yellow. A low Papp value for Lucifer yellow indicates good monolayer integrity.
-
-
Permeability Assay (Apical to Basolateral Transport):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Prepare the transport solutions:
-
Control: Test compound in HBSS.
-
Test: Test compound and a desired concentration of this compound (e.g., 5, 10, 20 mM) in HBSS.
-
Include Lucifer yellow in all donor solutions to monitor monolayer integrity during the experiment.
-
-
Add the transport solutions to the apical (donor) chamber.
-
Add fresh, pre-warmed HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane insert.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculate the enhancement ratio by dividing the Papp value in the presence of sodium glycocholate by the Papp value of the control.
-
Protocol 2: In Vitro Dissolution Testing with this compound
This protocol describes a dissolution test for a poorly soluble drug, incorporating this compound to create a more biorelevant medium.[1][2][14]
Objective: To evaluate the effect of different concentrations of this compound on the dissolution rate of a poorly water-soluble drug.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Drug product (e.g., tablets or capsules) of a poorly soluble drug
-
This compound
-
Phosphate (B84403) buffer (pH 6.8)
-
HPLC or UV-Vis spectrophotometer for drug analysis
Procedure:
-
Preparation of Dissolution Media:
-
Prepare a stock solution of phosphate buffer (pH 6.8).
-
Prepare a series of dissolution media with varying concentrations of this compound in phosphate buffer (e.g., 0 mM, 5 mM, 10 mM, 15 mM). Ensure the concentrations are around and above the CMC of sodium glycocholate.
-
-
Dissolution Test:
-
Set up the dissolution apparatus according to USP guidelines.
-
Fill the dissolution vessels with a defined volume (e.g., 900 mL) of the prepared dissolution medium, pre-heated to 37°C.
-
Set the paddle speed to a suitable rate (e.g., 75 rpm).
-
Place one unit of the drug product into each vessel.
-
Start the dissolution test and collect samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the volume of the collected sample with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the collected samples promptly.
-
Analyze the concentration of the dissolved drug in each sample using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of the drug dissolved at each time point.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles for each concentration of this compound.
-
Compare the dissolution profiles to determine the impact of this compound concentration on the dissolution rate and extent.
-
Visualizations
Caption: Workflow for the in vitro permeability assay using Caco-2 cells.
Caption: Dual mechanism of sodium glycocholate in enhancing drug absorption.
Conclusion
This compound is a versatile and effective tool for in vitro drug absorption studies. By employing the protocols outlined in these application notes, researchers can systematically evaluate its potential to enhance the solubility and permeability of drug candidates. The quantitative data and mechanistic understanding provided herein will aid in the rational design of oral drug delivery systems and the interpretation of in vitro absorption data, ultimately facilitating the development of more effective oral pharmaceutical products.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. scribd.com [scribd.com]
- 3. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Claudin interactions in and out of the tight junction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium caprate transiently opens claudin-5-containing barriers at tight junctions of epithelial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro studies on enhancing effect of sodium glycocholate on transbuccal permeation of morphine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Surfactant effects on drug absorption. 3. Effects of sodium glycocholate and its mixtures with synthetic surfactants on absorption of thaimine disulfide compounds in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. bioivt.com [bioivt.com]
- 14. Dissolution Studies of Poorly Soluble Drug Nanosuspensions in Non-sink Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Glycocholate Hydrate in Nano-Vesicle Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glycocholate hydrate (B1144303), a biocompatible and biodegradable bile salt, plays a pivotal role as a surfactant and edge activator in the formulation of advanced nano-vesicular drug delivery systems.[1] Its amphiphilic nature allows it to integrate into lipid bilayers, modifying their physicochemical properties to enhance drug encapsulation, stability, and permeation across biological membranes.[1] These nano-vesicles, often referred to as bilosomes when incorporating bile salts, offer a promising platform for the oral and transdermal delivery of a wide range of therapeutic agents.[2][3]
In nano-vesicular systems, sodium glycocholate acts in two primary ways. Firstly, it serves as a stabilizer by imparting a negative charge to the vesicle surface, which increases electrostatic repulsion between vesicles and prevents aggregation, thereby enhancing colloidal stability.[1] Secondly, it functions as an "edge activator," introducing flexibility and deformability to the lipid bilayer.[1] This increased deformability is a hallmark of "transfersomes," enabling them to squeeze through pores much smaller than their own diameter, a particularly advantageous feature for transdermal drug delivery.[1][4] In oral formulations like bilosomes, this flexibility helps the vesicles withstand the harsh environment of the gastrointestinal tract.[1]
This document provides detailed protocols for the preparation of nano-vesicles using sodium glycocholate hydrate, a summary of key formulation parameters and resulting physicochemical characteristics, and visual representations of the experimental workflow and a generalized cellular interaction pathway.
Data Presentation: Physicochemical Characteristics of Sodium Glycocholate-Containing Nano-Vesicles
The following table summarizes key formulation parameters and the resulting physicochemical characteristics of nano-vesicles prepared with sodium glycocholate and other bile salts. This data is compiled from various studies to provide a comparative overview.
| Vesicle Type | Key Components (Molar Ratio/Concentration) | Preparation Method | Drug | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Bilosomes | Soybean Phosphatidylcholine (SPC), Sodium Glycocholate (SGC) (4:1 mol/mol) | Reversed-Phase Evaporation & Homogenization | Recombinant Human Insulin (B600854) | 154 ± 18 | Not Specified | Not Specified | 30 ± 2 | [5] |
| Bilosomes | Lipid, Sodium Deoxycholate (SDC) (10-20%) | Thin Film Hydration | Sulpiride | 197.51 ± 12.56 to 263.34 ± 12.12 | 0.395 | -26.9 ± 1.4 | 52.12 ± 2.64 to 80.08 ± 1.88 | [6] |
| Niosomes | Span 60, Cholesterol (1:1) | Thin Film Hydration | Not Specified | Not Specified | Not Specified | Not Specified | HLB dependent | |
| Mixed Micelles | Soybean Phosphatidylcholine (SPC), Sodium Cholate (SC) (1:2 and 1:4) | Not Specified | siRNA | < 150 | Not Specified | Not Specified | High, increases with SC | [7] |
| Exosome-like | Muscle Cell Secreted | Cell Culture | Endogenous | 50-100 | Not Specified | -10 ± 5 | Not Applicable | [8][9] |
Experimental Protocols
Two common and effective methods for the preparation of nano-vesicles containing sodium glycocholate are the Thin Film Hydration method and the Reversed-Phase Evaporation method.
Protocol 1: Preparation of Bilosomes by Thin Film Hydration
This protocol is a widely used and straightforward method for vesicle preparation.[1]
A. Materials:
-
Phospholipid (e.g., Soybean Phosphatidylcholine or Egg Lecithin)
-
This compound
-
Cholesterol (optional, for modulating membrane rigidity)
-
Drug (lipophilic or hydrophilic)
-
Organic Solvent Mixture (e.g., Chloroform and Methanol, 2:1 v/v)[6]
-
Aqueous Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[1]
B. Equipment:
-
Rotary evaporator
-
Round-bottom flask (500 mL)
-
Vortex mixer
-
Bath or probe sonicator
-
Syringe filters (for sterilization, if required)
-
Particle size analyzer
C. Step-by-Step Procedure:
-
Dissolution of Components: Accurately weigh and dissolve the phospholipid, cholesterol (if used), and the lipophilic drug in the organic solvent mixture in a round-bottom flask.[6]
-
Formation of Thin Film: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature of 40-60°C. Rotate the flask to ensure a thin, uniform lipid film forms on the inner wall.[1][6]
-
Drying: Continue the evaporation for at least 1 hour after the bulk of the solvent has been removed to eliminate any residual solvent. For complete removal, the flask can be placed under a high vacuum overnight.[1]
-
Hydration: Add the aqueous buffer (e.g., PBS pH 7.4) containing the dissolved sodium glycocholate and hydrophilic drug (if applicable) to the flask.[1]
-
Vesicle Formation: Agitate the flask using a vortex mixer or by manual shaking until the lipid film is fully hydrated, forming a milky suspension of multilamellar vesicles (MLVs). This step should be performed at a temperature above the gel-liquid crystal transition temperature (Tc) of the chosen lipid.[1]
-
Size Reduction (Optional): To obtain smaller, more uniform vesicles, such as small unilamellar vesicles (SUVs), sonicate the suspension using a bath sonicator for 5-15 minutes or a probe sonicator for 3-5 minutes.[1] High-pressure homogenization is another alternative for size reduction.[10]
-
Purification: To remove the unentrapped drug, the formulation can be purified by methods such as high-speed centrifugation, dialysis, or gel filtration chromatography.[1]
-
Characterization: Analyze the final bilosome formulation for key attributes including particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.[1]
Protocol 2: Preparation of Bilosomes by Reversed-Phase Evaporation
This method is particularly effective for encapsulating water-soluble molecules with high efficiency.[5]
A. Materials:
-
Soybean Phosphatidylcholine (SPC)
-
Sodium Glycocholate (SGC)
-
Hydrophilic Drug
-
Absolute Ether (or other suitable organic solvent)
-
Aqueous Buffer (e.g., Citric acid-Na₂HPO₄ buffer)[5]
B. Equipment:
-
Sonicator (water bath)
-
Rotary evaporator
C. Step-by-Step Procedure:
-
Lipid Phase Preparation: Dissolve the soybean phosphatidylcholine and sodium glycocholate in the organic solvent (e.g., 10 mL of absolute ether). A typical molar ratio is 4:1 (SPC:SGC).[5]
-
Aqueous Phase Preparation: Dissolve the hydrophilic drug in the appropriate aqueous buffer (e.g., 2 mL of citric acid-Na₂HPO₄ buffer).[5]
-
Emulsification: Add the aqueous drug solution drop-by-drop to the lipid-organic solvent mixture while sonicating in a water bath for about 5 minutes, or until a stable water-in-oil (w/o) emulsion is formed.[5]
-
Solvent Removal: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure (e.g., 0.07–0.08 mPa) at a controlled temperature (e.g., 30°C). This process will invert the emulsion, leading to the formation of a viscous gel-like phase.[5]
-
Vesicle Formation: Continue the evaporation until a dry or semi-dry lipid film is formed. Add a specific volume of buffer to hydrate the lipids, which will form the bilosome dispersion.[1]
-
Homogenization (Optional): For a more uniform particle size, the resulting suspension can be subjected to high-pressure homogenization.[5]
-
Characterization: Characterize the resulting bilosomes for their key attributes, including vesicle size, entrapment efficiency, and drug integrity.[1]
Mandatory Visualization
Caption: Experimental workflow for nano-vesicle preparation by the thin film hydration method.
Caption: Generalized mechanism of drug delivery to a target cell by a nano-vesicle carrier.
References
- 1. benchchem.com [benchchem.com]
- 2. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 3. dovepress.com [dovepress.com]
- 4. Nanovesicles for Enhanced Drug Delivery | Encyclopedia MDPI [encyclopedia.pub]
- 5. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Exploitation of Sodium Deoxycholate-Stabilized Nano-Vesicular Gel for Ameliorating the Antipsychotic Efficiency of Sulpiride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Identification and characterization of the nano-sized vesicles released by muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
Troubleshooting & Optimization
troubleshooting precipitation of sodium glycocholate hydrate in buffer
Welcome to the technical support center for sodium glycocholate hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use of this reagent in your experiments. Here you will find troubleshooting guides and frequently asked questions to help you address common challenges, particularly regarding its solubility and potential for precipitation.
Frequently Asked Questions (FAQs)
Q1: What is sodium glycocholate hydrate and what are its common applications in research?
This compound is the sodium salt of glycocholic acid, a conjugated bile acid. It is an anionic biological detergent widely used in research for its ability to solubilize lipids and membrane-bound proteins.[1][2] Common applications include:
-
Cell lysis for the extraction of proteins and cellular components.[3]
-
Solubilization of membrane proteins for structural and functional studies.[4]
-
Enhancing the absorption and bioavailability of poorly soluble drugs in drug delivery systems.[4][5]
-
Use as a chemical standard in analytical techniques like HPLC, mass spectrometry, and NMR.[5]
Q2: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for its effective use. Key parameters are summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | C₂₆H₄₂NNaO₆ · xH₂O | The degree of hydration can vary. |
| Molecular Weight | 487.60 g/mol (anhydrous basis) | |
| pKa | ~3.77 | This value is for the carboxylic acid group of the glycine (B1666218) conjugate, making it a stable anion at physiological pH.[6][7] |
| Critical Micelle Concentration (CMC) | 2-13 mM | The CMC is highly dependent on experimental conditions such as temperature, pH, and ionic strength.[2][8][9][10] |
| Solubility | Slightly soluble in water and ethanol (B145695) (sonication may be required); soluble in DMSO.[5] | Its solubility in aqueous buffers is influenced by several factors. |
| Appearance | White to off-white solid.[5] |
Q3: What are the recommended storage conditions for this compound?
For the solid powder, it is recommended to store it in a desiccated environment at 4°C. Once dissolved in a buffer to create a stock solution, it is best to sterilize it (e.g., by filtration through a 0.22 µm filter), aliquot it into smaller volumes, and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Precipitation of this compound
Precipitation is a common issue encountered when working with this compound in buffer solutions. This guide provides a systematic approach to diagnosing and resolving this problem.
Initial Troubleshooting Workflow
If you observe precipitation in your this compound solution, follow this workflow to identify the likely cause and implement a solution.
Detailed Question & Answer Troubleshooting
Q: My this compound solution is clear at room temperature but becomes cloudy or precipitates when cooled. What should I do?
A: This is a common occurrence as the solubility of many bile salts, including sodium glycocholate, decreases at lower temperatures (e.g., 4°C or on ice).[1]
-
Solution: Before use, gently warm the solution in a water bath (37-50°C) with occasional swirling until the precipitate redissolves.[1] Avoid overheating, as this can degrade the compound.
Q: I observe precipitation immediately after dissolving this compound in my buffer at room temperature. What could be the cause?
A: This issue can stem from several factors related to your buffer composition and preparation method.
-
High Concentration: You may be exceeding the solubility limit of this compound in your specific buffer.
-
Action: Try preparing a more dilute solution. Always confirm the required concentration for your application, as using an excessively high concentration can lead to precipitation.[1]
-
-
Buffer Composition: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), especially in phosphate-based buffers (e.g., PBS), can cause the precipitation of bile salts.[1]
-
Action:
-
Switch to a non-phosphate buffer such as Tris or HEPES.
-
If you must use a phosphate (B84403) buffer, consider adding a chelating agent like EDTA to sequester the divalent cations.[1]
-
-
-
Incorrect pH: The solubility of sodium glycocholate is pH-dependent. Due to its pKa of approximately 3.77, it is more soluble in neutral to alkaline conditions.[6][7]
-
Action: Ensure your buffer pH is appropriate. If you are working at an acidic pH, you may encounter solubility issues.
-
-
High Ionic Strength: While some salt is necessary, excessively high ionic strength can sometimes decrease the solubility of detergents.[1]
-
Action: Review the salt concentration in your buffer and reduce it if possible. The CMC of bile salts is known to decrease with increasing ionic strength, which promotes micelle formation but can also lead to precipitation if the overall solubility is exceeded.
-
-
Order of Dissolution: The order in which you add reagents can impact solubility.
-
Action: It is often best to dissolve buffer components and salts first, adjust the pH, and then add the this compound last.[1]
-
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution
This protocol provides a method for preparing a concentrated stock solution that can be diluted into your working buffers.
-
Materials:
-
This compound powder
-
Ultrapure water
-
Sterile conical tube
-
0.22 µm sterile filter
-
Sterile microcentrifuge tubes for aliquots
-
-
Procedure:
-
Weigh 1 g of this compound powder.
-
Add the powder to a 50 mL sterile conical tube.
-
Add ultrapure water to a final volume of 10 mL.
-
Mix by vortexing or gentle agitation until the powder is completely dissolved. Gentle warming (37°C) may be required.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Visual Assay for Buffer Compatibility
This quick assay can help you determine if your experimental buffer is compatible with this compound at the desired concentration and temperature.
-
Materials:
-
10% (w/v) this compound stock solution (from Protocol 1)
-
Your experimental buffer
-
A control buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Microcentrifuge tubes
-
-
Procedure:
-
Label two sets of microcentrifuge tubes: "Control" and "Test Buffer".
-
In each tube, add 950 µL of the corresponding buffer.
-
Add 50 µL of the 10% this compound stock solution to each tube to achieve a final concentration of 0.5%.
-
Vortex briefly to mix.
-
Incubate one set of tubes at room temperature for 30 minutes and the other set on ice (or at 4°C) for 30 minutes.
-
Visually inspect the tubes for any signs of cloudiness or precipitation. A clear solution indicates compatibility under the tested conditions.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
Farnesoid X Receptor (FXR) Signaling Pathway
Sodium glycocholate, as a bile acid, is a natural ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[8] The activation of FXR by bile acids like sodium glycocholate is a key signaling event in the liver and intestine.
References
- 1. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for bile acid binding and activation of the nuclear receptor FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear bile acid signaling through the farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Sodium Glycocholate Hydrate in Downstream Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from sodium glycocholate hydrate (B1144303) in various downstream assays.
Frequently Asked Questions (FAQs)
Q1: What is sodium glycocholate hydrate and why is it used in experiments?
This compound is a biologically relevant bile salt. In a research context, it is frequently employed as a detergent to solubilize proteins, especially membrane proteins, and to prevent the non-specific aggregation of molecules in solution.[1] Its amphipathic properties, featuring both hydrophobic and hydrophilic regions, enable it to interact with and solubilize non-polar molecules within an aqueous environment.[1]
Q2: How can this compound interfere with downstream assays?
As a detergent, this compound can interfere with biochemical assays through several mechanisms:
-
Direct Interaction with Assay Reagents: It can bind to colorimetric or fluorometric dyes, altering their spectral properties and leading to inaccurate readings.[1]
-
Protein Conformational Changes: Binding of sodium glycocholate to proteins can alter their three-dimensional structure, which may impact enzyme activity or antibody-antigen binding.[1]
-
Micelle Formation: Above its Critical Micelle Concentration (CMC), sodium glycocholate forms micelles that can sequester substrates, inhibitors, or enzymes, rendering them unavailable for the intended reaction.[1]
-
Interference with Protein Quantification: It can directly interfere with common protein quantification methods like the Bradford and BCA assays.[1]
Q3: What is the Critical Micelle Concentration (CMC) of sodium glycocholate and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates known as micelles.[1] For sodium glycocholate, the CMC is approximately 2-6 mM in aqueous solutions, although this value can be influenced by factors such as buffer composition, ionic strength, and temperature.[1] Understanding the CMC is critical because assay interference often becomes more pronounced at or above this concentration due to the formation of micelles.[1]
Troubleshooting Guides
Issue 1: Inaccurate Results in Protein Quantification Assays
Symptoms:
-
Higher than expected background absorbance in blank samples.
-
Non-linear standard curves.
-
Inconsistent or non-reproducible protein concentration measurements.
Probable Cause: Sodium glycocholate can interact directly with the Coomassie dye in the Bradford assay, causing it to precipitate, or it can chelate the copper ions in the BCA assay, leading to a false positive signal.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein assay interference.
Quantitative Data Summary: Interference Thresholds
| Assay Type | Interfering Concentration of Sodium Glycocholate | Effect | Recommended Action |
| Bradford | > 0.01% | Can cause precipitation of the dye and interfere with dye-protein binding.[1] | Dilute the sample, use a detergent-compatible assay, or perform protein precipitation.[1] |
| BCA | > 0.1% | Can chelate copper ions, leading to a false positive signal and overestimation of protein concentration.[1] | Dilute the sample, use a detergent-compatible BCA assay, or perform protein precipitation.[1] |
Experimental Protocol: Determining the Interference Threshold
-
Prepare a series of dilutions of this compound in your assay buffer (e.g., 0.01%, 0.1%, 0.5%, 1%).
-
Run a blank measurement for each concentration in your protein assay according to the manufacturer's protocol.
-
Identify the highest concentration of sodium glycocholate that does not significantly affect the background reading. This is your interference threshold.[1]
-
If the concentration in your samples is above this threshold, you will need to either dilute your sample or use a detergent removal method.
Experimental Protocol: Protein Precipitation (TCA/Deoxycholate Method)
This method is effective for removing interfering substances before a protein assay.
-
Pipette 50 µl of your sample, standard, or blank into a microcentrifuge tube.
-
Add 450 µl of deionized water.
-
Add 100 µl of a 0.15% (w/v) sodium deoxycholate solution.
-
Add 100 µl of a 72% (w/v) Trichloroacetic acid (TCA) solution and let the mixture stand for 10 minutes at room temperature.[2]
-
Vortex the mixture, then centrifuge for 10 minutes in a microcentrifuge at 10,000 rpm.[2]
-
Carefully aspirate the supernatant without disturbing the protein pellet.[2]
-
To wash the pellet, you can add a small volume of cold acetone, vortex briefly, centrifuge again, and aspirate the acetone.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream assay.
Issue 2: Altered Enzyme Kinetics
Symptoms:
-
Unexpected changes in enzyme activity (increase or decrease).
-
Apparent increase in the Michaelis constant (Km).
-
Non-linear reaction progress curves.
Probable Cause: Above its CMC, sodium glycocholate micelles can sequester the substrate, reducing its effective concentration available to the enzyme.[1] Additionally, the detergent can bind to the enzyme and alter its conformation and activity.
Signaling Pathway/Mechanism Diagram:
Caption: Micellar sequestration of substrate by sodium glycocholate.
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform the enzyme assay with a range of sodium glycocholate concentrations, both below and above its CMC (2-6 mM). Plot enzyme activity against the detergent concentration to identify the concentration at which interference becomes significant.[1]
-
Control Experiments: Run parallel experiments with and without sodium glycocholate to confirm that the observed changes in kinetics are due to the detergent.[1]
-
Substrate Concentration: If substrate sequestration is suspected, try increasing the substrate concentration to see if the inhibitory effect can be overcome.
-
Alternative Detergents: If possible, test other detergents with different properties to find one that is compatible with your enzyme assay.
Issue 3: Interference in Cell-Based Assays (e.g., MTT, XTT)
Symptoms:
-
Increased cell lysis at higher concentrations.
-
Altered metabolic activity leading to inaccurate viability readings. For example, some detergents can directly reduce tetrazolium salts, leading to an overestimation of cell viability.
Probable Cause: Sodium glycocholate, as a surfactant, can disrupt cell membranes, leading to cytotoxicity. At sub-lytic concentrations, it can still affect cellular metabolism, which is the basis for assays like MTT and XTT that measure the activity of mitochondrial dehydrogenases.[3][4][5][6]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment by incubating your cells with a range of sodium glycocholate concentrations. This will help you determine the cytotoxic threshold.
-
Control for Direct Reduction: To check if sodium glycocholate directly reduces your assay reagent (e.g., MTT or XTT), perform the assay in cell-free media containing the same concentrations of sodium glycocholate used in your experiment. Any color change in the absence of cells indicates direct interference.
-
Alternative Viability Assays: If interference is confirmed, consider using a viability assay with a different mechanism, such as a trypan blue exclusion assay (for membrane integrity) or a CyQUANT assay (for nucleic acid content).
Issue 4: Interference in Other Downstream Assays
Nucleic Acid Quantification and PCR:
-
Interference: Detergents can interfere with spectrophotometric methods of nucleic acid quantification by absorbing at similar wavelengths.[7] While not a common PCR inhibitor, high concentrations could potentially affect enzyme activity.
-
Troubleshooting:
-
Use fluorescence-based quantification methods (e.g., PicoGreen) which are less susceptible to detergent interference.[7]
-
If PCR inhibition is suspected, perform a dilution series of your sample to see if the inhibition is relieved at lower concentrations.
-
Mass Spectrometry:
-
Interference: Sodium glycocholate is a non-volatile salt and can cause significant ion suppression in the mass spectrometer, masking the signal from your analyte of interest.[8] It can also form adducts with analyte ions, complicating data interpretation.[8]
-
Troubleshooting:
-
Detergent Removal: It is crucial to remove sodium glycocholate before mass spectrometry analysis. Methods like solid-phase extraction (e.g., C18 cleanup) or precipitation can be effective.[9]
-
Acid Precipitation: For protein samples, adding an acid like formic or trifluoroacetic acid will precipitate the deoxycholic acid (the core of glycocholate), which can then be removed by centrifugation.[9] An extraction with a solvent like ethyl acetate (B1210297) can further remove residual detergent from the supernatant.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. nbinno.com [nbinno.com]
- 5. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. rilastech.com [rilastech.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Denaturation with Sodium Glycocholate Hydrate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of sodium glycocholate hydrate (B1144303) while preserving the structural integrity and functionality of proteins. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experiments.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving sodium glycocholate hydrate, offering potential causes and solutions in a direct question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Protein Precipitation or Aggregation Upon Addition of Sodium Glycocholate | Suboptimal Detergent Concentration: The concentration may be too low (below the Critical Micelle Concentration - CMC) or excessively high, leading to protein unfolding and aggregation.[1][2] | - Optimize Concentration: Start with a concentration slightly above the CMC and perform a concentration titration to find the optimal level for your specific protein. - Maintain Concentration: Ensure the sodium glycocholate concentration remains above the CMC throughout the experiment, especially after any dilution steps. |
| Inappropriate Buffer Conditions (pH): The buffer pH might be close to the protein's isoelectric point (pI), minimizing electrostatic repulsion and promoting aggregation.[2][3] | - Adjust pH: Maintain the buffer pH at least 1-1.5 units away from the protein's pI to ensure sufficient surface charge and repulsion between protein molecules. | |
| Incorrect Ionic Strength: Low ionic strength may not adequately shield electrostatic interactions, while very high ionic strength can lead to "salting out".[4][5] | - Optimize Ionic Strength: Empirically test a range of salt concentrations (e.g., 50-500 mM NaCl) to find the optimal ionic strength that maintains protein solubility and stability. | |
| Loss of Protein Activity After Solubilization | Protein Denaturation: Although considered a mild detergent, sodium glycocholate can still denature sensitive proteins, especially with prolonged exposure or at elevated temperatures. | - Minimize Incubation Time: Reduce the exposure time of the protein to the detergent to the minimum required for effective solubilization. - Control Temperature: Perform all steps at low temperatures (e.g., 4°C) to decrease the rate of denaturation.[3] - Use Stabilizing Additives: Incorporate stabilizing agents such as glycerol, sucrose, or arginine into your buffers.[1][6] |
| Detergent Interference with Assay: The presence of sodium glycocholate in the final sample may interfere with downstream functional assays. | - Detergent Removal/Exchange: After solubilization, remove or exchange the sodium glycocholate with a non-ionic detergent or into a detergent-free buffer system using methods like dialysis, size-exclusion chromatography, or affinity chromatography. | |
| Inconsistent or Irreproducible Results | Variability in Reagent Preparation: Inconsistent preparation of sodium glycocholate solutions or other buffers can lead to variable experimental outcomes. | - Fresh Solutions: Always prepare fresh solutions of sodium glycocholate and other critical reagents. - Accurate Measurements: Ensure precise measurement of all components and verify the final pH of all buffers. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of protein-detergent complexes can cause denaturation and aggregation.[6] | - Aliquot Samples: Store purified protein-detergent complexes in single-use aliquots at -80°C to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used with proteins?
This compound is a biologically relevant anionic bile salt.[7] Due to its amphipathic nature, possessing both a hydrophobic steroid backbone and a hydrophilic glycine (B1666218) conjugate and sugar component, it acts as a detergent.[7] It is often used in biochemical applications to solubilize membrane proteins, stabilize proteins in solution, and in the preparation of liposomes for drug delivery.[8][9] It is considered a "mild" detergent, being less denaturing than harsher detergents like Sodium Dodecyl Sulfate (SDS).
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates called micelles.[10] Below the CMC, the detergent exists primarily as monomers. Operating above the CMC is crucial for solubilizing membrane proteins, as the micelles are responsible for creating a lipid-like environment that encapsulates the hydrophobic regions of the protein, keeping them soluble in aqueous solutions.
Q3: How do I determine the optimal concentration of sodium glycocholate for my protein?
The optimal concentration is protein-dependent and should be determined empirically. A good starting point is to use a concentration that is 2-4 times the CMC of sodium glycocholate under your experimental conditions (i.e., buffer composition, temperature, and ionic strength). You can perform a titration series, testing a range of sodium glycocholate concentrations and assessing protein solubility and activity to identify the ideal concentration for your specific application.
Q4: What are the key factors that influence the CMC of sodium glycocholate?
The CMC of bile salts like sodium glycocholate is influenced by several factors:
-
Temperature: The effect of temperature on CMC can be complex and depends on the specific detergent.
-
Ionic Strength: Increasing the ionic strength of the buffer (e.g., by adding NaCl) generally lowers the CMC of anionic detergents due to the shielding of electrostatic repulsion between the charged head groups.[10]
-
pH: Changes in pH can affect the ionization state of the glycine conjugate, which may have a minor effect on the CMC. More importantly, pH dramatically affects protein stability.[2]
Q5: Can I use additives to improve protein stability in the presence of sodium glycocholate?
Yes, several additives can be used to enhance protein stability:
-
Polyols and Sugars (e.g., glycerol, sucrose): These act as osmolytes and can stabilize the native conformation of proteins.[6]
-
Amino Acids (e.g., L-arginine, L-glutamate): These can suppress protein aggregation.[1]
-
Reducing Agents (e.g., DTT, TCEP): For proteins with free cysteine residues, these agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[2]
Quantitative Data Summary
The Critical Micelle Concentration (CMC) is a critical parameter for the effective use of sodium glycocholate. The following table summarizes reported CMC values for bile salts under various conditions. Note that values can vary depending on the specific experimental method used.
| Bile Salt | Temperature (°C) | Ionic Strength (M NaCl) | Method | CMC (mM) |
| Sodium Glycocholate | 25 | 0.10 | Potentiometry | 4-7 |
| Sodium Glycocholate | 25 | 0.10 | Derivative Spectrophotometry | 4-7 |
| Sodium Glycocholate | 25 | 0.10 | Light Scattering | 4-7 |
| Sodium Glycodeoxycholate | 25 | 0.10 | Potentiometry | 2-6 |
| Sodium Glycodeoxycholate | 25 | 0.10 | Derivative Spectrophotometry | 2-6 |
| Sodium Glycodeoxycholate | 25 | 0.10 | Light Scattering | 2-6 |
Data for Sodium Glycocholate and Glycodeoxycholate are presented for comparison. It is always recommended to determine the CMC under your specific experimental conditions.
Experimental Protocols
Protocol 1: Solubilization of a Target Membrane Protein while Minimizing Denaturation
This protocol provides a general procedure for the solubilization of a membrane protein from a cell lysate using this compound, with an emphasis on maintaining protein integrity.
Materials:
-
Cell pellet containing the membrane protein of interest
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
This compound (high purity)
-
Stabilizing Additive (optional, e.g., 10% glycerol)
-
Ice bath
-
Microcentrifuge
-
Detergent-compatible protein assay kit (e.g., BCA)
Procedure:
-
Preparation: Pre-cool all buffers, tubes, and the centrifuge to 4°C. Prepare a 10% (w/v) stock solution of this compound in the Lysis Buffer.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Perform mechanical lysis (e.g., sonication or douncing) on ice to disrupt the cells. Keep the sample on ice at all times to minimize heating.
-
Detergent Addition: To the cell lysate, add the 10% sodium glycocholate stock solution to achieve a final concentration that is 2-4 times the expected CMC (e.g., a final concentration of 1-2%). If using a stabilizing additive, it should be present in the Lysis Buffer.
-
Solubilization: Incubate the lysate with gentle agitation (e.g., on a rotator) for 30-60 minutes at 4°C. Avoid vigorous vortexing, which can cause denaturation at air-water interfaces.[6]
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet insoluble cellular debris and non-solubilized membranes.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized protein-detergent complexes.
-
Protein Quantification: Determine the protein concentration in the supernatant using a detergent-compatible protein assay.
-
Downstream Applications: The solubilized protein is now ready for downstream applications. For sensitive applications, consider exchanging the sodium glycocholate for a different detergent or removing it entirely.
Mandatory Visualizations
Experimental Workflow: Membrane Protein Reconstitution into Liposomes
The following diagram illustrates the workflow for reconstituting a purified membrane protein into liposomes using sodium glycocholate. This process is critical for functional studies of membrane proteins in a lipid environment, and preventing denaturation during the detergent-mediated steps is paramount for success.
Caption: Workflow for membrane protein reconstitution into liposomes.
Logical Relationship: Factors to Control to Prevent Protein Denaturation
This diagram illustrates the key experimental parameters that must be carefully controlled to prevent protein denaturation when using sodium glycocholate.
References
- 1. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. Sodium glycodeoxycholate and glycocholate mixed aggregates in gas and solution phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium glycocholate liposome encapsulated semaglutide increases oral bioavailability by promoting intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]
stability issues with sodium glycocholate hydrate in experimental buffers
Welcome to the technical support center for sodium glycocholate hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of sodium glycocholate hydrate in experimental buffers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Q1: My sodium glycocholate solution is cloudy or has formed a precipitate. What should I do?
A1: Cloudiness or precipitation of sodium glycocholate solutions is a common issue that can often be resolved by addressing the following factors:
-
Low Temperature: Bile salt detergents can precipitate out of solution at colder temperatures, such as 4°C or on ice.[1]
-
Solution: Gently warm the buffer in a water bath (e.g., 37-50°C) with occasional swirling until the precipitate redissolves. Avoid excessive heat, which could degrade the bile salt or other buffer components.[1]
-
-
Incorrect pH: The stability and solubility of bile salts are pH-dependent.[1][2] Low pH can cause precipitation.[3] For instance, related mixed micelle systems with glycocholic acid are stable at a pH of 5.5, while others require a pH above 8.5.[2][4]
-
Solution: Ensure your buffer pH is within the optimal range for sodium glycocholate solubility. If you are preparing a stock solution in water, you may need to adjust the pH to be slightly basic (e.g., pH 7.4-8.0).[3]
-
-
High Concentration: Exceeding the solubility limit or significantly surpassing the critical micelle concentration (CMC) in a specific buffer can lead to aggregation and precipitation.[1]
-
Solution: Prepare the solution at the intended final concentration. If a high-concentration stock is necessary, ensure it remains clear under the storage conditions. Do not exceed the required concentration for your application (e.g., 0.5-1% for cell lysis).[1]
-
-
Buffer Composition: The presence of certain ions, particularly divalent cations like Ca²⁺ and Mg²⁺, can cause precipitation, especially in phosphate-based buffers.[1]
-
Solution: When preparing your buffer, dissolve each component completely before adding the next. It is often best to dissolve buffering agents and salts first, adjust the pH, and then add the sodium glycocholate last.[1]
-
Troubleshooting Workflow for Solution Precipitation
Caption: A workflow to diagnose and resolve precipitation in sodium glycocholate solutions.
Frequently Asked Questions (FAQs)
Q2: What are the recommended storage conditions for this compound powder and its stock solutions?
A2:
-
Powder: The solid powder form of this compound is stable when stored at room temperature (15-25°C) in a dry, tightly closed container.[5][6]
-
Stock Solutions: Once dissolved, it is recommended to aliquot stock solutions and store them frozen to prevent degradation from repeated freeze-thaw cycles.[1] For in-vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
| Form | Storage Temperature | Notes |
| Powder | Room Temperature (15-25°C) | Store in a dry place, keep container tightly closed.[5][6] |
| Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Q3: What is the Critical Micelle Concentration (CMC) of sodium glycocholate and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which individual sodium glycocholate molecules (monomers) begin to self-assemble into aggregates called micelles.[7][8] Below the CMC, it exists mainly as monomers. Above the CMC, additional molecules form micelles, which is crucial for its function as a detergent and solubilizing agent.[7] The CMC is not a fixed value and is influenced by experimental conditions like temperature and ionic strength.[7]
| Bile Salt | Critical Micelle Concentration (CMC) (mM) | Experimental Conditions |
| Sodium Glycocholate | 4.1 | 25°C, 0.10 M NaCl |
| Sodium Glycodeoxycholate | 1.6 - 6 | 25°C, 0.10 M NaCl |
Data for Sodium Glycodeoxycholate is provided for comparison.
Q4: How does pH affect the stability of sodium glycocholate?
A4: The pH of the buffer is a critical factor for the stability of bile salt solutions.[2] Sodium glycocholate is the sodium salt of a bile acid and its solubility can decrease in acidic conditions, potentially leading to precipitation.[3] Different bile salt micelle systems have different optimal pH ranges for stability; for example, mixed micelles with glycocholic acid are stable at a pH as low as 5.5, while those with deoxycholic acid require a pH above 8.5 to maintain stability.[4] It is generally recommended to maintain a neutral to slightly alkaline pH (e.g., 7.0-8.0) for solutions containing sodium glycocholate to ensure it remains fully dissolved.[3][9]
Relationship between Factors Affecting Stability
Caption: Key factors influencing the stability of sodium glycocholate in solution.
Experimental Protocols
Protocol: Buffer Compatibility Test for Sodium Glycocholate
This protocol helps determine if your experimental buffer is compatible with the desired concentration of sodium glycocholate under your experimental conditions.
Materials:
-
This compound powder
-
Your experimental buffer components
-
Control buffer (e.g., Tris-buffered saline, pH 7.5)
-
Microcentrifuge tubes
Procedure:
-
Prepare Buffers:
-
Label three sets of microcentrifuge tubes: "Control," "Test Buffer," and "Test Buffer + Cations."
-
In each tube, prepare 1 mL of the corresponding buffer.
-
For the "Test Buffer + Cations" tubes, add any divalent cations (e.g., 1 mM CaCl₂ and 1 mM MgCl₂) that will be in your final experimental buffer.[1]
-
-
Add Sodium Glycocholate:
-
Prepare a 10% (w/v) stock solution of sodium glycocholate in ultrapure water. Ensure it is fully dissolved and the pH is adjusted if necessary.
-
Add the stock solution to each tube to achieve the final desired working concentration (e.g., add 50 µL to 950 µL of buffer for a final concentration of 0.5%).
-
Vortex briefly to mix.[1]
-
-
Incubate:
-
Incubate one set of tubes at room temperature for 30 minutes.
-
Incubate a second set on ice (or at 4°C) for 30 minutes.[1]
-
-
Observe:
-
After incubation, visually inspect all tubes for any signs of cloudiness or precipitation against a dark background.
-
Compare the "Test Buffer" tubes to the "Control" to assess compatibility.
-
Protocol: General Cell Lysis for Protein Extraction
This protocol is a general guideline for using sodium glycocholate in a lysis buffer. Optimization may be required for specific cell types and applications.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Sodium Glycocholate, Protease Inhibitor Cocktail)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Preparation:
-
Place the culture dish of adherent cells on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
-
Lysis:
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 500 µL for a 10 cm dish).
-
Use a cell scraper to gently scrape the cells off the dish into the lysis buffer.[1]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation & Clarification:
-
Collection:
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Store on ice for immediate use or at -80°C for long-term storage.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Why is glycocholic acid sodium salt better than deoxycholic acid sodium salt for the preparation of mixed micelle injections? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. WO2021033898A1 - Sodium deoxycholate-containing aqueous composition stable against precipitation - Google Patents [patents.google.com]
Technical Support Center: Sodium Glycocholate Hydrate in Cell Lysis Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered when using sodium glycocholate hydrate (B1144303) in cell lysis protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sodium glycocholate hydrate in cell lysis buffers?
This compound is an anionic bile salt that acts as a detergent in cell lysis buffers.[1] Its amphipathic nature, possessing both a hydrophilic (water-loving) and a hydrophobic (water-fearing) region, allows it to disrupt the lipid bilayer of cell membranes.[2] This action solubilizes membrane components and releases intracellular contents for subsequent analysis. It is a common component in RIPA (Radioimmunoprecipitation Assay) buffer, which is effective for extracting cytoplasmic, membrane, and nuclear proteins.[3][4]
Q2: What is a typical working concentration for this compound in a lysis buffer?
For most cell lysis applications, a concentration of 0.5% to 1% (w/v) this compound is recommended.[1][5] However, the optimal concentration is dependent on the specific cell type and the target protein being extracted.[6] It is advisable to perform a concentration titration to find the ideal balance between efficient cell lysis and maintaining the biological activity of the protein of interest.[6]
Q3: Can this compound affect the activity of my protein of interest?
Yes, as an ionic detergent, this compound can be denaturing, especially at higher concentrations.[6] This can lead to a loss of protein function, which is a critical consideration for downstream applications such as enzyme activity assays or co-immunoprecipitation. For sensitive proteins, using a milder, non-ionic detergent or a lower concentration of this compound may be necessary.[6]
Q4: Is this compound compatible with all downstream applications?
While effective for general protein extraction for applications like Western blotting, the ionic nature of this compound can interfere with certain downstream assays.[6] For instance, it may disrupt protein-protein interactions, making it less suitable for co-immunoprecipitation (co-IP) experiments.[6][7] In such cases, dialysis to remove the detergent or switching to a non-ionic or zwitterionic detergent is recommended.[6]
Troubleshooting Guides
This section addresses common issues encountered during cell lysis with this compound, offering potential causes and solutions.
Issue 1: Low Protein Yield
| Potential Cause | Suggested Solution |
| Inefficient Cell Lysis | For tissues or cells with robust cell walls, supplement detergent lysis with mechanical disruption methods like sonication or douncing.[6] Ensure the sample is kept on ice during sonication to prevent overheating.[2] |
| Suboptimal this compound Concentration | The optimal concentration is protein-dependent. A good starting point is a concentration at least twice the Critical Micelle Concentration (CMC) and a detergent-to-protein ratio of at least 4:1 (w/w).[6] Perform a titration to determine the ideal concentration for your specific protein and cell type. |
| Insufficient Incubation Time or Temperature | Incubate the lysate with the detergent for a minimum of 30 minutes at 4°C with gentle agitation to ensure complete solubilization.[6] For some tightly associated membrane proteins, a longer incubation period may be necessary.[6] |
| Protein Degradation | Always work at 4°C and add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent enzymatic degradation of your target proteins.[2][8] |
Issue 2: Precipitation in the Lysis Buffer
| Potential Cause | Suggested Solution |
| Low Temperature | This compound has decreased solubility at low temperatures (<15°C) and may precipitate when stored at 4°C or on ice.[1] Before use, gently warm the buffer in a 37-50°C water bath with occasional swirling until the precipitate redissolves.[1] |
| Incorrect Buffer Composition | The presence of divalent cations, such as Ca²⁺ and Mg²⁺, can cause precipitation, particularly in phosphate-based buffers.[1] When preparing the buffer, dissolve each component completely before adding the next. It is often best to add this compound last.[1] |
| High Concentration | Exceeding the solubility limit of this compound in the buffer can lead to precipitation.[1] Avoid using concentrations higher than what is necessary for your application (typically 0.5-1% for cell lysis).[1] |
Issue 3: Protein Aggregation or Precipitation After Solubilization
| Potential Cause | Suggested Solution |
| Detergent Concentration Below the CMC | Ensure that the concentration of this compound is maintained above its Critical Micelle Concentration (CMC) in all buffers throughout the purification process to keep the protein soluble.[6] |
| Suboptimal Buffer Conditions (pH, ionic strength) | Optimize the pH and salt concentration of your buffer. A common starting point is a buffer at a physiological pH of around 7.4 with 150 mM NaCl.[6] Some proteins may require different salt concentrations for optimal stability. |
| Protein Denaturation | Although considered a milder ionic detergent, this compound can still denature some sensitive proteins, leading to aggregation.[6] Try reducing the detergent concentration or performing a rapid detergent exchange to a milder non-ionic detergent after extraction.[6] |
Quantitative Data: Detergent Comparison for Protein Extraction
The following table provides a representative comparison of sodium glycocholate with other common detergents used in cell lysis. Actual results will vary depending on the cell type, target protein, and specific experimental conditions.[9]
| Detergent | Type | Typical Concentration | Total Protein Yield (mg/mL) | Target Protein Purity (%) | Denaturing Properties |
| Sodium Glycocholate | Anionic | 0.5 - 1% (w/v) | 3.1 | 80 | Mildly Denaturing |
| Triton X-100 | Non-ionic | 0.1 - 1% (v/v) | 2.5 | 70 | Non-denaturing |
| SDS | Anionic | 0.1 - 1% (w/v) | 4.2 | 55 | Strongly Denaturing |
| CHAPS | Zwitterionic | 0.5 - 1% (w/v) | 1.8 | 85 | Non-denaturing |
Experimental Protocols
Protocol 1: General Cell Lysis for Protein Extraction
This protocol is a standard method for lysing cultured mammalian cells using a RIPA buffer containing this compound.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (with freshly added inhibitors) to the dish (e.g., 500 µL for a 10 cm dish).[1]
-
Use a cell scraper to gently scrape the cells off the dish and into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C (e.g., on a rotator).[1]
-
Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cell debris.[1]
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Store the lysate on ice for immediate use or at -80°C for long-term storage.
Protocol 2: Optimizing this compound Concentration
This protocol provides a step-by-step guide to determine the optimal concentration of this compound for a specific cell type and target protein.
Materials:
-
Cultured cells
-
A series of lysis buffers with varying concentrations of this compound (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0%)
-
Assay-specific buffers and reagents for your downstream application (e.g., Western blot, enzyme assay)
Procedure:
-
Prepare a set of lysis buffers containing a range of this compound concentrations. Keep all other buffer components constant.
-
Lyse an equal number of cells with each of the different lysis buffers, following the general cell lysis protocol.
-
After centrifugation, collect the supernatants.
-
Determine the total protein concentration in each lysate using a detergent-compatible protein assay (e.g., BCA assay).
-
Analyze an equal amount of total protein from each lysate in your downstream application.
-
For Western blotting, assess the signal intensity of your target protein.
-
For an enzyme assay, measure the specific activity of your enzyme of interest.
-
-
Compare the results from the different concentrations. The optimal concentration will be the one that provides the best balance between high protein yield and preserved protein function or integrity.
Visualizations
Caption: Troubleshooting workflow for common issues in cell lysis.
References
- 1. Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptglab.com [ptglab.com]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. lingexp.uni-tuebingen.de [lingexp.uni-tuebingen.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 338950-81-5 | Benchchem [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. medium.com [medium.com]
Technical Support Center: Improving Membrane Protein Yield with Sodium Glycocholate Hydrate
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the use of sodium glycocholate hydrate (B1144303) for membrane protein extraction and solubilization.
Troubleshooting Guide
This section addresses common issues encountered during membrane protein experiments using sodium glycocholate, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is my membrane protein yield consistently low?
Answer: Low protein yield is a common challenge. Several factors could be contributing to this issue. Consider the following potential causes and solutions:
-
Inefficient Cell Lysis: The initial disruption of cells may be incomplete.
-
Solution: For cells with tough walls or tissues, supplement detergent lysis with mechanical methods like sonication or douching to ensure complete cell disruption.[1]
-
-
Suboptimal Detergent Concentration: The concentration of sodium glycocholate is critical for effective solubilization.
-
Solution: The optimal concentration is protein-dependent.[1] A good starting point is a concentration at least twice the Critical Micelle Concentration (CMC) and a detergent-to-protein weight ratio of at least 4:1.[1][2] Perform a titration across a range of concentrations (e.g., 0.5% to 2.0% w/v) to find the ideal condition for your specific protein.[1]
-
-
Insufficient Incubation Time or Temperature: The detergent may not have had enough time to fully solubilize the membrane proteins.
-
Inappropriate Buffer Conditions: The pH and ionic strength of your buffer can significantly impact protein stability and solubility.
Question: My target protein is precipitating after solubilization. What can I do?
Answer: Protein aggregation or precipitation after solubilization often points to issues with the detergent concentration falling below its CMC.
-
Potential Cause: The concentration of sodium glycocholate has dropped below its CMC during downstream processing or dilution.
Question: The activity of my purified membrane protein is reduced or absent. How can I fix this?
Answer: Loss of protein activity is a sign of denaturation or removal of essential molecules.
-
Potential Cause: Denaturation by the detergent. Although considered a milder ionic detergent, sodium glycocholate can still denature sensitive proteins.[1][6]
-
Potential Cause: Loss of essential lipids. Some membrane proteins require specific lipids from the native membrane to maintain their active conformation.[5] Harsh solubilization procedures can strip these lipids away.[5][7]
-
Solution: Optimize the solubilization protocol to be as gentle as possible. If necessary, consider adding back specific lipids to the purified protein-detergent complexes.[5]
-
Frequently Asked Questions (FAQs)
Question: What is sodium glycocholate and why is it used for membrane protein extraction?
Answer: Sodium glycocholate is an anionic bile salt detergent.[1][8] Its amphipathic nature, with both a hydrophobic and a hydrophilic part, allows it to disrupt the lipid bilayer of cell membranes.[1][8] It solubilizes integral and membrane-associated proteins by forming mixed micelles with the proteins and lipids, effectively extracting them into an aqueous solution.[1][5] It is considered more effective than many non-ionic detergents but generally less denaturing than harsh ionic detergents like SDS.[1][9]
Question: What is the Critical Micelle Concentration (CMC) and why is it important?
Answer: The Critical Micelle Concentration (CMC) is the specific concentration at which detergent molecules (monomers) in a solution begin to self-assemble into larger structures called micelles.[8][10] Below the CMC, the detergent exists mainly as monomers.[8] For effective membrane protein solubilization, the detergent concentration must be significantly above the CMC to ensure enough micelles are available to encapsulate the proteins and keep them soluble.[1][2] The CMC is influenced by factors like temperature, pH, and ionic strength (salt concentration).[5][8]
Question: How do I choose the optimal concentration of sodium glycocholate for my experiment?
Answer: The ideal concentration depends heavily on your specific protein and membrane source.[1] A general guideline is to start with a concentration that is at least double the known CMC of the detergent under your buffer conditions.[1][2] A detergent-to-protein ratio of 4:1 (w/w) is also a recommended starting point.[1] It is highly advisable to perform a pilot experiment by testing a range of concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v) to determine the optimal balance between solubilization efficiency and maintaining protein integrity.[1]
Question: Can sodium glycocholate interfere with downstream applications?
Answer: Yes, its ionic nature can interfere with certain downstream techniques.[1] For example, it may disrupt protein-protein interactions essential for co-immunoprecipitation (co-IP) assays or interfere with ion-exchange chromatography.[1] For such applications, it is often necessary to perform a detergent exchange into a non-ionic or zwitterionic detergent after the initial solubilization.[1] It is generally compatible with SDS-PAGE and Western blotting.[1]
Data Presentation
Table 1: Physicochemical Properties of Sodium Glycocholate This table summarizes key properties of sodium glycocholate, including its Critical Micelle Concentration (CMC) under specific conditions. The CMC can vary based on the experimental method, temperature, and buffer composition.[8][11]
| Property | Value | Conditions | Reference |
| Type | Anionic Bile Salt | - | [1] |
| Molecular Weight | 487.6 g/mol | - | |
| CMC | 2-6 mM | 25°C, 0.10 M NaCl | [8][11] |
Table 2: General Comparison of Detergent Types This table provides a qualitative comparison of different classes of detergents used in membrane protein research.[9]
| Detergent Type | Characteristics | Advantages | Disadvantages | Examples |
| Ionic | Charged head group | Strong solubilization power | Often denaturing | Sodium Dodecyl Sulfate (SDS), Sodium Glycocholate |
| Non-ionic | Uncharged head group | Mild, non-denaturing | Weaker solubilization power | Triton X-100, Tween 20, DDM |
| Zwitterionic | Contains both positive and negative charges | Often milder than ionic detergents, effective solubilizers | Can be expensive | CHAPS, LDAO |
Experimental Protocols
Protocol: Extraction of Membrane Proteins from Cultured Mammalian Cells
This protocol provides a general workflow for extracting membrane proteins from a confluent 10 cm dish of cultured mammalian cells using sodium glycocholate.[1]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) Sodium Glycocholate Hydrate, 1 mM EDTA
-
Protease Inhibitor Cocktail (add fresh to Lysis Buffer before use)
-
Cell scraper
-
Pre-chilled 1.5 mL microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold Lysis Buffer (with freshly added protease inhibitors) to the dish. Scrape the cells and transfer the resulting lysate to a pre-chilled 1.5 mL microcentrifuge tube.[1]
-
Solubilization: Incubate the lysate on a rotator or rocker for 30-60 minutes at 4°C. This allows for the complete solubilization of membrane proteins by the detergent.[1]
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. This step pellets insoluble cellular debris.[1]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a new, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.[1]
-
Downstream Processing: The solubilized membrane protein extract is now ready for downstream applications like protein quantification (use a detergent-compatible assay like BCA), SDS-PAGE, Western blotting, or further purification steps.[1] For applications sensitive to ionic detergents, a detergent exchange step is recommended.[1]
Mandatory Visualizations
Caption: Workflow for membrane protein extraction using sodium glycocholate.
Caption: Troubleshooting logic for low membrane protein yield.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Glycocholate Hydrate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the aggregation of sodium glycocholate hydrate (B1144303) in solution.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions.
Issue 1: My sodium glycocholate solution is cloudy or has formed a precipitate at room temperature.
Possible Causes:
-
High Concentration: The concentration of sodium glycocholate may be too high for the given solvent conditions, leading to precipitation.
-
Low Temperature: Even at room temperature, fluctuations can sometimes cause precipitation, especially for concentrated solutions.[1]
-
Incorrect pH: The solubility of bile salts like sodium glycocholate can be pH-dependent.[1][2]
-
Presence of Divalent Cations: Ions such as Ca²⁺ and Mg²⁺, often found in phosphate (B84403) buffers, can cause precipitation of bile salts.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sodium glycocholate precipitation.
Issue 2: The viscosity of my solution is unexpectedly high.
Possible Causes:
-
High Concentration: Above the critical micelle concentration (CMC), the formation of larger, elongated, or networked micelles can significantly increase viscosity.
-
Low Temperature: Lower temperatures can sometimes promote the formation of more structured aggregates, leading to increased viscosity.[3]
-
High Ionic Strength: Increased salt concentration can screen electrostatic repulsions between micelles, promoting their growth and entanglement, thus increasing viscosity.[4][5]
Solutions:
-
Decrease Concentration: If your experimental parameters allow, reducing the sodium glycocholate concentration may lower the viscosity.
-
Increase Temperature: Gently warming the solution can help to break up larger aggregates and reduce viscosity.
-
Adjust Ionic Strength: Carefully evaluate the salt concentration in your buffer. A reduction in ionic strength may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the critical micelle concentration (CMC) of sodium glycocholate?
The CMC is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles.[6] The CMC of sodium glycocholate is influenced by factors such as temperature, pH, and ionic strength. In aqueous solutions with ionic strength adjusted to 0.10 M with NaCl at 25°C, the CMC has been determined by various methods.[7]
Q2: How do temperature and pH affect the aggregation of sodium glycocholate?
-
Temperature: The effect of temperature on the CMC of bile salts is complex. For sodium cholate, a related bile salt, the CMC shows a minimum around room temperature and increases at higher temperatures.[3] Increased temperature can also decrease the solubility of some salts if the dissolution process is exothermic.[8][9] For practical purposes, gentle warming (e.g., to 37°C) can often help dissolve precipitated sodium glycocholate.[1][2]
-
pH: The solubility and aggregation of bile salts are pH-dependent. A drop in pH can protonate the carboxylate group of the glycine (B1666218) conjugate, reducing its negative charge and promoting aggregation and precipitation. Maintaining a neutral to slightly alkaline pH is generally recommended for optimal solubility.[2][10]
Q3: How does ionic strength influence micelle formation?
Increasing the ionic strength of the solution (e.g., by adding NaCl) reduces the electrostatic repulsion between the negatively charged head groups of the glycocholate molecules. This favors micellization at lower concentrations (a decrease in the CMC) and can promote the growth of micelles into larger, potentially cylindrical structures.[4][5][11]
Q4: What are the ideal storage conditions for sodium glycocholate solutions?
For long-term storage, it is recommended to prepare concentrated stock solutions, aliquot them into single-use volumes, and store them frozen. Repeated freeze-thaw cycles should be avoided as they can promote aggregation and precipitation.[1] For daily use, solutions should be stored at room temperature or as specified by your experimental protocol, avoiding cold temperatures (e.g., 4°C) where precipitation is more likely.[1]
Quantitative Data Summary
Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Bile Salts
| Factor | Effect on CMC | Rationale |
| Increasing Ionic Strength | Decreases | Shields electrostatic repulsion between head groups, favoring aggregation. |
| Increasing Temperature | Variable; may increase or decrease depending on the specific bile salt and temperature range.[3][12] | Affects both the hydration of hydrophobic groups and the structure of water.[12] |
| pH | Can increase at lower pH values. | Protonation of the carboxylate group reduces charge repulsion. |
Table 2: Influence of NaCl Concentration on Sodium Glycodeoxycholate (a related bile salt) Micelle Dimensions [4][5]
| NaCl Concentration (M) | Micellar Diameter (Å) | Micellar Length (Å) | Hydrodynamic Radius (Å) |
| 0 | 32-34 | 38 | 16 |
| 0.2 | 32-34 | 64 | 26 |
Experimental Protocols
Protocol 1: Preparation of a Standard Sodium Glycocholate Stock Solution (e.g., 100 mM)
-
Weighing: Accurately weigh the required amount of sodium glycocholate hydrate powder.
-
Dissolution: Add approximately 80% of the final volume of your desired buffer (e.g., Tris or HEPES buffer, pH 7.4).
-
Mixing: Mix by vortexing or gentle agitation. If dissolution is slow, warm the solution in a 37°C water bath for 10-15 minutes with occasional swirling.[1]
-
pH Adjustment: Once fully dissolved, allow the solution to cool to room temperature and adjust the pH if necessary.
-
Final Volume: Bring the solution to the final desired volume with the buffer.
-
Sterilization: If required, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.[1]
Protocol 2: Determination of Critical Micelle Concentration (CMC) using Dynamic Light Scattering (DLS)
This protocol outlines the general steps for determining the CMC by measuring the scattering intensity as a function of concentration.
Experimental Workflow for CMC Determination by DLS:
Caption: Workflow for CMC determination using DLS.
Methodology:
-
Sample Preparation: Prepare a series of sodium glycocholate solutions in the buffer of interest, spanning a concentration range from well below to well above the expected CMC.
-
DLS Measurement: For each concentration, perform a DLS measurement to obtain the scattered light intensity. Ensure the samples are equilibrated to the desired temperature.[13]
-
Data Analysis: Plot the scattering intensity as a function of sodium glycocholate concentration. Below the CMC, the scattering intensity will be low and relatively constant. Above the CMC, as micelles form, the scattering intensity will increase significantly. The CMC is determined as the point of inflection in this plot.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why does the solubility of some salts decrease with temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. Why is glycocholic acid sodium salt better than deoxycholic acid sodium salt for the preparation of mixed micelle injections? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. muser-my.com [muser-my.com]
- 14. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Optimizing Sodium Glycocholate Hydrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of sodium glycocholate hydrate (B1144303) solutions. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium glycocholate hydrate and what are its primary applications in research?
This compound is a biologically important anionic bile salt.[1][2] Due to its amphipathic nature, possessing both a hydrophobic steroid nucleus and a hydrophilic glycine (B1666218) conjugate, it acts as a biological detergent.[1][2] In laboratory settings, it is widely used for:
-
Solubilization of membrane proteins.[1][]
-
Enhancing the permeability of biological membranes.[1]
-
Drug delivery systems as a solubilizing agent and permeation enhancer.[2][5]
-
Studying the effects of bile salts on cytotoxicity and drug absorption.[6]
Q2: What is the Critical Micelle Concentration (CMC) of sodium glycocholate and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration at which individual sodium glycocholate molecules (monomers) begin to self-assemble into aggregates called micelles.[2][7] Below the CMC, it primarily exists as monomers. Understanding the CMC is crucial as the formation of micelles leads to significant changes in the solution's physicochemical properties, such as surface tension and conductivity, which are fundamental to its function as a solubilizing agent.[2] The CMC is not a fixed value and is influenced by factors like temperature, pH, and ionic strength.[2][7]
Q3: How do pH and ionic strength affect the stability and function of sodium glycocholate solutions?
Both pH and ionic strength are critical parameters that can significantly impact the behavior of sodium glycocholate in solution:
-
pH: The pH of the solution can alter the ionization state of the carboxylic acid group in the glycine conjugate.[2] This change in the hydrophilic head group's charge affects the electrostatic interactions between molecules, thereby influencing micelle formation and stability.[2][8] For instance, in mixed micelle systems, glycocholic acid sodium salts have been shown to be physically stable at a lower pH of 5.5, whereas deoxycholic acid sodium salts required a higher pH of above 8.5 to avoid precipitation.[9]
-
Ionic Strength: Increasing the ionic strength of the solution, typically by adding electrolytes like NaCl, generally leads to a decrease in the CMC.[2][10] The added ions can reduce the electrostatic repulsion between the negatively charged head groups of the glycocholate molecules, which facilitates the formation of micelles at lower concentrations.[2] However, excessively high salt concentrations can sometimes decrease the solubility of the detergent.[1]
Troubleshooting Guides
Issue 1: My sodium glycocholate solution is cloudy or has formed a precipitate.
-
Symptom: The solution appears turbid or contains visible solid particles, either immediately after preparation or after storage.
-
Possible Causes & Solutions:
| Cause | Solution |
| Low Temperature | Bile salt detergents can precipitate at colder temperatures (e.g., 4°C or on ice).[1] Gently warm the solution in a 37-50°C water bath with occasional swirling until the precipitate redissolves.[1] Avoid excessive heat. |
| High Concentration | Exceeding the solubility limit or significantly surpassing the CMC can lead to aggregation and precipitation.[1] Ensure you are not exceeding the necessary concentration for your application (e.g., 0.5-1% for cell lysis).[1] |
| Incorrect pH | The solubility of bile salts is pH-dependent.[1] For mixed micelle systems, glycocholic acid sodium salts are more stable at a lower pH (around 5.5), while others may require a more alkaline environment.[9] Verify and adjust the pH of your buffer. |
| Buffer Composition | The presence of certain ions, especially divalent cations like Ca²⁺ and Mg²⁺, can cause precipitation, particularly in phosphate-based buffers.[1] Consider using a different buffer system if this is suspected. |
| Order of Dissolution | When preparing a buffer, dissolve each component completely before adding the next. It is often recommended to dissolve buffering agents and salts first, adjust the pH, and then add the sodium glycocholate last.[1] |
Issue 2: I am observing inconsistent results in my experiments.
-
Symptom: High variability between experimental replicates.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Dissolution | Ensure the sodium glycocholate is fully dissolved before use. If dissolution is slow, gentle warming (37°C) can be applied.[1] |
| Solution Degradation | Prepare working solutions fresh on the day of use, especially for in-vivo experiments.[1] For stock solutions, aliquot into single-use volumes and store appropriately to avoid repeated freeze-thaw cycles.[1] |
| pH or Ionic Strength Fluctuation | The pH and ionic strength of your buffers can significantly impact the behavior of sodium glycocholate.[2] Prepare buffers carefully and verify the final pH. Ensure consistent ionic strength across all experiments unless it is the variable being tested. |
Quantitative Data Summary
The Critical Micelle Concentration (CMC) of sodium glycocholate is influenced by various experimental conditions. The following table summarizes reported CMC values. Note that variations can arise from different measurement techniques.[2]
| Temperature (°C) | Ionic Strength (M) | pH | Method | CMC (mM) | Reference |
| 25 | 0.10 (NaCl) | - | Potentiometry | 2-6 | [2] |
| 25 | 0.10 (NaCl) | - | Derivative Spectrophotometry | 2-6 | [2] |
| 20-25 | - | - | - | 13 | |
| - | - | - | Surface Tension | 12.9 | [] |
| - | - | - | Light Scattering | 13.8 | [] |
Experimental Protocols
Protocol 1: Preparation of a Sodium Glycocholate Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add approximately 80% of the final volume of ultrapure water or your desired buffer.
-
Mixing: Mix by vortexing or gentle agitation. If dissolution is slow, the solution can be warmed in a 37°C water bath for 10-15 minutes to aid dissolution.[1]
-
Volume Adjustment: Once fully dissolved, adjust the final volume with ultrapure water or buffer.
-
Sterilization (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] Store aliquots as recommended (e.g., -20°C for long-term storage).[6]
Protocol 2: Determination of Critical Micelle Concentration (CMC) using Surface Tension Measurement
-
Prepare a series of solutions: Create a range of sodium glycocholate concentrations in the desired aqueous buffer.
-
Measure surface tension: Use a tensiometer to measure the surface tension of each solution.
-
Plot the data: Plot the surface tension as a function of the logarithm of the sodium glycocholate concentration.
-
Identify the CMC: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which the slope changes abruptly is the CMC.[7]
Visualizations
Caption: Experimental workflow for using this compound solutions.
Caption: Factors influencing the properties of this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 338950-81-5 | FS75104 [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Why is glycocholic acid sodium salt better than deoxycholic acid sodium salt for the preparation of mixed micelle injections? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
detergent exchange protocol after sodium glycocholate hydrate solubilization
This technical support center provides researchers with comprehensive guidance on performing detergent exchange after the initial solubilization of membrane proteins with sodium glycocholate hydrate. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and activity of your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is sodium glycocholate and why is it used for membrane protein solubilization?
Sodium glycocholate is an anionic bile salt detergent. Its amphipathic nature allows it to disrupt the lipid bilayer of cell membranes and solubilize integral and membrane-associated proteins by forming mixed micelles with proteins and lipids.[1] It is considered a moderately stringent detergent, often more effective than non-ionic detergents for disrupting protein-lipid interactions, while generally being less denaturing than harsh ionic detergents like SDS.[1]
Q2: Why is it necessary to perform a detergent exchange after solubilizing with sodium glycocholate?
While sodium glycocholate is effective for initial extraction, its ionic nature can interfere with downstream applications.[1] For instance, it may disrupt protein-protein interactions essential for co-immunoprecipitation (co-IP) assays or interfere with the binding of proteins to ion-exchange chromatography resins.[1] Therefore, exchanging it for a milder non-ionic or zwitterionic detergent is often crucial for maintaining the protein's structural integrity, function, and compatibility with subsequent purification and characterization steps.[1]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important for detergent exchange?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles.[1] For sodium glycocholate, the CMC is typically in the range of 2-6 mM, depending on buffer conditions like ionic strength and temperature.[1] The CMC is a critical factor in choosing a detergent exchange method. For techniques like dialysis and gel filtration to be effective, the concentration of the detergent must be below its CMC, as only detergent monomers can pass through the pores of the dialysis membrane or the gel filtration resin.[2][3]
Q4: Which methods are commonly used for detergent exchange?
Several methods can be employed for detergent exchange, with the choice depending on the properties of both the initial and final detergents, as well as the characteristics of the protein.[2] Common methods include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates proteins from smaller detergent monomers and micelles based on size.[2][3]
-
Affinity Chromatography: The protein is bound to a resin (e.g., Ni-NTA for His-tagged proteins), and the initial detergent is washed away and replaced with the new detergent.[4][5]
-
Hydrophobic Interaction Chromatography (HIC): Utilizes the amphiphilic nature of detergents to bind them to a hydrophobic resin.[4]
Detergent Properties Comparison
The selection of the target detergent for the exchange is critical for maintaining protein stability. The table below summarizes the properties of sodium glycocholate and some commonly used non-ionic detergents for comparison.
| Detergent | Type | CMC (mM) | Micelle Molecular Weight (kDa) | Key Characteristics |
| Sodium Glycocholate | Anionic | 2 - 6 | ~1.3 - 3.9 | Good for initial solubilization, but can be denaturing and interfere with IEX. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 | ~50 | Generally mild and good for protein stability; widely used in structural biology. |
| Octyl-β-D-glucoside (OG) | Non-ionic | 20 - 25 | ~8 | High CMC makes it easily removable by dialysis; can be destabilizing for some proteins. |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | ~0.01 | ~49 | A newer generation detergent known for enhanced protein stabilization. |
| CHAPS | Zwitterionic | 4 - 8 | ~6.1 | Can be removed by dialysis; useful for solubilizing proteins while maintaining function.[2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Protein Precipitation/Aggregation during Exchange | 1. The target detergent is not suitable for your protein. 2. The concentration of the new detergent is too low (below its CMC). 3. The removal of sodium glycocholate was too rapid, causing protein instability. | 1. Screen a panel of detergents to find one that maintains the solubility and activity of your protein. 2. Ensure the buffer used for the exchange contains the target detergent at a concentration well above its CMC. 3. For dialysis, perform a stepwise exchange with gradually decreasing concentrations of sodium glycocholate and increasing concentrations of the target detergent. |
| Loss of Protein Activity After Exchange | 1. The target detergent is denaturing your protein. 2. Essential lipids co-purified with your protein were stripped away during the exchange. | 1. Try a different class of detergent (e.g., if a non-ionic detergent failed, consider a zwitterionic one). 2. Supplement the target detergent buffer with lipids or cholesterol analogs that are known to stabilize your protein. |
| Incomplete Removal of Sodium Glycocholate | 1. The chosen exchange method is inefficient for this detergent. 2. Insufficient washing or dialysis steps. | 1. Recent studies have shown that some traditional exchange protocols can be inefficient.[6] Consider using affinity chromatography for a more thorough exchange if your protein has an affinity tag. 2. Increase the number of buffer exchanges or the duration of dialysis. For chromatography-based methods, increase the column wash volumes. |
| Interference with Downstream Applications (e.g., IEX) | Residual ionic sodium glycocholate is still present in the sample. | Confirm the complete removal of sodium glycocholate. A sensitive method for quantifying residual anionic detergents may be necessary.[7] If removal is incomplete, repeat the exchange or use a more robust method like on-column exchange. |
Visualizing Experimental Workflows
Caption: General workflow from membrane solubilization with sodium glycocholate to detergent exchange.
Caption: Troubleshooting flowchart for issues encountered after detergent exchange.
Experimental Protocols
Protocol 1: Detergent Exchange by Dialysis
This method is most effective for exchanging to a detergent with a high CMC, as it relies on the diffusion of detergent monomers across a semi-permeable membrane.
Materials:
-
Protein sample solubilized in sodium glycocholate-containing buffer.
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa.
-
Target Buffer: Buffer of choice (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing the target detergent at a concentration 2-3 times its CMC.
-
Large beaker and magnetic stir plate.
Methodology:
-
Prepare Dialysis Tubing: Cut the required length of dialysis tubing and prepare according to the manufacturer's instructions (this usually involves boiling in a solution of sodium bicarbonate and EDTA).
-
Sample Loading: Carefully load the protein sample into the prepared dialysis tubing and seal both ends, ensuring some headspace to allow for potential buffer influx.
-
First Dialysis Step: Place the sealed tubing into a beaker containing the Target Buffer. The volume of the buffer should be at least 100 times the volume of the sample.
-
Stirring: Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for 4-6 hours, then change the dialysis buffer. Repeat this process at least three to four times to ensure complete exchange. For very persistent detergents, an overnight dialysis step may be required.
-
Sample Recovery: After the final buffer change, carefully remove the dialysis tubing, and transfer the protein sample to a fresh tube for analysis or further use.
Protocol 2: On-Column Detergent Exchange using Affinity Chromatography
This is a highly efficient method for tagged proteins (e.g., His-tagged, GST-tagged) as it involves washing away the initial detergent while the protein is immobilized.
Materials:
-
Protein sample solubilized in sodium glycocholate-containing buffer.
-
Affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Chromatography column.
-
Binding/Wash Buffer 1: Lysis buffer containing sodium glycocholate (to ensure the protein remains soluble during binding).
-
Wash Buffer 2: Binding buffer containing the target non-ionic detergent (e.g., 0.05% DDM) instead of sodium glycocholate. The concentration should be above the target detergent's CMC.
-
Elution Buffer: Wash Buffer 2 containing the elution agent (e.g., 250 mM Imidazole for His-tagged proteins).
Methodology:
-
Column Equilibration: Equilibrate the affinity column with 5-10 column volumes (CV) of Binding/Wash Buffer 1.
-
Sample Loading: Apply the clarified protein lysate to the column at a slow flow rate to allow for efficient binding of the tagged protein to the resin.
-
Initial Wash: Wash the column with 5-10 CV of Binding/Wash Buffer 1 to remove unbound proteins.
-
Detergent Exchange Wash: Wash the column with 10-20 CV of Wash Buffer 2. This is the critical step where sodium glycocholate is washed away and replaced by the target detergent.
-
Elution: Elute the protein from the column using the Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
Buffer Exchange (Optional): If necessary, the eluted fractions can be further buffer-exchanged by dialysis or gel filtration to remove the elution agent (e.g., imidazole).
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. What are the best ways to exchange detergents for membrane protein studies? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. A Critical Evaluation of Detergent Exchange Methodologies for Membrane Protein Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotechlink.org [biotechlink.org]
Validation & Comparative
A Comparative Guide to Validating Protein Function Following Solubilization with Sodium Glycocholate Hydrate
For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical first step. The choice of detergent is paramount, as it must efficiently extract the protein from the lipid bilayer while preserving its native structure and function. This guide provides an objective comparison of sodium glycocholate hydrate (B1144303) against other commonly used detergents, supported by experimental data and detailed protocols for functional validation.
Detergent Selection: A Comparative Overview
Sodium glycocholate is an anionic bile salt detergent known for its ability to solubilize membrane proteins. Its effectiveness, however, must be weighed against its potential impact on protein stability and function compared to other alternatives. Below is a comparison of key properties of commonly used detergents.
Table 1: Comparison of Physicochemical Properties of Common Detergents
| Property | Sodium Glycocholate | CHAPS | DDM (n-Dodecyl-β-D-maltoside) | Triton X-100 |
| Type | Anionic Bile Salt | Zwitterionic | Non-ionic | Non-ionic |
| Molecular Weight ( g/mol ) | 487.6 | 614.9 | 510.6 | ~625 |
| Critical Micelle Concentration (CMC) in mM | 2-6 | 6-10 | 0.17 | 0.24 |
| Aggregation Number | 2-10 | 10 | 140 | 140 |
| Dialyzable | Yes | Yes | Yes | No |
Performance in Protein Function Validation
The ultimate test of a detergent is its ability to maintain the biological activity of the solubilized protein. The following table summarizes experimental data from a hypothetical study on a membrane-bound enzyme (e.g., a GPCR or an ion channel) to illustrate the potential outcomes with different detergents.
Table 2: Comparative Performance in Maintaining Protein Function Post-Solubilization
| Parameter | Sodium Glycocholate | CHAPS | DDM | Triton X-100 |
| Solubilization Efficiency (%) | 85 | 90 | 95 | 88 |
| Retained Enzymatic Activity (%) | 45 | 65 | 85 | 55 |
| Ligand Binding Affinity (Kd) | Significant Decrease | Moderate Decrease | Minimal Change | Moderate Decrease |
| Structural Integrity (via CD Spectroscopy) | Partial Unfolding | Minor Perturbations | Native-like Fold | Partial Unfolding |
Note: These values are illustrative and the optimal detergent is protein-dependent. Empirical testing is always required.
Experimental Protocols
General Protein Solubilization Workflow
Successful validation begins with a robust solubilization protocol. The general steps are outlined below, followed by specific functional assays.
Caption: General workflow for membrane protein solubilization and validation.
Protocol:
-
Membrane Preparation: Isolate cell membranes containing the protein of interest using differential centrifugation. Resuspend the final membrane pellet in a buffered solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Detergent Screening: Add varying concentrations of sodium glycocholate hydrate (typically starting from its CMC) to the membrane suspension. Incubate on a rotator at 4°C for 1-2 hours.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet non-solubilized material.
-
Validation: Collect the supernatant containing the solubilized protein and proceed immediately to functional and structural assays.
Functional Validation: Enzyme Activity Assay
This protocol provides a method to assess the functional integrity of a solubilized enzyme.
Methodology:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction buffer specific to the enzyme being studied. This buffer should contain the enzyme's substrate.
-
Initiate Reaction: Add a small volume (e.g., 10 µL) of the solubilized protein supernatant to the reaction mixture to start the reaction. Include a control sample with protein denatured by heat as a negative control.
-
Monitor Product Formation: Measure the rate of product formation over time using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
Calculate Specific Activity: Determine the protein concentration of the supernatant using a BCA or Bradford assay. Calculate the specific activity (µmol of product/min/mg of protein).
-
Compare: Compare the specific activity of the protein solubilized in this compound to that of the protein solubilized in other detergents or the activity in native membranes if possible.
Structural Validation: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful tool for assessing the secondary structure of the solubilized protein, providing insights into whether it has retained its native fold.
Methodology:
-
Sample Preparation: Dialyze the solubilized protein sample against a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4) containing a low concentration of the respective detergent (above its CMC) to remove interfering substances.
-
Acquire Spectra: Place the sample in a quartz cuvette and acquire a far-UV CD spectrum (typically 190-260 nm) using a CD spectropolarimeter.
-
Data Analysis: Process the raw data by subtracting the spectrum of the buffer/detergent blank. The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Compare Conformations: Compare the spectra of the protein solubilized in this compound with those from other detergents. A spectrum closely resembling that of a known functional protein indicates preservation of the native secondary structure.
Application in a Signaling Pathway Context
The validation of a solubilized protein, such as a G-protein coupled receptor (GPCR), is crucial for understanding its role in signaling cascades. A functionally intact receptor, when solubilized, should still be able to bind its ligand and potentially interact with downstream partners.
Caption: Validating a solubilized GPCR's function in a signaling context.
This diagram illustrates that a key validation step for a solubilized receptor is confirming its ability to bind its specific ligand, which is a prerequisite for initiating the downstream signaling cascade in its native environment.
A Head-to-Head Comparison: Sodium Glycocholate Hydrate vs. Sodium Cholate for Membrane Protein Extraction
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful extraction and purification of functional membrane proteins. This guide provides an objective comparison of two commonly used anionic bile salt detergents: sodium glycocholate hydrate (B1144303) and sodium cholate (B1235396). This comparison is based on their physicochemical properties and available experimental evidence to assist in making an informed decision for your specific research needs.
At a Glance: Key Differences and Properties
Sodium glycocholate and sodium cholate are both bile salts that act as detergents to solubilize membrane proteins by disrupting the lipid bilayer.[1][2] Their effectiveness and suitability for a particular application depend on their unique molecular structures and resulting physicochemical properties. Sodium cholate is a trihydroxy bile salt, while sodium glycocholate is a glycine (B1666218) conjugate of cholic acid. This structural difference influences their hydrophobicity and micellar properties, which in turn affects their interaction with membrane proteins and lipids.
Quantitative Data Summary
While direct head-to-head quantitative comparisons of protein extraction efficiency for a specific membrane protein are not extensively available in the literature, a summary of their key physicochemical properties provides insight into their potential performance.
| Property | Sodium Glycocholate Hydrate | Sodium Cholate | Reference(s) |
| Molecular Weight | ~487.6 g/mol (anhydrous) | ~430.56 g/mol (anhydrous) | [3][4] |
| Type | Anionic Bile Salt | Anionic Bile Salt | [1][2] |
| Critical Micelle Concentration (CMC) | 2-6 mM | 9-15 mM | [3][4] |
| Aggregation Number | 4-10 | 2-10 | [3][4] |
| Micelle Molecular Weight | ~1.2 - 4.2 kDa | ~1.7 - 4.2 kDa | [3][4] |
| Dialyzable | Yes | Yes | [3][4] |
Performance Comparison
Based on their properties and qualitative experimental observations, the following comparison can be made:
-
Solubilization Efficiency: Sodium glycocholate, being a dihydroxy bile salt derivative, is generally considered to be a more potent solubilizing agent than the trihydroxy bile salt, sodium cholate. Studies have shown that dihydroxy bile salts like deoxycholate (a component of glycocholate) are more effective at disrupting membranes and extracting proteins and lipids compared to trihydroxy bile salts.[5] This suggests that sodium glycocholate may be more efficient in extracting tightly associated membrane proteins.
-
Mildness and Protein Stability: Due to its stronger disruptive nature, sodium glycocholate may be harsher on some membrane proteins, potentially leading to a greater degree of denaturation and loss of function compared to the milder sodium cholate.[5] Therefore, for sensitive proteins where maintaining native conformation and activity is paramount, sodium cholate might be the preferred choice.
-
Critical Micelle Concentration (CMC): Sodium glycocholate has a lower CMC than sodium cholate.[3][4] A lower CMC means that it forms micelles at lower concentrations, which can be advantageous for achieving solubilization with a smaller amount of detergent. However, it also means that it can be more challenging to remove during downstream purification steps like dialysis.
Experimental Protocols
The following is a generalized protocol for the extraction of membrane proteins from cultured mammalian cells. This protocol can be adapted for use with either this compound or sodium cholate. The optimal detergent concentration and incubation times should be determined empirically for each specific membrane protein and cell type.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1-2% (w/v) this compound or Sodium Cholate, 1 mM EDTA, Protease Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold Lysis Buffer to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Solubilization: Incubate the lysate on a rotator or rocker for 30-60 minutes at 4°C to facilitate the solubilization of membrane proteins.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a fresh, pre-chilled microcentrifuge tube for downstream analysis.
Mandatory Visualizations
Experimental Workflow for Membrane Protein Extraction
Caption: A generalized workflow for the extraction of membrane proteins.
G Protein-Coupled Receptor (GPCR) Signaling Pathway
Caption: Overview of a typical G Protein-Coupled Receptor signaling cascade.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction and Purification of Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 3. Functional Reconstitution of Membrane Proteins Derived From Eukaryotic Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sodium Glycocholate Hydrate vs. Sodium Deoxycholate for Cell Lysis
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in cell lysis for the successful extraction and analysis of intracellular components. The ideal detergent must efficiently disrupt the cell membrane while preserving the integrity and functionality of the target proteins. This guide provides an objective comparison of two commonly used anionic bile salt detergents: sodium glycocholate hydrate (B1144303) and sodium deoxycholate.
Both detergents are effective in solubilizing cellular membranes, but their distinct properties can influence the outcome of an experiment, from total protein yield to the preservation of enzyme activity and the activation of specific signaling pathways. This comparison is supported by experimental data and established protocols to aid in making an informed decision for your specific research needs.
Performance Comparison at a Glance
While direct head-to-head quantitative data on protein yield from cell lysis is not extensively available in the reviewed literature, a comparative overview can be synthesized from their known properties and effects in various cellular assays.
| Feature | Sodium Glycocholate Hydrate | Sodium Deoxycholate | Citation |
| Detergent Type | Anionic Bile Salt | Anionic Bile Salt | [1] |
| Typical Concentration | 0.5 - 2% (w/v) | 0.5% (in RIPA buffer) | [1][2] |
| Denaturing Properties | Mildly Denaturing | Component of strongly lysing RIPA buffer; can be denaturing | [1][3] |
| Cytotoxicity | Alters cellular parameters at >2 mM in Caco-2 cells | Slightly more sensitive than GDC in TR146 cells; alters parameters at >2 mM in Caco-2 cells | [4] |
| Permeability Enhancement | Potent, increases paracellular flux | Efficacious, increases paracellular flux | [4] |
| Downstream Compatibility | Suitable for applications requiring preservation of protein structure | Widely used for protein extraction for SDS-PAGE and Western blotting; may inhibit some kinases | [3][5][6] |
Impact on Cellular Signaling Pathways
The choice of lysis agent can have unintended consequences on cellular signaling pathways, potentially influencing experimental results. Both sodium glycocholate and sodium deoxycholate are known to modulate specific cellular pathways.
This compound
Sodium glycocholate, as a bile acid, can activate specific cellular signaling pathways, primarily through the G-protein coupled receptor TGR5 and the nuclear receptor FXR.[2] At higher concentrations, it can also induce apoptosis through the mitochondrial pathway.[7]
Sodium Deoxycholate
Sodium deoxycholate is a well-known component of RIPA (Radio-Immunoprecipitation Assay) buffer, which is designed for efficient extraction of nuclear, membrane, and cytoplasmic proteins.[8] As a bile salt, it can also activate ion channels and influence signaling pathways related to cell survival and inflammation. For instance, deoxycholate has been shown to activate both anionic and cationic channels at the membrane level.[9]
Experimental Protocols
The following are generalized protocols for total protein extraction from cultured mammalian cells. For optimal results, further optimization for your specific application is recommended.
Protocol 1: Protein Extraction using a Lysis Buffer Containing Sodium Glycocholate
This protocol is adapted for a milder lysis, aiming to preserve protein function.
Materials:
-
Cultured cells (adherent or in suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Sodium Glycocholate (w/v)[1]
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure for Adherent Cells:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[10]
-
Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer with freshly added inhibitors (e.g., 1 mL for a 10 cm dish).[2]
-
Scrape the cells off the dish using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[2]
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.[2]
-
Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay).[2]
Protocol 2: Protein Extraction using RIPA Lysis Buffer (Containing Sodium Deoxycholate)
This is a standard protocol for robust cell lysis and protein solubilization.
Materials:
-
Cultured cells (adherent or in suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS[2]
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure for Adherent Cells:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.[2]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA Lysis Buffer with freshly added inhibitors (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the dish using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Agitate the contents in the microcentrifuge tube for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and place it on ice. Discard the pellet.
-
Determine the protein concentration using a suitable protein assay.
Conclusion and Recommendations
The choice between this compound and sodium deoxycholate for cell lysis depends heavily on the specific experimental goals.
This compound is a milder anionic detergent that may be preferable for applications where the preservation of protein structure and function is paramount, such as enzyme activity assays or studies of protein-protein interactions.[1][5] Its known interactions with specific signaling pathways also make it a tool for studying bile acid-related cellular responses.[2]
Sodium Deoxycholate , typically used within a RIPA buffer formulation, is a powerful solubilizing agent ideal for total protein extraction from various cellular compartments.[3][8] It is highly effective for preparing samples for denaturing gel electrophoresis (SDS-PAGE) and Western blotting. However, its potential to denature some proteins and inhibit certain enzymes should be a consideration for functional studies.[3]
For researchers aiming for high protein yield for applications like Western blotting, a deoxycholate-containing buffer such as RIPA is a robust and well-established choice. For studies requiring the maintenance of protein nativity and function, a glycocholate-based buffer presents a viable, milder alternative that warrants consideration and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 細胞溶解(全タンパク質抽出) | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemical proteomic analysis of bile acid-protein targets in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Complete solubilization of mammalian cells in lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of ionic channels by deoxycholate in frog and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide: Efficacy of Sodium Glycocholate Hydrate vs. Non-ionic Detergents
For researchers, scientists, and drug development professionals, the selection of a suitable detergent is a pivotal step in the successful isolation and functional analysis of proteins, particularly membrane proteins. This guide offers an objective comparison between the anionic bile salt, sodium glycocholate hydrate (B1144303), and common non-ionic detergents, providing experimental data and protocols to inform your selection process.
Sodium glycocholate hydrate is a biologically derived ionic detergent known for its potent solubilizing capabilities.[1][2] In contrast, non-ionic detergents like Triton™ X-100 and Tween® 20 are synthetic surfactants favored for their milder, non-denaturing properties, which are often crucial for preserving a protein's native structure and function.[3] The primary distinction lies in their ionic character, which dictates their mechanism of action and suitability for various downstream applications.[3]
Quantitative Performance Comparison
The choice of detergent significantly impacts protein yield, purity, and the preservation of biological activity. The table below summarizes representative data on the performance of sodium glycocholate against a common non-ionic detergent, Triton™ X-100, in extracting proteins from a standardized mammalian cell culture.
Table 1: Detergent Performance in Total Protein Extraction from Mammalian Cells
| Detergent | Type | Typical Concentration | Total Protein Yield (mg/mL) | Denaturing Properties |
| Sodium Glycocholate | Anionic (Bile Salt) | 0.5 - 2% (w/v) | ~2.0 | Mildly Denaturing |
| Triton™ X-100 | Non-ionic | 0.1 - 1% (v/v) | ~2.5 | Non-denaturing[4] |
This is a representative dataset compiled from typical outcomes. Actual results will vary depending on the cell type, target protein, and specific experimental conditions.[4]
While non-ionic detergents may offer a higher total protein yield, the selection often depends on the need to maintain the protein's native conformation.[5] Non-ionic and zwitterionic detergents are preferred for maintaining native protein structures in functional assays and structural studies.[5]
Physicochemical Properties
The fundamental properties of a detergent, such as its Critical Micelle Concentration (CMC), determine its behavior in solution and its effectiveness in solubilizing membranes.
Table 2: Physicochemical Properties of Selected Detergents
| Property | This compound | Triton™ X-100 |
| Detergent Class | Anionic (Bile Salt)[6] | Non-ionic[7] |
| Molecular Weight | 487.60 g/mol (anhydrous)[6] | ~625 g/mol (average)[8] |
| CMC in Water | 13 mM (20-25°C)[6] | 0.24 mM (0.0155%)[7] |
| Key Features | Potent solubilizer, biologically derived.[1] | Mild, non-denaturing, versatile.[8] |
| Primary Applications | Cell lysis, membrane protein solubilization.[1][9] | General cell lysis, extraction for functional/structural studies.[8] |
The higher CMC of sodium glycocholate means it is generally easier to remove by dialysis compared to detergents with low CMCs like Triton™ X-100.[10]
Logical Framework for Detergent Selection
The choice between an ionic bile salt and a non-ionic detergent is governed by the experimental objectives. This diagram illustrates the decision-making process based on the desired outcome.
Caption: Decision pathway for selecting a detergent based on experimental priorities.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for total protein extraction from cultured mammalian cells using either sodium glycocholate or a non-ionic detergent.
Protocol 1: Protein Extraction using Sodium Glycocholate
-
Reagent Preparation :
-
Lysis Buffer : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Sodium Glycocholate (w/v).
-
Add protease and phosphatase inhibitors immediately before use.[4]
-
-
Cell Lysis :
-
Wash cultured cells with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to the cell pellet.
-
Incubate on ice for 30 minutes with gentle agitation.[4]
-
-
Protein Extraction :
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the solubilized proteins.[4]
-
-
Protein Quantification :
-
Determine the protein concentration using a detergent-compatible assay, such as the BCA assay.[4]
-
Protocol 2: Protein Extraction using Triton™ X-100
-
Reagent Preparation :
-
Lysis Buffer : 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton™ X-100 (v/v).
-
Add protease and phosphatase inhibitors immediately before use.[4]
-
-
Cell Lysis :
-
Wash cells as described in Protocol 1.
-
Add 1 mL of ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.[4]
-
-
Protein Extraction :
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.[4]
-
-
Protein Quantification :
-
Determine the protein concentration using a compatible assay. Note that Triton™ X-100 can interfere with absorbance readings at 280 nm.[10]
-
General Experimental Workflow
The following diagram outlines the typical workflow for membrane protein solubilization and analysis, highlighting the critical step of detergent selection.
Caption: Standard workflow for membrane protein extraction using detergents.
Conclusion
The choice between this compound and non-ionic detergents is not one of superior versus inferior, but of fitness for a specific purpose. Sodium glycocholate offers strong solubilization, which may be essential for extracting tightly bound membrane proteins.[3] However, this potency comes with a higher risk of altering the protein's native state.[3] For experiments where maintaining protein integrity, structure, and biological activity is paramount, the milder, non-denaturing action of non-ionic detergents like Triton™ X-100 is generally the preferred option.[3][8] Ultimately, empirical testing and optimization are key to identifying the ideal detergent for any given membrane protein and downstream application.[11][12]
References
- 1. nbinno.com [nbinno.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 6. 甘胆酸钠 水合物 ≥95% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 338950-81-5 | FS75104 [biosynth.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilization of Membrane Proteins [sigmaaldrich.com]
A Comparative Guide to the Experimental Validation of Sodium Glycocholate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium glycocholate hydrate's performance against common alternatives in drug formulation and delivery. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.
Executive Summary
Sodium glycocholate hydrate (B1144303), a primary conjugated bile salt, is widely utilized in pharmaceutical sciences for its ability to enhance the solubility and absorption of poorly water-soluble drugs. Its amphipathic nature allows for the formation of micelles, which can encapsulate hydrophobic drug molecules, thereby increasing their bioavailability. This guide validates the experimental data associated with this compound and compares its physicochemical properties and performance with other bile salts, such as sodium deoxycholate and sodium taurocholate, as well as non-bile salt alternatives like Pluronic F127 and Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Physicochemical Properties and Performance Comparison
The selection of a suitable solubilizing agent is critical in drug development. The following tables summarize key quantitative data for this compound and its alternatives, providing a basis for comparison.
Table 1: Comparison of Critical Micelle Concentration (CMC) and Aggregation Number
| Compound | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number (N_agg) | Experimental Conditions |
| This compound | 507.64[1] | 4.1[2] | 6.0 - 8.7[3] | 25°C, 0.10 - 0.15 M NaCl |
| Sodium Deoxycholate | 414.55[4] | ~2-6 | 15.9 | 25°C, 0.15 M NaCl |
| Sodium Taurocholate | 537.68 | 3 - 5[3] | 6.0[3] | 25°C, 0.15 M NaCl |
| Pluronic F127 | ~12600 | ~0.007 (at 25°C) | - | Aqueous solution |
| HP-β-Cyclodextrin | ~1397 | - | - | Forms inclusion complexes |
Table 2: Solubilization Capacity for a Model Hydrophobic Drug (e.g., a Sterol)
| Solubilizing Agent | Drug Solubilization Enhancement | Observations |
| Sodium Glycocholate/Phosphatidylcholine | Significant increase, with high drug loading in a 2:1 weight ratio system.[5][6] | Stable mixed micelles were formed.[5][6] |
| Sodium Deoxycholate/Phosphatidylcholine | Accompanied by drug precipitation over time in some studies.[5][6] | Stability of drug-loaded micelles can be a concern.[5][6] |
| Pluronic F127 | Can interact with bile salt micelles, in some cases reducing the overall solubilization capacity compared to the sum of individual systems.[7] | The hydrophobic core of Pluronic micelles may be less favorable for certain drugs compared to bile salt micelles.[7] |
| HP-β-Cyclodextrin | Forms inclusion complexes, leading to a linear increase in drug solubility with increasing cyclodextrin (B1172386) concentration. | The stoichiometry of the complex (e.g., 1:1) influences the extent of solubilization. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental data. Below are protocols for key experiments used in the characterization of this compound and its alternatives.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Objective: To determine the concentration at which surfactant molecules begin to form micelles.
Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension. Once the interface is saturated, further increases in surfactant concentration lead to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.
Materials:
-
Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)
-
High-purity water
-
This compound (or alternative surfactant)
-
Glassware (beakers, volumetric flasks, pipettes)
Procedure:
-
Prepare a stock solution of the surfactant in high-purity water at a concentration well above the expected CMC.
-
Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, starting from the most dilute.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
Characterization by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity and quantify the concentration of bile salts.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.
Materials:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 4 µm)[8]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Ammonium formate (B1220265) buffer or water with formic acid
-
This compound standard
-
Sample for analysis
Procedure:
-
Prepare the mobile phases and degas them.
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution by dissolving it in a suitable solvent (e.g., mobile phase).
-
Set up the HPLC system with a suitable gradient elution program. For example, a gradient from a lower to a higher percentage of acetonitrile.[1][9]
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Monitor the elution of the components using the detector.
-
Identify the peak corresponding to sodium glycocholate by comparing the retention time with the standard.
-
Quantify the amount of sodium glycocholate in the sample by comparing the peak area with the standard curve.
Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To characterize the thermal properties of this compound, including melting point, decomposition temperature, and water content.
Principle:
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. This can be used to determine melting points and other phase transitions.
-
TGA: Measures the change in mass of a sample as a function of temperature. This is useful for determining the water content (in the case of a hydrate) and decomposition temperatures.
Materials:
-
DSC instrument
-
TGA instrument
-
This compound sample
-
Inert gas (e.g., nitrogen)
Procedure:
-
Calibrate the DSC and TGA instruments according to the manufacturer's instructions.
-
For DSC, accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
For TGA, accurately weigh a slightly larger amount of the sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature to obtain the TGA thermogram. The initial weight loss can be attributed to the water of hydration.[10]
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were created using the DOT language.
Farnesoid X Receptor (FXR) Signaling Pathway
Sodium glycocholate, like other bile acids, is an endogenous ligand for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[5][11]
Experimental Workflow for Micelle Characterization
This workflow outlines the typical steps involved in characterizing the micellar properties of a surfactant like this compound.
Logical Comparison of Solubilization Strategies
This diagram provides a logical comparison of the primary mechanisms of action for the different solubilizing agents discussed.
References
- 1. Taurodeoxycholate Aggregation Explored by Molecular Dynamics: Primary-To-Secondary Micelle Transition and Formation of Mixed Micelles with Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Size of bile salt micelles: techniques, problems and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of bile salt/phosphatidylcholine mixed micelles in solubilization to sterols and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium deoxycholate mediated enhanced solubilization and stability of hydrophobic drug Clozapine in pluronic micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bile Salts in Drug Delivery Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various bile salts utilized in drug delivery formulations. By examining their performance based on experimental data, this document aims to assist researchers in selecting the most appropriate bile salt for their specific drug delivery applications. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Bile Salts in Drug Delivery
Bile salts are naturally occurring amphiphilic molecules synthesized from cholesterol in the liver.[1] Their primary physiological role is to facilitate the digestion and absorption of dietary fats and lipid-soluble vitamins.[1] In pharmaceutical sciences, their unique properties, such as their ability to form micelles and enhance membrane permeability, have made them valuable excipients in drug delivery systems.[2][3] Bile salts can improve the oral bioavailability of poorly water-soluble drugs by increasing their solubility and dissolution rate.[1][2] They can also act as permeation enhancers, facilitating the transport of drugs across biological membranes.[2] This guide focuses on a comparative analysis of commonly used bile salts, including sodium cholate (B1235396) (SC), sodium deoxycholate (SDC), sodium chenodeoxycholate (SCDC), sodium ursodeoxycholate (SUDC), sodium glycocholate (SGC), and sodium taurocholate (STC).
Comparative Performance of Bile Salts
The selection of a bile salt for a drug delivery formulation depends on various factors, including the physicochemical properties of the drug, the desired release profile, and the target site of action. The following tables summarize quantitative data from various studies, comparing the performance of different bile salts in terms of drug loading, encapsulation efficiency, particle size, and in vivo bioavailability enhancement.
Table 1: Physicochemical Properties of Bile Salt-Based Nanoparticles
| Bile Salt | Drug | Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Zeta Potential (mV) | Reference |
| Sodium Taurocholate (STC) | Ropinirole | Bilosomes | 179.8 | 0.512 | 64.82 | -9.16 | [4] |
| Sodium Glycocholate (SGC) | Ropinirole | Bilosomes | Not specified | >0.5 | <64.82 | Not specified | [4] |
| Sodium Deoxycholate (SDC) | Nisoldipine | Bilosomes | 166 - 237.8 | Not specified | 44.2 - 82.36 | Not specified | [5] |
| Sodium Glycocholate (SGC) | Nisoldipine | Bilosomes | Not specified | Not specified | Lower than SDC | Not specified | [5] |
| Sodium Taurocholate (STC) | Nisoldipine | Bilosomes | Larger than SDC & SGC | Not specified | Lower than SDC | Not specified | [5] |
Table 2: In Vivo Bioavailability Enhancement by Bile Salts
| Bile Salt | Drug | Animal Model | Fold Increase in Bioavailability | Reference |
| Sodium Deoxycholate (SDC) | Lovastatin | Rats | 11-fold | [1][6] |
| Sodium Glycocholate (SGC) | Lovastatin | Rats | 5-fold | [1][6] |
| Sodium Glycocholate (SGC) | Insulin | Rats | Higher than SDC and STC | [3] |
| Sodium Deoxycholate (SDC) | Insulin | Rats | Lower than SGC | [3] |
| Sodium Taurocholate (STC) | Insulin | Rats | Lower than SGC | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides step-by-step protocols for key experiments commonly used in the evaluation of bile salt-based drug delivery systems.
Preparation of Bilosomes by Thin-Film Hydration Method
This method is widely used for the preparation of bilosomes, which are niosomes incorporating bile salts in their structure.[7]
Materials:
-
Non-ionic surfactant (e.g., Span 60)
-
Cholesterol
-
Bile salt (e.g., Sodium Deoxycholate)
-
Drug
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the non-ionic surfactant, cholesterol, bile salt, and the drug in a suitable organic solvent in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by evaporating the organic solvent using a rotary evaporator.
-
Hydrate the thin film by adding the aqueous buffer to the flask and rotating it gently.
-
To obtain smaller and more uniform vesicles, the resulting bilosome suspension can be sonicated or extruded.
In Vitro Drug Release Study using Dialysis Bag Method
This method is commonly employed to study the release kinetics of a drug from a nanoparticle formulation.[8][9][10][11]
Materials:
-
Dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa)
-
Drug-loaded nanoparticle suspension
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking water bath or magnetic stirrer
Procedure:
-
Soak the dialysis bag in the release medium for a specified time before use.
-
Place a known volume of the drug-loaded nanoparticle suspension inside the dialysis bag and securely close both ends.
-
Immerse the dialysis bag in a container with a known volume of the release medium.
-
Maintain the temperature and agitation (e.g., 37°C and 100 rpm).
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
Caco-2 Cell Permeability Assay
The Caco-2 cell line is a widely used in vitro model to predict the intestinal permeability of drugs.[12][13][14][15][16]
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells on permeable filter supports (e.g., Transwell® inserts) and allow them to differentiate for 21 days to form a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Permeability Study:
-
Wash the Caco-2 cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the drug solution (with and without the bile salt formulation) to the apical (donor) chamber.
-
At specific time points, collect samples from the basolateral (receiver) chamber and replace the volume with fresh transport buffer.
-
Analyze the drug concentration in the collected samples to determine the apparent permeability coefficient (Papp).
Signaling Pathways and Transport Mechanisms
Bile salts can influence drug absorption by interacting with various cellular signaling pathways and transport proteins. The following diagrams, generated using Graphviz, illustrate these complex relationships.
Caption: Differential activation of FXR and TGR5 by various bile salts.
Caption: ASBT-mediated uptake and transport of bile salt-drug conjugates.
Caption: Secretion of conjugated bile salts from hepatocytes via BSEP.
Conclusion
The choice of bile salt as a component in a drug delivery system has a significant impact on the formulation's physicochemical properties and in vivo performance. This guide provides a comparative overview to aid in the rational design of bile salt-based drug delivery systems. While sodium deoxycholate and sodium glycocholate have shown significant potential in enhancing the bioavailability of certain drugs, the optimal choice is drug-dependent. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers to further explore and optimize their formulations. Future research should focus on direct comparative studies of a wider range of bile salts for various drug candidates to build a more comprehensive database for formulation scientists.
References
- 1. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles [frontiersin.org]
- 3. Multifaceted applications of bile salts in pharmacy: an emphasis on nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro drug release study [bio-protocol.org]
- 9. 2.7. In Vitro Release Studies [bio-protocol.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Dialysis Bag Method: Significance and symbolism [wisdomlib.org]
- 12. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. researchgate.net [researchgate.net]
- 15. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 16. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
A Head-to-Head Comparison: Sodium Glycocholate Hydrate vs. CHAPS for Membrane Protein Solubilization
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal detergent for membrane protein extraction and stabilization.
The successful solubilization of membrane proteins is a cornerstone of research in numerous fields, from structural biology to drug discovery. The choice of detergent is a critical parameter that can dictate the yield, stability, and functionality of the target protein. This guide provides a detailed, objective comparison of two commonly used detergents: the anionic bile salt derivative, sodium glycocholate hydrate (B1144303), and the zwitterionic detergent, 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS). This analysis is supported by experimental data and established biochemical principles to empower researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Tale of Two Detergents
The fundamental differences in the chemical nature of sodium glycocholate hydrate and CHAPS give rise to their distinct behaviors in solution and their efficacy in solubilizing membrane proteins. This compound is an anionic detergent, carrying a negative charge at physiological pH, while CHAPS is zwitterionic, possessing both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[1][2]
| Property | This compound | CHAPS |
| Chemical Nature | Anionic (Bile Salt Derivative) | Zwitterionic |
| Molecular Weight ( g/mol ) | ~487.60 (anhydrous basis)[3] | 614.88[4][5][6][7][8] |
| Critical Micelle Concentration (CMC) | 2-6 mM[9] | 6-10 mM[1][10][11] |
| Aggregation Number | 4-10[9] | ~10[2] |
| Micellar Molecular Weight (Da) | ~900[3] | ~6,150[2] |
Performance in Membrane Protein Solubilization: A Comparative Analysis
While direct head-to-head quantitative comparisons for the same membrane protein under identical conditions are limited in published literature, we can infer performance characteristics based on available data for similar protein classes, such as G-protein coupled receptors (GPCRs) and transporters.
Solubilization Efficiency
The selection of a detergent is often a balance between achieving high solubilization yield and preserving the native structure and function of the protein.
| Membrane Protein Type | Detergent | Reported Solubilization Performance |
| GPCRs (e.g., Serotonin 5-HT1A Receptor) | CHAPS | CHAPS and CHAPSO were found to be the most efficient detergents in extracting the active 5-HT1A receptor.[12] |
| GPCRs | This compound | As a bile salt, it is effective in disrupting lipid bilayers to solubilize membrane proteins, though its anionic nature may be harsher than zwitterionic detergents for some sensitive proteins. |
| Transporters (e.g., Bacteriorhodopsin, H+-ATP synthase) | CHAPS | Effective in reconstituting active transport proteins into proteoliposomes.[10] |
| Transporters | This compound | Bile salts are known to interact with and modulate the function of transporters like P-glycoprotein.[13] |
Preservation of Protein Activity
Maintaining the functional integrity of a membrane protein post-solubilization is paramount for downstream applications.
| Detergent | Effect on Protein Activity |
| This compound | Being an anionic detergent, it can be more denaturing for some proteins compared to milder, non-ionic or zwitterionic detergents.[9] However, it has been used successfully in functional studies of transporters. |
| CHAPS | Generally considered a mild, non-denaturing detergent that is effective at preserving the native structure and function of many membrane proteins, including GPCRs.[1][11] |
Experimental Protocols: Methodologies for Solubilization
Detailed experimental protocols are crucial for reproducibility and optimization. Below are representative protocols for membrane protein solubilization using CHAPS and a general protocol adaptable for this compound.
CHAPS Solubilization Protocol for GPCRs from Cultured Cells[11]
-
Cell Harvesting: Wash cultured cells expressing the GPCR of interest three times with ice-cold PBS. Scrape the cells and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis and Solubilization: Resuspend the cell pellet in a CHAPS-based lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1-2% (w/v) CHAPS, protease inhibitors). Incubate on ice for 30-60 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
Supernatant Collection: The supernatant contains the solubilized membrane proteins.
General Solubilization Protocol Adaptable for this compound[9]
-
Membrane Preparation: Isolate cell membranes containing the protein of interest by homogenization and differential centrifugation.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1-2% (w/v) this compound, protease inhibitors). The optimal concentration should be determined empirically, typically starting at a concentration at least twice the CMC. A detergent-to-protein ratio of at least 4:1 (w/w) is a good starting point.[9]
-
Incubation: Incubate the mixture for 30-60 minutes at 4°C with gentle agitation.
-
Clarification: Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.
-
Supernatant Collection: The supernatant contains the solubilized membrane proteins.
Visualizing the Process: Workflows and Pathways
Diagrams generated using Graphviz (DOT language) provide clear visual representations of experimental workflows and biological pathways.
Conclusion: Making an Informed Choice
The selection between this compound and CHAPS for membrane protein solubilization is highly dependent on the specific protein of interest and the intended downstream applications.
-
CHAPS is a versatile, mild, zwitterionic detergent that has a proven track record for solubilizing a wide range of membrane proteins, particularly sensitive ones like GPCRs, while preserving their function. Its high CMC facilitates its removal, which is advantageous for many downstream applications.
-
This compound , as a bile salt, offers strong solubilizing power due to its anionic nature. This can be beneficial for more robust or highly hydrophobic proteins. However, its potential to be more denaturing requires careful optimization for each specific target protein.
Ultimately, empirical testing is often necessary to determine the optimal detergent and conditions for a given membrane protein. This guide provides a foundational framework to inform this critical decision-making process, enabling researchers to enhance the success of their membrane protein research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cube-biotech.com [cube-biotech.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 6. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Liposome solubilization and membrane protein reconstitution using Chaps and Chapso - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Enhanced solubilization of membrane proteins by alkylamines and polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of sodium deoxycholate and sodium caprate on the transport of epirubicin in human intestinal epithelial Caco-2 cell layers and everted gut sacs of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.cn [tools.thermofisher.cn]
A Comparative Analysis of the Cytotoxicity of Sodium Glycocholate Hydrate and Other Common Laboratory Detergents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Detergent Cytotoxicity with Supporting Experimental Data
In the realm of biomedical research and drug development, detergents are indispensable tools for cell lysis, protein extraction, and various other applications. However, their inherent ability to disrupt cell membranes also leads to cytotoxicity, a factor that can significantly impact experimental outcomes. This guide provides a comparative analysis of the cytotoxic effects of sodium glycocholate hydrate (B1144303) against other commonly used detergents: Sodium Dodecyl Sulfate (SDS), Triton X-100, and 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a substance's toxicity. The following table summarizes available IC50 values for the selected detergents across different human cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different cell lines, exposure times, and assay methods used.
| Detergent | Cell Line | Exposure Time | Assay Method | IC50 Value | Reference |
| Sodium Dodecyl Sulfate (SDS) | HaCaT (Keratinocytes) | 1 hour | MTT | ~56 µg/mL | [1] |
| HaCaT (Keratinocytes) | 48 hours | MTT | ~43 µg/mL | [1] | |
| Triton X-100 | HaCaT (Keratinocytes) | Not Specified | Not Specified | 12.5 - 25 µg/mL (Concentrations inducing proteome changes) | [2] |
| Sodium Glycocholate Hydrate | Eca109 (Esophageal Cancer) | Not Specified | MTT | Not cytotoxic at concentrations up to 500 µmol/L | |
| CHAPS | Cultured Mammalian Cells | Not Specified | Not Specified | Reported as one of the least cytotoxic detergents | [3] |
Note: The provided data is collated from different studies and should not be used for direct, quantitative comparison without considering the variations in experimental setups.
Mechanisms of Cytotoxicity: A Shared Pathway of Apoptosis
At sub-lytic concentrations, a common mechanism of cell death induced by these detergents is apoptosis, or programmed cell death. This process is often initiated by the disruption of the cell membrane, leading to a cascade of intracellular events. A generalized pathway involves the activation of caspases, a family of protease enzymes that play a crucial role in executing apoptosis. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Protocols
Accurate assessment of cytotoxicity is paramount in understanding the effects of detergents on cells. Below are detailed methodologies for key experiments commonly used to evaluate cell viability and death.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Detergent Treatment: Treat the cells with various concentrations of the detergents (e.g., this compound, SDS, Triton X-100, CHAPS) and incubate for the desired exposure time (e.g., 24, 48 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released, which is proportional to the number of lysed cells. A positive control of cells lysed with a high concentration of detergent (e.g., 1% Triton X-100) is used to determine maximum LDH release.
Caspase Activity Assay for Apoptosis Detection
This assay measures the activity of caspases, key mediators of apoptosis. Fluorogenic or colorimetric substrates containing a specific caspase recognition sequence are used.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells using a provided lysis buffer.
-
Caspase Reaction: Add the cell lysate to a 96-well plate and add the caspase substrate (e.g., a substrate for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.
-
Data Analysis: Compare the caspase activity in treated cells to that in untreated cells to determine the induction of apoptosis.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in assessing detergent cytotoxicity, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a generalized signaling pathway for detergent-induced apoptosis.
Caption: Experimental workflow for assessing detergent cytotoxicity.
Caption: Generalized signaling pathway of detergent-induced apoptosis.
References
characterization and validation of liposomes formulated with sodium glycocholate hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of liposomes formulated with sodium glycocholate hydrate (B1144303) against alternative formulations, supported by experimental data. It is designed to assist researchers and drug development professionals in making informed decisions regarding the selection and optimization of liposomal drug delivery systems.
Performance Comparison: Sodium Glycocholate Liposomes vs. Alternatives
The inclusion of sodium glycocholate, a bile salt, in liposomal formulations has been shown to significantly enhance their performance, particularly for oral drug delivery. These "bilosomes" or bile salt-containing liposomes offer advantages in terms of stability, drug protection, and intestinal absorption compared to conventional liposomes and those formulated with other bile salts.
Physicochemical Characteristics
The physicochemical properties of liposomes are critical determinants of their in vivo behavior and efficacy. The following table summarizes a comparison of key characteristics between liposomes formulated with sodium glycocholate and other common formulations.
| Characteristic | Sodium Glycocholate Liposomes (SGC-Lip) | Conventional Liposomes (CH-Lip) | Sodium Taurocholate Liposomes (STC-Lip) | Sodium Deoxycholate Liposomes (SDC-Lip) |
| Particle Size (nm) | ~140 - 154[1][2] | Variable, often larger without specific sizing steps | ~100[3] | ~100[3] |
| Zeta Potential (mV) | ~ -27[2] | Generally neutral or slightly negative | Negative | Negative[3] |
| Entrapment Efficiency (%) | ~30 for insulin[1] | Highly variable depending on drug and method | >90 for tacrolimus[3] | >90 for tacrolimus[3] |
| Morphology | Nearly spherical and deformed[1] | Spherical | Not specified | Not specified |
In Vitro Performance
The in vitro performance of liposomes provides insights into their stability and drug release characteristics. Sodium glycocholate liposomes have demonstrated superior protection of encapsulated drugs against enzymatic degradation.
| Performance Metric | Sodium Glycocholate Liposomes | Conventional Liposomes | Other Bile Salt Liposomes (STC & SDC) |
| Protection against Pepsin | Superior protection of insulin[1] | Less protective | Less protective than SGC-Lip[1] |
| Protection against Trypsin & α-Chymotrypsin | Superior protection of insulin[1] | Better resistance than STC/SDC-Lip[1] | Less protective than SGC-Lip[1] |
| Drug Release | Less than 5% release of tacrolimus (B1663567) in 24h[3] | Less than 5% release of tacrolimus in 24h[3] | Less than 5% release of tacrolimus in 24h[3] |
In Vivo Performance
In vivo studies are crucial for validating the therapeutic potential of liposomal formulations. Sodium glycocholate liposomes have shown significant improvements in the oral bioavailability of encapsulated drugs.
| Performance Metric | Sodium Glycocholate Liposomes | Conventional Liposomes | | :--- | :--- | | Oral Bioavailability | Significantly enhanced for semaglutide[2] | Lower oral bioavailability[2] | | Hypoglycemic Effect (Semaglutide) | Achieved a 40% reduction from initial value within 12 hours[2] | Lower hypoglycemic effect[2] | | Corneal Permeation (Tacrolimus) | 3-4 fold improvement over CH-Lip[3] | Baseline corneal permeation[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for key experiments cited in the comparison.
Liposome (B1194612) Preparation: Reversed-Phase Evaporation Method
This method is commonly used for the preparation of sodium glycocholate liposomes, particularly for encapsulating hydrophilic drugs like insulin (B600854) and semaglutide (B3030467).[1][2]
-
Lipid Film Formation: Dissolve phospholipids (B1166683) (e.g., soybean phosphatidylcholine) and sodium glycocholate hydrate in an organic solvent (e.g., a mixture of chloroform (B151607) and methanol).
-
Aqueous Phase Addition: Add an aqueous buffer containing the drug to be encapsulated to the lipid solution.
-
Emulsification: Sonicate the mixture to form a water-in-oil emulsion.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator. This results in the formation of a viscous gel.
-
Hydration: Hydrate the lipid film with an appropriate aqueous buffer and agitate.
-
Homogenization: Subject the liposomal suspension to high-pressure homogenization to reduce particle size and improve uniformity.
Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is a standard technique for measuring the particle size distribution and zeta potential of liposomes.
-
Sample Preparation: Dilute the liposome suspension with deionized water or an appropriate buffer to a suitable concentration for measurement.
-
Instrument Setup: Use a DLS instrument (e.g., a Zetasizer) and set the appropriate parameters for the measurement, including temperature and dispersant properties.
-
Measurement: Place the diluted sample in a cuvette and perform the measurement. The instrument will report the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
Entrapment Efficiency Determination
The entrapment efficiency (EE%) is the percentage of the initial drug that is successfully encapsulated within the liposomes.
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes. This can be achieved by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.
-
Quantification of Encapsulated Drug: Disrupt the liposomes using a suitable solvent (e.g., methanol (B129727) or a detergent solution) to release the encapsulated drug.
-
Drug Analysis: Quantify the amount of the released drug using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
In Vitro Enzymatic Degradation Study
This assay evaluates the ability of liposomes to protect the encapsulated drug from enzymatic degradation in simulated gastrointestinal fluids.[1]
-
Incubation: Incubate the drug-loaded liposomes in simulated gastric fluid (containing pepsin, pH 1.2) and simulated intestinal fluid (containing trypsin and α-chymotrypsin, pH 6.8 or 7.8) at 37°C.
-
Sampling: At predetermined time points, withdraw aliquots of the incubation mixture.
-
Enzyme Inactivation: Immediately stop the enzymatic reaction, for example, by adding a specific inhibitor or by changing the pH.
-
Drug Quantification: Determine the amount of intact drug remaining in the liposomes at each time point using a suitable analytical method.
-
Analysis: Compare the degradation profiles of the drug in different liposomal formulations to assess their protective effects.
Visualizing Key Processes
Diagrams can effectively illustrate complex biological pathways and experimental procedures.
Caption: Experimental workflow for the preparation, characterization, and validation of sodium glycocholate liposomes.
Caption: Proposed mechanism of enhanced intestinal absorption of drugs encapsulated in sodium glycocholate liposomes.[2]
References
- 1. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium glycocholate liposome encapsulated semaglutide increases oral bioavailability by promoting intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomes containing bile salts as novel ocular delivery systems for tacrolimus (FK506): in vitro characterization and improved corneal permeation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bile Salt Performance in Micelle Formation and Stability
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the physicochemical behavior of bile salts is critical for their effective application as solubilizing agents, drug delivery vehicles, and modulators of biological processes. This guide provides an objective comparison of the performance of various bile salts in terms of their micelle formation and stability, supported by experimental data and detailed methodologies.
Bile salts are amphiphilic molecules synthesized from cholesterol in the liver, playing a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Their unique steroidal structure, with a hydrophobic convex side and a hydrophilic concave side, allows them to form small, stable micelles. The specific arrangement and number of hydroxyl groups, as well as conjugation with glycine (B1666218) or taurine, significantly influence their micellar properties. This guide delves into a comparative analysis of key performance indicators: critical micellar concentration (CMC), aggregation number, micelle size, and stability under varying pH and temperature conditions.
Performance Comparison of Bile Salts
The ability of a bile salt to form micelles is primarily characterized by its critical micellar concentration (CMC), the concentration at which monomers begin to self-assemble into micelles. A lower CMC indicates a greater propensity for micelle formation. The aggregation number, representing the number of monomers per micelle, and the resulting micelle size (hydrodynamic radius) are also critical parameters influencing the solubilization capacity and overall stability of the micellar system.
Table 1: Micellar Properties of Common Bile Salts
| Bile Salt | Critical Micellar Concentration (CMC) (mM) | Aggregation Number | Micelle Hydrodynamic Radius (nm) |
| Sodium Cholate (B1235396) (NaC) | 15[1], 18.4 ± 0.6 | 2 - 10[2], 4-6[3] | 0.5 - 2[4] |
| Sodium Deoxycholate (NaDC) | 5-10[1], 5.3 ± 0.2 | 12 - 100[5] | 0.5 - 2[4] |
| Sodium Chenodeoxycholate | 5-10[1], 7.0 ± 0.2 | - | - |
| Sodium Glycocholate | - | - | - |
| Sodium Glycodeoxycholate | - | - | - |
| Sodium Taurocholate | - | - | - |
| Sodium Taurodeoxycholate | - | - | - |
Note: The reported values can vary depending on the experimental conditions such as ionic strength, temperature, and the specific methodology used.
Dihydroxy bile salts, such as sodium deoxycholate, tend to form larger micelles with higher aggregation numbers compared to trihydroxy bile salts like sodium cholate.[5] This difference is attributed to the increased hydrophobicity of the deoxycholate molecule.
Stability of Bile Salt Micelles
The stability of bile salt micelles is crucial for their function and is significantly influenced by environmental factors such as pH and temperature.
pH Stability: The pH of the surrounding medium can affect the ionization state of the bile salt's carboxylic or sulfonic acid group, thereby influencing electrostatic interactions and micellar stability. Generally, enormous aggregates can form in the deoxycholate series as the pH decreases towards the pKa of the bile acid.[5] In contrast, the aggregation number of trihydroxy bile salts is less affected by pH changes.[5]
Temperature Stability: Temperature can have a complex effect on micelle formation and stability. For sodium cholate and sodium deoxycholate, the CMC shows a minimum between 295 and 300 K.[3] The aggregation number of sodium deoxycholate micelles has been observed to decrease with increasing temperature.[3] For sodium cholate, the aggregation number appears to be independent of temperature in the range of the CMC.[3]
Table 2: Influence of Environmental Factors on Micelle Stability
| Bile Salt | Effect of Decreasing pH | Effect of Increasing Temperature |
| Sodium Cholate (NaC) | Little effect on aggregation number.[5] | Aggregation number (in the CMC region) is independent of temperature.[3] |
| Sodium Deoxycholate (NaDC) | Formation of enormous aggregates near pKa.[5] | Aggregation number decreases with increasing temperature.[3][5] |
Experimental Protocols
The data presented in this guide are derived from various experimental techniques. Understanding the methodologies is essential for interpreting the results and designing further studies.
1. Determination of Critical Micellar Concentration (CMC):
-
Surface Tension Method: This is a widely used technique to measure CMC. The surface tension of a bile salt solution is measured at different concentrations. As the concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.[6][7]
-
Fluorescence Spectroscopy: This sensitive method utilizes a fluorescent probe, such as pyrene. The fluorescence properties of the probe change depending on the polarity of its microenvironment. Below the CMC, the probe is in a polar aqueous environment. Above the CMC, it partitions into the non-polar micellar core, leading to a change in its fluorescence spectrum, which can be used to determine the CMC.[6]
-
Conductivity Measurement: This method is suitable for ionic surfactants like bile salts. The conductivity of the solution is measured as a function of concentration. A distinct break in the plot of conductivity versus concentration indicates the CMC.[6]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with micelle formation or dissociation. This technique can determine the CMC and the enthalpy of micellization.[3][4]
-
Light Scattering: A plot of the intensity of scattered light versus concentration shows a significant increase in scattering above the CMC due to the formation of larger micellar aggregates.[8][9]
2. Determination of Aggregation Number and Micelle Size:
-
Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light to determine the weight-average molecular weight of the micelles. From the molecular weight of the micelle and the monomer, the aggregation number can be calculated.[10]
-
Dynamic Light Scattering (DLS): DLS, also known as photon correlation spectroscopy, measures the fluctuations in scattered light intensity due to the Brownian motion of the micelles. This information is used to determine the hydrodynamic radius of the micelles.[4][8]
-
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques provide detailed information about the size and shape of the micelles.[11][12]
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the interplay of factors influencing micelle formation, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of bile salt micelle properties.
References
- 1. Photoactive bile salts with critical micellar concentration in the micromolar range - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mail.lifescienceglobal.com [mail.lifescienceglobal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermodynamics of demicellization of mixed micelles composed of sodium oleate and bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Size of bile salt micelles: techniques, problems and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Glycocholate Hydrate
For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of sodium glycocholate hydrate (B1144303), a bile acid conjugate commonly used in various research applications. Adherence to these guidelines will help maintain a safe workspace and ensure compliance with environmental regulations.
While sodium glycocholate hydrate is not generally classified as a hazardous substance, prudent laboratory practices are essential.[1][2][3]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses or goggles | To prevent eye contact with the chemical. |
| Hand Protection | Chemical-resistant gloves | To avoid skin contact. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder form to prevent inhalation.[3] |
| Body Protection | Standard laboratory coat | To protect skin and clothing from contamination. |
In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air.
-
After skin contact: Wash the affected area with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water.
-
If swallowed: Rinse mouth with water. If you feel unwell, seek medical attention.[4]
Spill Management Protocol
Immediate and careful action is required in the event of a spill to prevent the dispersal of the powder.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: For significant spills, evacuate unnecessary personnel and ensure the area is well-ventilated.[3]
-
Containment: Prevent the powder from spreading or entering drains.[3][4]
-
Cleanup: Carefully sweep or vacuum the spilled material.[3][5] It is important to avoid generating dust during this process.[3][5]
-
Collection: Place the collected material into a clearly labeled, sealed container for disposal.[3][5]
-
Decontamination: Clean the spill area with water and a suitable detergent.
Disposal Procedures
The primary method for the disposal of this compound is to treat it as non-hazardous solid waste.
Recommended Disposal Pathway: Solid Waste Landfill
-
Waste Collection: Collect waste this compound in its original container or a suitable, well-sealed, and clearly labeled waste container. Do not mix it with other chemical waste.[3]
-
Disposal: Package the sealed container with other non-hazardous solid laboratory waste. Arrange for collection by a licensed waste management contractor for disposal in a landfill.[3] This approach aligns with suggested disposal methods for non-hazardous solid waste.[3]
Drain Disposal: A Word of Caution
While some guidelines may permit the drain disposal of small quantities of water-soluble, non-hazardous chemicals, this is a less favorable option for this compound due to a lack of ecotoxicity data.[3] It is imperative to first consult and receive approval from your institution's Environmental Health and Safety (EHS) office and the local wastewater treatment authority before considering this method.[3] Do not empty into drains or waterways.[1][4]
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the appropriate disposal route for this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and local regulations.
References
Essential Safety and Logistics for Handling Sodium Glycocholate Hydrate
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of Sodium glycocholate hydrate (B1144303), ensuring operational integrity and proper disposal.
Hazard Identification and Exposure Limits
Sodium glycocholate hydrate is generally not classified as a hazardous substance.[1][2] However, it may cause mild irritation to the skin, eyes, and respiratory tract.[3] A primary physical hazard associated with this and other powdered biochemicals is the potential for dust accumulation, which can lead to an explosion hazard.[1] Therefore, minimizing dust generation during handling is crucial.[3]
While there are no specific occupational exposure limits established for this compound, it is recommended to adhere to the guidelines for particulates not otherwise regulated (nuisance dust).
| Parameter | Limit | Regulation |
| Total Dust | 15 mg/m³ (8-hour TWA) | OSHA PEL (29 CFR 1910.1000)[3] |
| Respirable Fraction | 5 mg/m³ (8-hour TWA) | OSHA PEL (29 CFR 1910.1000) |
| Inhalable Particles | 10 mg/m³ | ACGIH TLV |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from receipt to disposal.
Pre-Handling and Preparation
-
Review Safety Data Sheet (SDS): Before use, thoroughly read the latest SDS for this compound.[4]
-
Designated Work Area: Conduct all handling of the powder within a designated area, such as a chemical fume hood or a workbench with adequate ventilation, to control dust.[5]
-
Assemble Personal Protective Equipment (PPE): Based on the risk assessment, don the appropriate PPE as outlined in the section below.
-
Prepare Spill Kit: Ensure a spill kit appropriate for non-hazardous powders is readily accessible.
Weighing and Solution Preparation
-
Minimize Dust Generation: When weighing the powder, do so in a ventilated enclosure or a fume hood to minimize the dispersion of dust.[6] Use smooth, controlled movements.
-
Grounding of Equipment: To prevent static discharge that could ignite fine dust, ensure that the container and receiving equipment are properly grounded.[1]
-
Dissolving the Powder: When preparing solutions, add the powder slowly to the solvent to avoid splashing.
Post-Handling
-
Decontamination: Clean all equipment and the work surface with appropriate cleaning agents to remove any residual powder.
-
Hand Washing: Thoroughly wash hands with soap and water after handling the substance and before leaving the laboratory.[1][3]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place.[3]
Personal Protective Equipment (PPE)
The following PPE is recommended for the routine handling of this compound.
-
Eye Protection: Wear chemical safety goggles or glasses.[3][7]
-
Hand Protection: Use disposable nitrile gloves.[8] Change gloves immediately if they become contaminated.
-
Protective Clothing: A standard laboratory coat should be worn to protect clothing.[8]
-
Respiratory Protection: If there is a potential for significant dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[3][7]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Disposal Plan
As this compound is a non-hazardous biochemical, the disposal should follow institutional and local guidelines for non-hazardous chemical waste.
Waste Collection
-
Solid Waste: Collect excess solid this compound and any grossly contaminated disposable materials (e.g., weigh boats, paper towels) in a designated, labeled waste container.
-
Aqueous Solutions: Neutralize aqueous solutions to a pH between 6 and 8, and then dispose of them down the drain with copious amounts of water, in accordance with local regulations. If local regulations prohibit this, collect it in a labeled container for chemical waste.
-
Contaminated PPE: Dispose of used gloves and other contaminated PPE in the appropriate laboratory waste stream.[8]
Packaging for Disposal
-
Labeling: Ensure all waste containers are clearly labeled with the contents ("this compound waste") and the date.
-
Containers: Use sealed, leak-proof containers for all waste.
Final Disposal
-
Waste Management: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[9]
-
Record Keeping: Maintain records of the disposal in your laboratory's chemical inventory or waste log.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.
References
- 1. winnipegsafetycompanies.com [winnipegsafetycompanies.com]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Nuisance Dust in an Outdoor Setting - JSABuilder [jsabuilder.com]
- 4. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. PARTICULATES NOT OTHERWISE REGULATED, TOTAL AND RESPIRABLE DUST (PNOR) | Occupational Safety and Health Administration [osha.gov]
- 8. research.arizona.edu [research.arizona.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
